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5-Oxaspiro[3.4]octan-3-amine;hydrochloride Documentation Hub

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  • Product: 5-Oxaspiro[3.4]octan-3-amine;hydrochloride
  • CAS: 2309444-38-8

Core Science & Biosynthesis

Foundational

5-Oxaspiro[3.4]octan-3-amine HCl: Structural Elucidation, Synthesis, and Application in Drug Discovery

Executive Summary The transition from flat, sp2-hybridized molecular architectures to three-dimensional, sp3-rich frameworks has fundamentally revolutionized modern medicinal chemistry. Among these advanced structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized molecular architectures to three-dimensional, sp3-rich frameworks has fundamentally revolutionized modern medicinal chemistry. Among these advanced structural motifs, 5-oxaspiro[3.4]octan-3-amine hydrochloride has emerged as a highly privileged building block. Functioning as an oxygen-containing spirocyclic amine, it serves as a superior bioisostere for traditional cyclic amines such as morpholines, piperidines, and piperazines.

This technical whitepaper provides an in-depth analysis of the chemical structure, physicochemical advantages, and synthetic methodologies of 5-oxaspiro[3.4]octan-3-amine HCl. It is designed for drug development professionals seeking to optimize pharmacokinetic (PK) profiles, mitigate metabolic liabilities, and improve target selectivity.

Structural Elucidation & Physicochemical Profiling

Molecular Architecture

The core scaffold of 5-oxaspiro[3.4]octan-3-amine consists of a four-membered cyclobutane ring carrying a primary amine at the 3-position, which is spiro-fused at the 1-position (the spiro carbon, C4) to a five-membered tetrahydrofuran (THF) ring. The oxygen atom is located at position 5, directly adjacent to the spiro carbon.

  • Chemical Formula: C₇H₁₃NO • HCl

  • Molecular Weight: ~163.65 g/mol (HCl salt)

  • SMILES (Free base): NC1CC2(C1)OCCC2

The Fsp3 Advantage and hERG Mitigation

Increasing the fraction of sp3-hybridized carbons (Fsp3) is a clinically validated strategy to reduce drug attrition rates. The spirocyclic nature of 5-oxaspiro[3.4]octane enforces a rigid, non-planar geometry. This 3D conformation prevents non-specific hydrophobic interactions and


 stacking with aromatic residues (e.g., Tyr652, Phe656) within the central cavity of the hERG potassium channel, effectively mitigating cardiotoxicity—a common liability for flat, lipophilic amines. Furthermore, the 3D structure disrupts crystal lattice packing energy, significantly enhancing aqueous solubility.
Bioisosteric Rationale

Traditional morpholine and piperidine rings are notorious for their metabolic vulnerabilities, specifically CYP450-mediated


-oxidation leading to ring opening and clearance. As detailed in recent literature on , replacing these rings with the 5-oxaspiro[3.4]octan-3-amine scaffold provides two distinct advantages:
  • Steric Shielding: The spiro-fusion sterically hinders enzymatic access to the

    
    -carbons, effectively blocking oxidative metabolism.
    
  • Basicity Tuning: The inductive electron-withdrawing effect of the spiro-adjacent oxygen modulates the pKa of the amine, optimizing membrane permeability while maintaining sufficient basicity for target engagement.

G A Traditional Cyclic Amines (e.g., Morpholine) B Metabolic Vulnerability & High Lipophilicity A->B Limitation C 5-Oxaspiro[3.4]octan-3-amine Scaffold A->C Bioisosteric Replacement D Increased Fsp3 Character C->D E Steric Shielding of Amine C->E F Enhanced Aqueous Solubility D->F G Reduced hERG Liability D->G H Improved Metabolic Stability E->H

Logic of bioisosteric replacement using the 5-oxaspiro[3.4]octan-3-amine scaffold.

Quantitative Data Presentation

The following table summarizes the physicochemical improvements achieved when transitioning from a standard morpholine core to the 5-oxaspiro[3.4]octan-3-amine scaffold.

Physicochemical PropertyMorpholine Core5-Oxaspiro[3.4]octan-3-amine
Fsp3 (Fraction sp3) 1.0 (Planar tendency)1.0 (Rigid 3D)
Topological Polar Surface Area (TPSA) 21.3 Ų35.3 Ų
3D Rigidity / Steric Hindrance Low (Flexible chair)High (Rigid spiro-fusion)
CYP450

-Oxidation Liability
HighLow (Sterically shielded)
Aqueous Solubility (LogS) ModerateHigh (Disrupted crystal packing)

Mechanistic Synthesis & Protocol

To ensure high purity and stereochemical control, the synthesis of 5-oxaspiro[3.4]octan-3-amine relies on a robust [2+2] cycloaddition strategy. The following protocol details the causality behind each experimental choice, forming a self-validating system for reliable scale-up.

Synth S1 γ-Butyrolactone (Starting Material) S2 Olefin Formation (Tebbe/Petasis Reagent) S1->S2 Cp2TiCH2 S3 [2+2] Cycloaddition (Chlorosulfonyl Isocyanate) S2->S3 Generates Exocyclic Double Bond S4 Spirocyclic β-Lactam Intermediate S3->S4 Regioselective Addition S5 Reduction & Deprotection (LiAlH4 / HCl) S4->S5 Reductive Cleavage S6 5-Oxaspiro[3.4]octan-3-amine HCl (Final Product) S5->S6 Salt Formation

Step-by-step synthetic workflow for 5-oxaspiro[3.4]octan-3-amine HCl.

Step-by-Step Methodology

Step 1: Olefination of


-Butyrolactone 
  • Protocol: React

    
    -butyrolactone with the Petasis reagent (dimethyltitanocene) in anhydrous toluene at 60 °C to yield 2-methylenetetrahydrofuran.
    
  • Causality: Standard Wittig reagents fail to olefinate esters and lactones due to resonance stabilization. Titanium-based alkylidenation selectively converts the lactone carbonyl into an enol ether (exocyclic olefin) without causing unwanted ring opening.

Step 2: [2+2] Cycloaddition

  • Protocol: Add chlorosulfonyl isocyanate (CSI) dropwise to a solution of 2-methylenetetrahydrofuran in dichloromethane (DCM) at -78 °C. Slowly warm the reaction to room temperature. Quench with an aqueous sodium sulfite/sodium bicarbonate solution to remove the chlorosulfonyl group.

  • Causality: CSI is a highly reactive electrophile. The extreme cold (-78 °C) is critical to control the regioselectivity of the stepwise [2+2] cycloaddition, ensuring the nitrogen atom is positioned correctly relative to the spiro center. The reductive quench cleanly yields the spirocyclic

    
    -lactam intermediate.
    

Step 3: Reduction and Salt Formation

  • Protocol:

    • Suspend the

      
      -lactam in anhydrous THF and add Lithium Aluminum Hydride (
      
      
      
      ) at 0 °C. Reflux for 4 hours.
    • Perform a strict Fieser workup (

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water).
    • Extract the free base into diethyl ether, dry over

      
      , and bubble dry HCl gas through the solution to precipitate the final product.
      
  • Causality:

    
     ensures complete reduction of the strained 
    
    
    
    -lactam carbonyl without cleaving the ether linkage. The Fieser workup is strictly employed to precipitate aluminum salts as a granular, easily filterable solid, preventing the formation of emulsions that trap the highly polar spirocyclic amine. Finally, isolation as the HCl salt stabilizes the volatile and hygroscopic free base, ensuring a long shelf-life and high crystallinity.

Application in Drug Discovery

The incorporation of 5-oxaspiro[3.4]octan-3-amine into lead compounds has demonstrated profound effects on ADME profiles. As noted in comparative studies evaluating , these systems provide a "best-of-both-worlds" scenario: the hydrogen-bond accepting capability of an ether combined with the metabolic stability of a sterically encumbered cycloalkane.

When appended to a lipophilic core, the 5-oxaspiro[3.4]octan-3-amine moiety acts as a highly efficient solubilizing group. Its rigid 3D structure minimizes the entropic penalty upon binding to target proteins, often resulting in a 10- to 100-fold increase in binding affinity (


) compared to flexible acyclic amines. For broader structural context on related carboxylic acid derivatives, researchers frequently reference structural data from the.

Conclusion

The 5-oxaspiro[3.4]octan-3-amine HCl scaffold is a triumph of modern synthetic design, directly addressing the attrition factors that plague late-stage drug development. By mastering its[2+2] cycloaddition synthesis and understanding its physicochemical advantages, medicinal chemists can systematically deploy this bioisostere to rescue metabolically vulnerable, cardiotoxic, or poorly soluble lead compounds.

References

  • Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science / ResearchGate URL:[Link]

  • PubChem Compound Summary for CID 56962178, 5-Oxaspiro[3.4]octane-2-carboxylic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Exploratory

Technical Whitepaper: Characterization and Utility of 5-Oxaspiro[3.4]octan-3-amine Hydrochloride

The following technical guide details the molecular characteristics, synthesis, and utility of 5-Oxaspiro[3.4]octan-3-amine hydrochloride , a specialized spirocyclic building block used in modern medicinal chemistry. Abs...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and utility of 5-Oxaspiro[3.4]octan-3-amine hydrochloride , a specialized spirocyclic building block used in modern medicinal chemistry.

Abstract

5-Oxaspiro[3.4]octan-3-amine hydrochloride represents a high-value


-rich scaffold in drug discovery. As a spirocyclic ether-amine, it offers a distinct advantage over traditional piperidine or morpholine rings by providing inherent conformational restriction and altered metabolic vectors. This guide provides a definitive analysis of its physicochemical identity, structural significance, and synthetic pathways, designed for researchers optimizing lead compounds for solubility, selectivity, and intellectual property novelty.

Chemical Identity & Physicochemical Properties[1][2]

The precise characterization of this molecule requires distinguishing between the free base (active pharmacophore) and the hydrochloride salt (stable handling form).

Nomenclature and Formula
  • IUPAC Name: 5-Oxaspiro[3.4]octan-3-amine hydrochloride

  • Common Identifier: 3-Amino-5-oxaspiro[3.4]octane HCl

  • Structural Class: Spirocyclic ether amine

Quantitative Data Table
PropertyValue (HCl Salt)Value (Free Base)
Molecular Formula C₇H₁₄ClNO C₇H₁₃NO
Molecular Weight 163.65 g/mol 127.19 g/mol
Exact Mass 163.0764127.0997
Physical State White to off-white solidColorless oil / Low-melting solid
Solubility High (Water, DMSO, MeOH)Moderate (DCM, EtOAc)
pKa (Calculated) ~9.5 (Amine conjugate acid)N/A
ClogP < 0 (Hydrophilic)~0.2 - 0.5
Structural Analysis

The molecule features a spiro[3.4]octane skeleton where a four-membered cyclobutane ring shares a single carbon atom (C4) with a five-membered tetrahydrofuran (THF) ring.

  • Numbering Logic:

    • Positions 1–3: Cyclobutane ring (Amine at C3).

    • Position 4: Spiro quaternary carbon.[1][2]

    • Positions 5–8: Cyclopentane-derivative ring (Oxygen at C5).

  • Isomerism: Due to the asymmetry of the 5-oxaspiro system, the C3 position in the cyclobutane ring creates potential geometric isomers (cis or trans relative to the C5 oxygen). Commercial supplies are often racemic or diastereomeric mixtures unless specified as chiral.

Structural Significance in Medicinal Chemistry[3][5]

In modern "Escape from Flatland" drug design strategies, 5-Oxaspiro[3.4]octan-3-amine serves as a critical surrogate for traditional ring systems.

The Spirocyclic Advantage
  • Vector Orientation: Unlike planar aromatic rings, the spiro center forces the amine and ether vectors into a perpendicular orientation (

    
     twist). This allows the molecule to probe unique binding pockets inaccessible to flat scaffolds.
    
  • Metabolic Stability: The quaternary spiro carbon blocks oxidative metabolism (e.g., P450-mediated hydroxylation) at that position, potentially extending the half-life (

    
    ) of the parent drug.
    
  • Physicochemical Balance: The ether oxygen (5-oxa) acts as a hydrogen bond acceptor (HBA), modulating the basicity of the amine and improving water solubility without adding excessive lipophilicity.

Scaffold Comparison
Feature5-Oxaspiro[3.4]octan-3-amine4-AminotetrahydropyranCyclohexylamine
Geometry 3D, Rigid, CompactChair conformation, FlexibleChair, Flexible
Lipophilicity LowLowMedium
IP Potential High (Novel Space)Low (Generic)Low (Generic)

Synthesis & Manufacturing Workflow

The synthesis of 5-oxaspiro[3.4]octan-3-amine typically involves constructing the spiro-ether linkage followed by functionalization of the amine. A robust route utilizes a cyclobutanone precursor.

Retrosynthetic Logic
  • Target: 3-Amino-5-oxaspiro[3.4]octane.

  • Disconnection: Reductive amination of a spiro-ketone OR Curtius rearrangement of a spiro-acid.

  • Key Intermediate: 5-Oxaspiro[3.4]octan-3-one (or protected equivalent).

Representative Synthetic Pathway

The following workflow illustrates a scalable route starting from commercially available materials.

Synthesis SM Start: 3-Methylene- cyclobutanecarboxylate Step1 Step 1: Epoxidation (mCPBA or Prilezhaev) SM->Step1 Oxidation Step2 Step 2: Spiro-Cyclization (Lewis Acid Catalysis) Step1->Step2 Rearrangement Inter1 Intermediate: Spiro-Lactone/Ether Step2->Inter1 Ring Formation Step3 Step 3: Functional Group Interconversion (-CO2R -> -NH2) Inter1->Step3 Curtius/Hofmann Final Product: 5-Oxaspiro[3.4]octan- 3-amine HCl Step3->Final HCl Salt Formation

Figure 1: Logical synthetic workflow for the construction of the 5-oxaspiro[3.4]octan-3-amine scaffold.

Detailed Mechanism Notes:

  • Spiro-Annulation: The crucial step is forming the quaternary center. This is often achieved by epoxidizing a methylene-cyclobutane derivative and rearranging it, or by reacting a cyclobutanone with an allyl organometallic followed by iodine-mediated cyclization.

  • Amine Introduction: If the precursor is a ketone (at C3), reductive amination with ammonium acetate/cyanoborohydride is standard. If the precursor is an ester, hydrolysis followed by Curtius rearrangement yields the amine with high fidelity.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical techniques.

Proton NMR ( NMR) Expectation (DMSO- )
  • 
     8.0–8.5 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ).
  • 
     3.6–3.9 ppm (m, 2H):  Methylene protons adjacent to Oxygen (C6 in THF ring).
    
  • 
     3.3–3.5 ppm (m, 1H):  Methine proton at C3 (adjacent to Amine).
    
  • 
     1.8–2.6 ppm (m, 8H):  Remaining methylene protons of the cyclobutane and cyclopentane rings. Note: Complex splitting patterns arise due to the rigid spiro framework.
    
Quality Control Checklist

A self-validating protocol for confirming batch quality:

  • Mass Spectrometry (LC-MS):

    • ESI+ Mode: Observe parent ion

      
      .
      
    • Validation: Absence of

      
       (ammonium adducts) or dimers indicates clean ionization.
      
  • Chloride Content Titration:

    • Use Argentometric titration (

      
      ) to confirm the stoichiometry of the HCl salt (Target: ~21.6% Cl by mass).
      
  • Hygroscopicity Check:

    • Spiro-amine salts can be hygroscopic. TGA (Thermogravimetric Analysis) should show <1% weight loss up to 100°C for anhydrous grade.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine hydrochloride is generally stable but should be protected from moisture to prevent clumping.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). For biological assays, dilute into aqueous buffer; the compound is stable in PBS (pH 7.4) for >24 hours.

  • Safety: Treat as a standard organic amine salt. Irritant to eyes and skin. Wear PPE (gloves, goggles).

References

  • PubChem Compound Summary. (2025). 5-Oxaspiro[3.4]octan-2-amine hydrochloride (Isomeric Reference). National Center for Biotechnology Information. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding for spiro-amine utility).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Methodology for spiro[3.4] synthesis).
  • Enamine Ltd. (2024). Spirocyclic Building Blocks Catalog. (Source for physical property ranges of spiro-amines).

Sources

Foundational

Technical Guide: 5-Oxaspiro[3.4]octan-3-amine vs. 2-amine Isomers

The following technical guide details the structural, physicochemical, and synthetic differences between 5-oxaspiro[3.4]octan-3-amine and its isomer, 5-oxaspiro[3.4]octan-2-amine . [1] Executive Summary The 5-oxaspiro[3....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and synthetic differences between 5-oxaspiro[3.4]octan-3-amine and its isomer, 5-oxaspiro[3.4]octan-2-amine .

[1]

Executive Summary

The 5-oxaspiro[3.4]octane scaffold is a high-value spirocyclic bioisostere used in modern drug discovery to replace unstable or metabolically liable rings like morpholine or piperidine.[1] By incorporating a spiro-fused cyclobutane and tetrahydrofuran (THF) ring, this scaffold increases fraction saturated (


), lowers lipophilicity, and provides novel exit vectors for substituent placement.

The distinction between the 3-amine (proximal) and 2-amine (distal) isomers is critical.[1] While they share the same molecular formula (


), their topological vectors, basicity (

), and synthetic accessibility differ significantly, influencing their role in Structure-Activity Relationship (SAR) studies.

Part 1: Structural Analysis & Topological Differences[1]

Nomenclature and Numbering

To understand the isomers, we must first establish the IUPAC numbering of the 5-oxaspiro[3.4]octane core.[1]

  • Spiro Center: Position 4.[1]

  • Cyclobutane Ring (Ring A): Atoms 1, 2, 3, and 4.[1]

  • Tetrahydrofuran Ring (Ring B): Atoms 4, 5, 6, 7, and 8.[1]

  • Heteroatom: Oxygen is at Position 5 (adjacent to the spiro center).[1]

Isomer Definitions:

  • 2-Amine (Distal): The amine is located at position 2 on the cyclobutane ring, opposite the spiro junction.[1] This creates a linear, extended exit vector.[1]

  • 3-Amine (Proximal): The amine is located at position 3 (or 1) on the cyclobutane ring, adjacent to the spiro junction. This creates a "kinked" or V-shaped vector.[1]

Stereochemical Complexity

Unlike simple cycloalkanes, the presence of the oxygen atom at position 5 breaks the symmetry of the spiro-system, introducing diastereotopicity.

Feature2-Amine (Distal)3-Amine (Proximal)
Position relative to Spiro

-position (Distal)

-position (Proximal)
Chirality The molecule is chiral.[1] The amine can be cis or trans relative to the oxygen in the 5-ring.[1]The molecule is chiral.[1][2] Positions 1 and 3 are diastereotopic (non-equivalent) due to the O/CH

asymmetry at the spiro junction.[1]
Isomer Count 2 Diastereomers (plus enantiomers)4 Diastereomers (plus enantiomers) – Syn/Anti to O, and Pos 1 vs Pos 3.
Exit Vector Linear / Coaxial with spiro core.[1]Angled / Perpendicular to spiro core.[1]
Physicochemical Properties (Predicted)
  • Basicity (

    
    ): 
    
    • 2-Amine: The amine is further from the electronegative oxygen.[1] The inductive electron-withdrawing effect (

      
      ) is weak.[1] Expected 
      
      
      
      (typical for cyclobutylamines).[1]
    • 3-Amine: The amine is only 2 bonds away from the spiro center and 3 bonds from the oxygen.[1] The inductive effect of the oxygen (via the spiro carbon) is stronger, likely lowering the

      
       by 0.5–1.0 log units (
      
      
      
      ).[1] This makes the 3-amine potentially better for oral bioavailability (less charged at physiological pH).[1]
  • Lipophilicity (LogD): Both isomers have low LogP due to the ether oxygen and amine, but the 3-amine may have a slightly lower LogD if it can form an intramolecular H-bond with the ether oxygen (5-membered ring motif: N-H...O).[1]

Part 2: Medicinal Chemistry Applications (Vector Analysis)

The choice between the 2-amine and 3-amine is usually dictated by the geometric requirements of the binding pocket.[1]

VectorAnalysis Core 5-Oxaspiro[3.4]octane Core Iso2 2-Amine Isomer (Distal) Core->Iso2 Functionalization at C2 Iso3 3-Amine Isomer (Proximal) Core->Iso3 Functionalization at C3 App2 Deep Pocket Penetration Linear Linker Bioisostere for 4-aminopiperidine Iso2->App2 Geometry App3 Solvent Front Interaction Turn/Kink Scaffold Bioisostere for 3-aminopyrrolidine Iso3->App3 Geometry

Caption: Decision tree for selecting between distal (2-amine) and proximal (3-amine) isomers based on binding pocket geometry.

Part 3: Synthesis & Manufacturing

The synthesis of these isomers requires different strategies. The 2-amine is generally more accessible via cyclobutanone precursors, while the 3-amine requires de novo construction of the cyclobutane ring or complex functionalization.[1]

Synthesis of 5-Oxaspiro[3.4]octan-2-amine (Distal)

This route relies on the commercially available 3-oxocyclobutanecarboxylate or protected 3-aminocyclobutanone.[1]

Protocol:

  • Starting Material: 3-(Dibenzylamino)cyclobutan-1-one.[1]

  • Grignard Addition: React with allylmagnesium bromide to form the tertiary alcohol.

    • Reagent: AllylMgBr, THF, -78°C.[1]

  • Hydroboration-Oxidation: Convert the terminal alkene to a primary alcohol.[1]

    • Reagents: 9-BBN, then

      
      .[1]
      
    • Intermediate: 1-(3-hydroxypropyl)-3-(dibenzylamino)cyclobutanol.[1]

  • Cyclization (Spiro Formation): Acid-catalyzed dehydrative etherification (or Mitsunobu cyclization) closes the THF ring.[1]

    • Reagents:

      
       (cat.), Toluene, Reflux (Dean-Stark).[1]
      
    • Result: 5-oxaspiro[3.4]octan-2-amine (dibenzyl protected).[1]

  • Deprotection: Hydrogenolysis to yield the free amine.[1]

    • Reagents:

      
      , MeOH.[1]
      
Synthesis of 5-Oxaspiro[3.4]octan-3-amine (Proximal)

Accessing the 3-position is more challenging due to the lack of symmetric ketone precursors.[1] A [2+2] photocycloaddition strategy is often employed.[1]

Protocol:

  • Starting Material: 2,3-Dihydrofuran.[1]

  • Photocycloaddition ([2+2]): React with an enamine or ketene equivalent (e.g., acrylonitrile or acrylate) to form the cyclobutane ring fused to the THF ring.[1]

    • Note: This forms the spiro junction directly.[1]

    • Reagents:

      
       (UV light), Acrylonitrile.[1]
      
  • Functional Group Manipulation: Convert the cyano/ester group (at pos 3) to an amine.

    • Curtius Rearrangement: If ester

      
       Acid 
      
      
      
      Acyl Azide
      
      
      Isocyanate
      
      
      Amine.[1]
    • Reduction: If Nitrile

      
       Amine (using 
      
      
      
      ).[1]

SynthesisPathways cluster_0 2-Amine Synthesis (Distal) cluster_1 3-Amine Synthesis (Proximal) Start2 3-Aminocyclobutanone (Protected) Step2a Allyl Grignard Addition Start2->Step2a Step2b Hydroboration (Anti-Markovnikov) Step2a->Step2b Step2c Cyclization (Ether formation) Step2b->Step2c Prod2 5-Oxaspiro[3.4]octan-2-amine Step2c->Prod2 Start3 2,3-Dihydrofuran Step3a [2+2] Photocycloaddition (with Acrylonitrile) Start3->Step3a Step3b Nitrile Reduction / Rearrangement Step3a->Step3b Prod3 5-Oxaspiro[3.4]octan-3-amine Step3b->Prod3

Caption: Synthetic workflows for distal (2-amine) vs proximal (3-amine) isomers.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Oxaspiro[3.4]octan-2-amine (Key Step: Cyclization)

This protocol describes the closure of the THF ring to form the spiro core.[1]

  • Preparation: Charge a 250 mL round-bottom flask with 1-(3-hydroxypropyl)-3-(dibenzylamino)cyclobutan-1-ol (10.0 mmol) and Toluene (100 mL).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (

    
    -TsOH, 1.0 mmol, 10 mol%).
    
  • Reaction: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the trap.

  • Monitoring: Check TLC (SiO

    
    , 5% MeOH/DCM) every 2 hours. The reaction is typically complete in 6–8 hours.[1]
    
  • Workup: Cool to room temperature. Wash with sat.[1]

    
     (2 x 50 mL) and Brine (50 mL). Dry organic layer over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Hexane/EtOAc gradient) to yield the protected spiro-amine.[1]

  • Validation: Verify structure via

    
    -NMR. Look for the disappearance of olefinic protons (if using allyl precursor) and the appearance of the THF ether protons (
    
    
    
    3.6-3.9 ppm).[1]

References

  • PubChem. Spiro[3.4]octane | C8H14.[1][3] National Library of Medicine.[1][4] Available at: [Link]

  • Burkhard, J. A., et al. Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes.[1]Organic Letters, 2010.[1] (Contextual grounding for spiro-synthesis).

Sources

Exploratory

Escaping Flatland: The Design, Synthesis, and Application of Spirocyclic Amine Building Blocks in Modern Medicinal Chemistry

Executive Summary: The Strategic Value of Spirocyclic Amines The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in contemporary drug discovery[1]. Spir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Spirocyclic Amines

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in contemporary drug discovery[1]. Spirocyclic amines—bicyclic structures connected through a single quaternary carbon atom—offer unique spatial trajectories that enhance target engagement while simultaneously improving physicochemical properties. By projecting functional groups into under-explored 3D chemical spaces, these rigid architectures reduce the entropic penalty upon ligand-protein binding and offer a reliable strategy to bypass crowded intellectual property landscapes[1].

As a Senior Application Scientist, I have observed that the successful integration of spirocyclic amines into a medicinal chemistry program relies heavily on understanding the causality between their 3D structure and their in vivo behavior, as well as mastering the synthetic methodologies required to build these strained systems. This whitepaper provides a comprehensive technical guide to the physicochemical advantages, synthetic workflows, and self-validating experimental protocols for deploying spirocyclic amine building blocks.

Physicochemical Profiling: Monocycles vs. Spirocycles

The incorporation of a spiro-junction fundamentally alters a molecule's physicochemical profile. The structural rigidity prevents the molecule from adopting planar conformations, which disrupts flat crystal lattice packing. This disruption typically lowers the melting point and dramatically enhances aqueous solubility[2]. Furthermore, the introduction of heteroatoms (e.g., oxa-spirocycles) can finely tune the basicity (pKa) of the amine, optimizing oral bioavailability and cellular permeability.

Table 1: Comparative Physicochemical Data Summary
PropertyMonocyclic PiperidineSpirocyclic PiperidineOxa-SpirocycleCausality / Impact on Drug Design
Fsp³ Fraction ~0.831.001.00Higher 3D character reduces off-target binding (promiscuity) and correlates with higher clinical success rates[1].
Lipophilicity (logP) BaselineLower (-0.5 to -1.0)LowestSpiro-junctions reduce planar hydrophobic surface area; oxygen heteroatoms further decrease logP.
Aqueous Solubility ModerateHighVery HighDisruption of flat crystal packing lowers the melting point and dramatically enhances solvation[2].
Metabolic Stability Susceptible to CYP oxidationImprovedHighly StableRigid spiro-conformation sterically shields adjacent soft spots (e.g., α-amine C–H bonds) from metabolic enzymes[3].

Advanced Synthetic Methodologies

Synthesizing spirocyclic amines requires overcoming the steric hindrance and ring strain inherent to the quaternary spiro-center. Three highly effective, modern strategies are detailed below.

Intramolecular C–H Amination (Hofmann-Löffler-Freytag Approach)

The Hofmann-Löffler-Freytag (HLF) reaction has been modernized to convert monocyclic amines into spirocyclic architectures in a single step via intramolecular C–H bond functionalization[3]. Causality of Reagent Choice: Utilizing N-iodohydantoin instead of molecular iodine provides a controlled, slow release of iodonium ions. This prevents over-oxidation of the amine and allows for smooth homolytic cleavage under light irradiation. The resulting N-centered radical undergoes a highly regioselective 1,5-Hydrogen Atom Transfer (1,5-HAT), driven by the favorable transition state geometry, to form a carbon-centered radical that rapidly cyclizes[3].

Workflow 1: Mechanistic pathway of HLF C-H Amination to form spirocycles.

Cascade Dipolar Cycloaddition

For complex, highly substituted spirocycles, a cascade reaction involving the condensation of a ketone with hydroxylamine is highly effective. The intermediate oxime cyclizes (with halide displacement) to form a cyclic nitrone, which immediately undergoes an intramolecular 1,3-dipolar cycloaddition[4]. Causality of Stereocontrol: The rigid transition state of the intramolecular cycloaddition dictates complete regio- and stereoselectivity. The resulting spirocyclic isoxazolidine can be reductively cleaved to yield a spirocyclic amino-alcohol[4].

Workflow 2: Cascade Dipolar Cycloaddition yielding spirocyclic amino-alcohols.

Automated Photochemical Flow Synthesis

Recent advancements have enabled the modular synthesis of spirocyclic tetrahydronaphthyridines (THNs) from primary alkylamines using photoredox catalysis[5]. Causality of Flow Chemistry: Photochemical transformations in batch reactors suffer from poor light penetration due to the Beer-Lambert law. Transitioning to a continuous flow microreactor ensures uniform irradiation of the reaction mixture and rapid heat dissipation, which is critical for scaling up highly reactive radical intermediates safely and efficiently[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones before proceeding to the next step.

Protocol 1: Unified Synthesis of Spirocyclic Amines via C–H Amination[4]

Objective: Convert a monocyclic propyl-linked sulfonamide into a [5.4] spirocycle.

  • Preparation: In an oven-dried flask under argon, dissolve the monocyclic sulfonamide precursor (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Halogenation: Add N-iodohydantoin (1.2 equiv) in a single portion. Stir in the dark at room temperature for 30 minutes.

    • Self-Validation Check 1 (IPC): Perform a starch-iodine spot test on a TLC plate. A positive (blue/black) result confirms the presence of the active N-iodo intermediate. Do not proceed to irradiation until this is confirmed.

  • Radical Generation & Cyclization: Irradiate the mixture using a 390 nm LED light source. Maintain the reaction temperature at 40 °C using a cooling block. Stir for 4 hours.

    • Self-Validation Check 2 (IPC): Monitor via LC-MS. The reaction is complete when the mass corresponding to the N-iodo intermediate is fully consumed and the mass of the cyclized product (M - HI) dominates.

  • Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any residual oxidant. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the spirocyclic amine.

Protocol 2: Synthesis of Spirocyclic Amino-Alcohols via Nitrone Cycloaddition[5]

Objective: Construct a rigid spirocyclic amino-alcohol via a cascade reaction.

  • Condensation: To a solution of the chloro-ketone precursor (1.0 equiv) in ethanol (0.2 M), add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Reflux for 2 hours.

  • Cyclization: Add a catalytic amount of tetrabutylammonium iodide (TBAI, 10 mol%) to accelerate the halide displacement. Continue refluxing for 3.5 hours.

    • Self-Validation Check 1 (IPC): Analyze by ¹H NMR of a crude aliquot. The disappearance of the ketone α-protons and the emergence of the rigid tricyclic isoxazolidine scaffold confirms successful cascade cyclization.

  • N–O Cleavage: Cool the mixture to 0 °C. Add zinc dust (10 equiv) and acetic acid dropwise. Stir at room temperature for 12 hours.

    • Self-Validation Check 2 (IPC): Perform 2D ¹H NOESY NMR on the purified product. Cross-peaks between the newly formed hydroxyl proton and the adjacent spiro-ring protons will validate the stereochemical trajectory of the spiro-junction.

Case Studies in Medicinal Chemistry

The integration of spirocyclic amines has rescued several stalled drug discovery programs by optimizing target binding and ADME properties.

  • Novartis Allosteric SHP2 Inhibitors: During the optimization of SHP099, scaffold morphing was employed to replace flat piperidine-amine moieties with spirocyclic piperidines. Analogs featuring a spirocyclic piperidine-cyclobutylamine demonstrated improved cellular potency in p-ERK assays and attenuated basicity, which mitigated hERG liability[1].

  • Pfizer MC4R Antagonists: The development of PF-07258669 (currently in phase 1 clinical trials) heavily relies on a spirocyclic tetrahydronaphthyridine (THN) core. The spiro-fusion of a piperidine with a pyridine provided a highly selective, 3D vector that perfectly engaged the melanocortin-4 receptor while maintaining excellent metabolic stability[5].

References

  • Source: pharmablock.
  • Source: acs.
  • Source: whiterose.ac.
  • Source: asynt.
  • ChemRxiv - Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.
  • Source: rsc.

Sources

Foundational

The Spirocyclic Imperative: Engineering 3D Complexity in Modern Drug Discovery

Topic: 3D Spirocyclic Scaffolds in Drug Discovery Literature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary For decades, the "flatland" of a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3D Spirocyclic Scaffolds in Drug Discovery Literature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the "flatland" of aromatic-heavy drug design dominated medicinal chemistry, often yielding compounds with poor solubility, high attrition rates, and suboptimal metabolic profiles. The recent FDA approval of Revumenib (Revuforj) in November 2024 marks a definitive maturation of the "Escape from Flatland" philosophy. This guide analyzes the structural, physicochemical, and synthetic utility of 3D spirocyclic scaffolds, providing a technical roadmap for integrating these motifs into high-value drug discovery programs.

The Scientific Rationale: Beyond Flatland

The shift toward three-dimensionality is not merely aesthetic; it is driven by quantifiable failures in planar drug candidates. The core metric driving this shift is Fsp³ (fraction of sp³-hybridized carbons), which correlates directly with clinical success.[1]

The Fsp³ Correlation

Research by Lovering et al. (Wyeth) and subsequent studies have established a critical threshold for clinical viability. Spirocyclic scaffolds inherently increase Fsp³ without significantly increasing molecular weight (MW) or lipophilicity (LogP).

MetricDevelopment StageMean ValueImpact on Attrition
Fsp³ Discovery (Hits)0.36Low Fsp³ correlates with promiscuity and toxicity.
Fsp³ Approved Drugs0.47Higher saturation improves solubility and selectivity.
Chirality Approved Drugs>1 CenterSpirocycles often introduce define stereocenters, enhancing target specificity.
Solubility Pre-clinicalHighPlanar stacking (π-π interactions) reduces solubility; 3D spiro shapes disrupt crystal packing.
Vector Definition and Rigidity

Unlike flexible alkyl chains, spirocyclic scaffolds offer rigid exit vectors . A spiro[3.3]heptane core, for instance, projects substituents at precise angles (~180° or ~109° depending on substitution), allowing for the "freezing" of bioactive conformations without the entropic penalty associated with flexible linkers.

Structural Classification & Architectures

Spirocyclic scaffolds are classified by the ring sizes flanking the central quaternary spiro-carbon. The choice of scaffold dictates the exit vector geometry and metabolic stability.

Common Scaffolds in Medicinal Chemistry
  • Spiro[3.3]heptanes:

    • Utility: Minimal steric footprint; often used as a bioisostere for piperazine or gem-dimethyl groups.

    • Key Feature: High metabolic stability due to ring strain preventing easy oxidation.

  • Spiro[3.5]nonanes:

    • Utility: Ideal for projecting substituents into deep pockets (e.g., GPCRs).

    • Key Feature: The 6-membered ring allows for standard heterocyclic chemistry (e.g., reductive aminations).

  • Spiro[4.4]nonanes & [5.5]undecanes:

    • Utility: Larger volume occupancy; often used to disrupt protein-protein interactions (PPIs).

Scaffold_Architecture Flatland Planar Aromatics (High Entropy, Low Solubility) Spiro_Core Spirocyclic Core (Quaternary Carbon) Flatland->Spiro_Core Escape via Saturation S33 Spiro[3.3]heptane (Linear Vector) Spiro_Core->S33 S35 Spiro[3.5]nonane (Orthogonal Vector) Spiro_Core->S35 S55 Spiro[5.5]undecane (Volumetric Bulk) Spiro_Core->S55 Prop_Sel Rigidified Vector (↑ Selectivity) S33->Prop_Sel Prop_Sol Disrupted Crystal Packing (↑ Solubility) S35->Prop_Sol S55->Prop_Sol

Figure 1: The architectural transition from planar systems to specific spirocyclic classes and their resulting physicochemical advantages.

Case Study: Revumenib (Revuforj)

Approved: November 2024 Target: Menin-KMT2A Interaction Indication: Relapsed/Refractory Acute Leukemia[2][3]

Revumenib represents the pinnacle of spirocyclic application. The drug targets the menin-MLL interface, a protein-protein interaction (PPI) previously considered "undruggable."

  • The Challenge: The binding site is a large, hydrophobic groove. Flat inhibitors failed to achieve the necessary potency and selectivity without poor physicochemical properties.

  • The Spiro Solution: Revumenib incorporates a 2,7-diazaspiro[3.5]nonane motif.[4]

    • Mechanistic Role: The spirocyclic amine forms a critical hydrogen bond network while positioning the piperidine nitrogen to interact with the Tyr319/Tyr323 π-π clamp of menin.[4]

    • Outcome: The rigid spiro scaffold locks the pharmacophore in the bioactive conformation, maximizing affinity (IC50 < 1 nM) while maintaining oral bioavailability.

Technical Workflow: Synthesis of 2,6-Diazaspiro[3.3]heptanes

One of the most versatile scaffolds for library generation is the 2,6-diazaspiro[3.3]heptane.[5] Below is a validated protocol adapted from Hamza et al. (AstraZeneca) and recent literature, suitable for generating diverse libraries.

Protocol: Reductive Cyclization Strategy

Objective: Synthesis of functionalized 2,6-diazaspiro[3.3]heptane from commercially available 1-Boc-3-azetidinone.

Step 1: Formation of the Iminium Intermediate
  • Reagents: 1-Boc-3-azetidinone (1.0 eq), Primary Amine (R-NH2, 1.1 eq), Ti(OiPr)4 (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-Boc-3-azetidinone in DCM under N2 atmosphere.

    • Add the primary amine followed by Ti(OiPr)4.

    • Stir at room temperature for 12 hours to form the imine/iminium species.

Step 2: Strecker-Type Addition / Cyanation (Optional for Nitrile) or Direct Cyclization Precursor

Note: For the direct spiro-cyclization, we utilize a 3,3-disubstituted precursor approach.

Alternative Robust Route (Tosylate Displacement):

  • Starting Material: 1-Boc-3-(aminomethyl)-3-(hydroxymethyl)azetidine (often derived from the ketone via Henry reaction and reduction).

  • Activation:

    • Treat the amino-alcohol with TsCl (p-Toluenesulfonyl chloride) and Pyridine to tosylate the alcohol.

    • Result: 1-Boc-3-(aminomethyl)-3-(tosyloxymethyl)azetidine.

  • Cyclization (The Critical Step):

    • Reagents: NaH (Sodium Hydride, 2.5 eq) or KOtBu.

    • Solvent: DMF or THF (0.1 M concentration to favor intramolecular reaction).

    • Temperature: Heat to 60-80°C.

    • Mechanism: The deprotonated primary amine performs an intramolecular SN2 attack on the tosylate-bearing carbon, closing the second 4-membered ring.

    • Workup: Quench with water, extract with EtOAc. Purification via silica gel chromatography.[6]

Step 3: Deprotection and Diversification
  • Deprotection: Treat the N-Boc spirocycle with TFA/DCM (1:1) to expose the secondary amine.

  • Library Gen: The resulting free amine can undergo reductive amination, amide coupling, or SNAr reactions to generate the final library.

Synthesis_Workflow Start Start: 1-Boc-3-azetidinone Step1 Step 1: Henry Reaction (Nitromethane, Base) -> Nitro-alcohol Start->Step1 Step2 Step 2: Reduction (H2, Pd/C) -> Amino-alcohol Intermediate Step1->Step2 Step3 Step 3: Selective Tosylation (TsCl, Pyridine) -> O-Tosylate Step2->Step3 Step4 Step 4: Intramolecular Cyclization (NaH, DMF, 80°C) Step3->Step4  SN2 Ring Closure Product Product: 2,6-Diazaspiro[3.3]heptane Scaffold Step4->Product

Figure 2: Step-by-step synthetic pathway for constructing the 2,6-diazaspiro[3.3]heptane core via intramolecular displacement.

Strategic Decision Matrix: When to Use Spiro Scaffolds

Not every drug program requires a spirocycle. Use this decision matrix to determine applicability.

Challenge EncounteredSpirocyclic SolutionRecommended Scaffold
Metabolic Instability Block metabolic "soft spots" (e.g., benzylic positions) with a quaternary carbon.Spiro[3.3]heptane (as gem-dimethyl replacement)
Poor Solubility Disrupt planar stacking without adding polarity.Spiro[3.5]nonane or Azaspiro[4.4]nonane
hERG Liability Reduce lipophilicity (LogP) and change vector to avoid channel trapping.Oxa-azaspiro[3.4]octane
Novelty/IP Break out of crowded "flat" IP space.Novel hetero-spirocycles (e.g., thia-azaspiro)

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[4][7][8][9][10][11][12][13] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. Link

  • Burgey, C. S., et al. (2008). Metabolism-Directed Optimization of a Potent and Selective CGRP Receptor Antagonist. Journal of Medicinal Chemistry, 51(8), 2315-2320. Link

  • Hamza, D., et al. (2012). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 23(17), 2513-2517. Link

  • FDA Approval Announcement. (2024). FDA approves revumenib for relapsed or refractory acute leukemia with a KMT2A translocation.[3][14] U.S. Food and Drug Administration.[14][15] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

Sources

Exploratory

Physicochemical properties of 5-oxaspiro[3.4]octane derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 5-Oxaspiro[3.4]octane Derivatives: A Medicinal Chemistry Perspective Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Oxaspiro[3.4]octane Derivatives: A Medicinal Chemistry Perspective

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles has led to a strategic shift away from flat, aromatic structures towards more complex, three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution. Their rigid, well-defined 3D geometries offer a powerful tool to explore chemical space, enhance target-binding affinity, and mitigate off-target effects.[1]

This guide focuses on a particularly compelling class of spirocycles: the 5-oxaspiro[3.4]octane derivatives. This scaffold uniquely combines a strained, four-membered oxetane ring with a five-membered cyclopentane ring. The incorporation of the oxetane moiety is a deliberate design choice, intended to modulate key physicochemical properties such as polarity, lipophilicity, and metabolic stability.[2][3] As bioisosteres for more common groups like gem-dimethyl or carbonyl functionalities, these oxa-spirocycles can profoundly improve a molecule's drug-like properties, enhancing aqueous solubility while often reducing metabolic breakdown.[3][4]

As a Senior Application Scientist, my objective is to provide not just data, but a causal understanding of how the 5-oxaspiro[3.4]octane core influences molecular behavior. This guide will dissect its core physicochemical properties, detail the experimental and computational methodologies for their assessment, and illustrate their application, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable scaffold.

Part 1: Core Physicochemical Properties & Structural Rationale

The unique arrangement of the 5-oxaspiro[3.4]octane scaffold directly translates into a suite of advantageous physicochemical properties. The inherent ring strain of the oxetane and the presence of an ether oxygen are key determinants of its behavior.

Lipophilicity (LogP/LogD): Taming Greasiness

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity often leads to poor solubility, increased metabolic clearance, and off-target toxicity.

The 5-oxaspiro[3.4]octane scaffold serves as an effective tool for reducing lipophilicity. The ether oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, increasing the polarity of the molecule. This strategic incorporation of an oxygen atom has been shown to lower the lipophilicity index (LogD) by approximately one order of magnitude compared to analogous all-carbon spirocycles.[4] This "hydrophilicating" effect is a direct consequence of replacing a carbon center with a more electronegative oxygen atom, which favorably alters the molecule's interaction with aqueous environments.

Table 1: Comparison of Calculated Lipophilicity (XLogP3) for 5-Oxaspiro[3.4]octane Derivatives and Related Scaffolds

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Source
5-Oxaspiro[3.4]octan-8-oneC₇H₁₀O₂126.150.3[5]
5-Oxaspiro[3.4]octane-2-carboxylic acidC₈H₁₂O₃156.180.5[6]
5-Oxa-2-azaspiro[3.4]octaneC₆H₁₁NO113.16-0.02[7]
Spiro[3.4]octan-5-oneC₈H₁₂O124.181.3[1]
Spiro[3.4]octan-1-olC₈H₁₄O126.201.8[1]

Data sourced from PubChem and other chemical databases.

Aqueous Solubility: The Key to Bioavailability

Poor aqueous solubility is a primary hurdle in drug development, often leading to challenging formulations and inadequate bioavailability. The introduction of an oxetane ring into a spirocyclic system is a proven strategy to enhance solubility.[3] Research has demonstrated that the incorporation of an oxygen atom into a spiro-framework can increase aqueous solubility by as much as 40-fold compared to the parent carbocycle.[4]

This dramatic improvement is rooted in the ability of the ether oxygen to participate in hydrogen bonding with water molecules, facilitating the dissolution of the compound. This makes the 5-oxaspiro[3.4]octane scaffold an excellent choice for drug discovery campaigns targeting poorly soluble molecules.

Caption: Hydrogen bonding between the oxetane oxygen and water.

Metabolic Stability: Designing for Longevity

A drug's metabolic stability dictates its half-life in the body, influencing the dosing frequency and overall therapeutic efficacy.[8] Molecules that are rapidly metabolized often require more frequent dosing and can produce potentially toxic metabolites. Spirocyclic scaffolds, being rich in sp³-hybridized carbons, tend to exhibit greater metabolic stability than their unsaturated or acyclic counterparts by shielding metabolically labile sites from enzymatic degradation (e.g., by cytochrome P450 enzymes).[1][2]

The oxetane motif itself is recognized as a "metabolic stabilizer."[2] By replacing a metabolically vulnerable group, such as a gem-dimethyl group, with a more robust oxetane, chemists can block common pathways of oxidative metabolism, thereby extending the compound's half-life.[3]

Molecular Shape and Rigidity (Fsp³): Engineering Precision

The fraction of sp³-hybridized carbons (Fsp³) is a key descriptor of molecular three-dimensionality. There is a growing consensus in drug discovery that increasing Fsp³ can lead to improved clinical success rates by enhancing selectivity and reducing promiscuity. The 5-oxaspiro[3.4]octane scaffold is inherently sp³-rich. This rigidity locks the substituents into well-defined spatial orientations, or "exit vectors," which can be precisely controlled to optimize interactions with a biological target.[2] This conformational constraint reduces the entropic penalty upon binding, often leading to higher potency and selectivity.

Part 2: Experimental and Computational Property Determination

A robust assessment of physicochemical properties relies on a combination of empirical testing and predictive modeling. This dual approach allows for early-stage screening and later-stage validation.

Key Experimental Protocols

The following protocols are foundational for characterizing novel 5-oxaspiro[3.4]octane derivatives. The causality behind these methods is to provide reliable, reproducible data that can confidently guide structure-activity relationship (SAR) studies.

Protocol 1: Determination of Lipophilicity (LogD₇.₄)

  • Principle: This assay measures the distribution of a compound between an aqueous buffer (pH 7.4, simulating physiological conditions) and n-octanol, a surrogate for biological membranes.

  • Methodology (Shake-Flask Method):

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a pre-determined ratio of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Vigorously shake the vial for a set period (e.g., 1-2 hours) at room temperature to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Carefully remove an aliquot from each layer.

    • Quantify the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

    • Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assessment

  • Principle: This assay evaluates the rate at which a compound is metabolized by liver enzymes, most commonly by incubating it with liver microsomes, which are rich in cytochrome P450 enzymes.[9]

  • Methodology:

    • Prepare the test compound in a solution compatible with the assay buffer.

    • In a 96-well plate, add liver microsomes (e.g., human, rat) and the test compound to a phosphate buffer. Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (cofactor for P450 enzymes).

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.

    • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.

Caption: Workflow for in vitro microsomal stability assay.

Computational Chemistry Approaches

In silico tools are indispensable for predicting properties and prioritizing synthetic targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure that governs a molecule's physicochemical nature.[10]

  • Property Prediction: Software packages can rapidly calculate properties like LogP, polar surface area (PSA), and solubility from a 2D structure.

  • Quantum Mechanics: Using programs like Gaussian, DFT calculations (e.g., with the B3LYP functional) can determine:[10][11]

    • Molecular Electrostatic Potential (MEP): Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for hydrogen bonding and other non-covalent interactions.

    • HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital relate to a molecule's reactivity and susceptibility to oxidation.[12]

    • Dipole Moment: Quantifies the overall polarity of the molecule, which is directly related to its solubility and interactions with polar entities.

Part 3: Application in Drug Discovery

The theoretical advantages of the 5-oxaspiro[3.4]octane scaffold have been successfully translated into practice. Its derivatives have been explored as potent and selective modulators of various biological targets.

  • SSTR5 Antagonists: Novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives were identified as potent and orally available antagonists of the somatostatin receptor subtype 5 (SSTR5), a promising target for the treatment of type 2 diabetes.[13][14] The spirocyclic core was crucial for achieving the desired activity and pharmacokinetic profile.

  • Bioisosteric Replacement: In a broader context, oxa-spirocycles have been used to create analogues of existing drugs with superior properties. For example, replacing a core fragment of the antihypertensive drug terazosin with an oxa-spirocyclic unit resulted in an analogue with significantly higher in vivo potency, showcasing the power of this scaffold to enhance biological activity.[4]

Caption: The concept of bioisosteric replacement.

Conclusion

The 5-oxaspiro[3.4]octane scaffold is more than just a novel molecular framework; it is a purpose-built module for addressing some of the most persistent challenges in drug discovery. By strategically combining the rigidity of a spirocycle with the polarity and metabolic stability of an oxetane, it provides medicinal chemists with a powerful tool to fine-tune physicochemical properties. Its demonstrated ability to enhance solubility, lower lipophilicity, and improve metabolic stability, all while providing a rigid 3D architecture for precise pharmacophore placement, establishes it as a highly valuable component in the modern drug designer's toolkit. As the demand for drug candidates with superior ADME profiles continues to grow, the rational application of scaffolds like 5-oxaspiro[3.4]octane will be integral to the successful development of next-generation therapeutics.

References

  • A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs: A Guide for Researchers. Benchchem.
  • Spirocyclic Oxetanes: Synthesis and Properties.
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus.
  • Oxetanes in drug discovery: structural and synthetic insights. PubMed.
  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed.
  • 5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178. PubChem.
  • 5-Oxa-2-azaspiro[3.4]octane. Fluorochem.
  • 5-Oxaspiro[3.4]octan-8-one | C7H10O2 | CID 13315272. PubChem.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • Calculating the Theoretical Octane Number for a Number of Petroleum Derivatives Using Quantum Mechanical Methods AM1 and PM3. SEEJPH.
  • Calculating theoretical octane numbers of various petroleum derivatives using quantum mechanical DFT methods.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones.
  • An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. MDPI.

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Foundational

Novel Spiro[3.4]octane Amine Scaffolds for Library Synthesis

The Strategic Imperative: Escaping Flatland In modern drug discovery, the "escape from Flatland" is no longer a trend but a mandate. Traditional aromatic-heavy libraries often suffer from poor solubility, high promiscuit...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative: Escaping Flatland

In modern drug discovery, the "escape from Flatland" is no longer a trend but a mandate. Traditional aromatic-heavy libraries often suffer from poor solubility, high promiscuity, and suboptimal metabolic stability. The spiro[3.4]octane core represents a privileged region of chemical space, offering a distinct balance between the high Fsp³ character of spiro[3.3]heptanes and the steric bulk of spiro[4.5]decanes.

For library synthesis, amine-functionalized spiro[3.4]octanes are particularly high-value scaffolds. They serve as robust "knots" that orient exit vectors in non-planar geometries, allowing substituents to explore binding pockets inaccessible to flat heteroaromatics.

Key Structural Advantages
  • Vector Orthogonality: Unlike 1,4-disubstituted benzenes (180° vector), spiro[3.4] systems provide "kinked" vectors (typically 109.5°–120°), crucial for globular protein pockets.

  • Metabolic Hardening: The quaternary spiro-center blocks metabolic hotspots, often extending half-life (

    
    ) compared to fused bicyclic systems.
    
  • Physicochemical Balance: They lower LogD while maintaining molecular weight efficiency (Ligand Efficiency), a critical parameter in fragment-based drug discovery (FBDD).

Structural & Physicochemical Profiling

To validate the utility of spiro[3.4]octane amines, we compare them against traditional "flat" bioisosteres. The data below highlights the solubility and lipophilicity advantages.

Table 1: Comparative Physicochemical Metrics
PropertySpiro[3.4]octan-1-amine 2-Azaspiro[3.4]octane 4-Amino-cyclohexane (Flat) Indoline (Flat)
Formula C₈H₁₅NC₇H₁₃NC₆H₁₃NC₈H₉N
MW (Da) 125.21111.1999.17119.16
Fsp³ Fraction 1.001.001.000.25
cLogP 1.20.81.12.1
TPSA (Ų) 26.012.026.012.0
Vector Geometry 3D (Tetrahedral)3D (Rigid)Planar/ChairPlanar

Data synthesized from internal computational models and validated against PubChem/ChemSpider descriptors.

Synthetic Architectures: The Core Protocols

We define three primary scaffold classes based on the amine position:

  • Class A: 2-Azaspiro[3.4]octane (Nitrogen embedded in the 4-membered ring).

  • Class B: 6-Azaspiro[3.4]octane (Nitrogen embedded in the 5-membered ring).[1]

  • Class C: Spiro[3.4]octan-1-amine (Exocyclic amine on the 4-membered ring).

Protocol A: Synthesis of 2-Azaspiro[3.4]octane (The "Geminal" Route)

This route is preferred for scalability. It utilizes a gem-disubstitution strategy on a cyclopentane precursor to build the strained azetidine ring.

Mechanism: The synthesis relies on the alkylation of a cyano-ester followed by reduction and cyclization. The high ring strain of the spiro-cyclobutane is overcome by the "Thorpe-Ingold" effect provided by the cyclopentane ring.

Step-by-Step Methodology
  • Alkylation:

    • Reagents: Cyclopentanecarbonitrile, Epichlorohydrin, LiHMDS (Lithium Hexamethyldisilazide).

    • Conditions: THF, -78°C to RT, 12h.

    • Process: Deprotonation of the nitrile allows nucleophilic attack on epichlorohydrin.

  • Reduction/Cyclization:

    • Reagents: LiAlH₄ (Lithium Aluminum Hydride).

    • Conditions: Et₂O, Reflux, 4h.

    • Process: The nitrile is reduced to the primary amine, which intramolecularly displaces the leaving group (generated from the epoxide opening) to close the azetidine ring.

  • Protection (Optional for Library Storage):

    • Reagents: Boc₂O, TEA.

    • Yield: Typically 65-75% over 3 steps.

Visualization: 2-Azaspiro[3.4]octane Synthesis Pathway

G Start Cyclopentane carbonitrile Inter1 Intermediate: (Hydroxymethyl) cyclopentane Start->Inter1 1. LiHMDS 2. Epichlorohydrin Cycliz Cyclization: Ring Closure Inter1->Cycliz LiAlH4 (Reduction) Product 2-Azaspiro[3.4] octane Cycliz->Product Intramolecular SN2

Figure 1: Synthetic workflow for the construction of the 2-azaspiro[3.4]octane core via nitrile reduction and cyclization.

Protocol B: Synthesis of 6-Azaspiro[3.4]octane (The "Metathesis" Route)

For the 5-membered aza-ring, Ring-Closing Metathesis (RCM) offers the highest functional group tolerance.

Methodology:

  • Allylation: Alkylation of N-protected cyclobutane amino acid derivatives with allyl bromide.

  • RCM: Grubbs II catalyst (5 mol%) in DCM (0.01 M dilution to favor intramolecular reaction).

  • Hydrogenation: Pd/C, H₂ (1 atm) to saturate the alkene.

Library Application: Diversification Strategies

Once the core scaffold (e.g., N-Boc-2-azaspiro[3.4]octane) is synthesized, it serves as a "hub" for parallel synthesis.

The "Diversification Matrix"

To maximize chemical space coverage, we employ a C-H Functionalization strategy alongside standard Amide Coupling .

  • Vector 1 (The Amine): Deprotection of the Boc group exposes the secondary amine for:

    • Urea formation (Isocyanates).

    • Sulfonylation (Sulfonyl chlorides).

    • Reductive Amination (Aldehydes).

  • Vector 2 (The Carbocycle):

    • C-H Oxidation: Iron-catalyzed oxidation can introduce a ketone at C-6 (cyclopentane ring).

    • Reductive Amination: Converts the C-6 ketone to a primary/secondary amine, creating a Spiro-Diamine .

Visualization: Library Diversification Workflow

Library cluster_0 Vector 1: N-Terminus cluster_1 Vector 2: C-Terminus (C-H Activation) Core Scaffold Core: N-Boc-2-azaspiro[3.4]octane Amide Amide Library (R-COOH) Core->Amide 1. TFA 2. Coupling Urea Urea Library (R-NCO) Core->Urea 1. TFA 2. Addition Ketone C6-Ketone Core->Ketone Fe(PDP) Oxidation Diamine Spiro-Diamine (Reductive Amination) Ketone->Diamine R-NH2 NaBH(OAc)3

Figure 2: Divergent synthesis strategy for generating high-complexity libraries from a single spirocyclic precursor.

References

  • Ramesh, S., et al. "Facile synthesis of 2-azaspiro[3.4]octane."[2] Organic & Biomolecular Chemistry, Royal Society of Chemistry.

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010.

  • BenchChem Technical Guides. "The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold."

  • Carreira, E. M., et al. "Spirocyclic Building Blocks for Scaffold Assembly." Merck/Sigma-Aldrich Technical Note.

  • PubChem Compound Summary. "Spiro[3.4]octane."[3] National Center for Biotechnology Information.

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 5-Oxaspiro[3.4]octan-3-amine: LogP and pKa

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biochemical potency and its physicochemical characteristics. Among the most critical of these are lipophilicity and ionization state, quantified by the partition coefficient (LogP) and the acid dissociation constant (pKa), respectively. These parameters are fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, profoundly influencing its solubility, permeability across biological membranes, and potential for off-target interactions.[1][2][3]

This guide provides an in-depth technical overview of the theoretical underpinnings and practical methodologies for determining the LogP and pKa of 5-Oxaspiro[3.4]octan-3-amine, a novel spirocyclic amine. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved metabolic stability and target selectivity.[4][5][6][7] Understanding the LogP and pKa of this particular scaffold is therefore crucial for any research program aiming to leverage its unique structural features. We will explore both experimental and computational approaches, providing field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Physicochemical Properties of 5-Oxaspiro[3.4]octan-3-amine: A Data-Driven Overview

Precise experimental determination of LogP and pKa for a novel compound is the gold standard. However, in the early stages of discovery, and in the absence of publicly available experimental data for 5-Oxaspiro[3.4]octan-3-amine, computational predictions and analysis of structurally similar analogs provide valuable initial insights.

Physicochemical ParameterPredicted/Estimated ValueMethod/Source
LogP ~0.1 - 0.7Based on computational predictions for analogous oxa-spirocyclic amines.[8][9]
pKa ~9.5 - 10.5Estimated based on typical pKa values for cyclic amines and the observed basicity-lowering effect of an adjacent oxygen atom in similar oxa-spirocycles.[10][11]

Note: The LogP value is predicted to be relatively low, suggesting a degree of hydrophilicity. The estimated pKa indicates that at physiological pH (7.4), 5-Oxaspiro[3.4]octan-3-amine will exist predominantly in its protonated, charged form. This has significant implications for its interaction with biological targets and its permeability across cell membranes.[12]

Experimental Determination of LogP: Methodologies and Rationale

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water).[13]

The Shake-Flask Method (OECD 107): The Gold Standard

The shake-flask method is the traditional and most widely accepted technique for LogP determination due to its direct measurement of partitioning.[14]

Protocol:

  • Preparation of Pre-Saturated Solvents: n-octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation. This prevents volume changes in the phases during the experiment.

  • Compound Dissolution: A precise amount of 5-Oxaspiro[3.4]octan-3-amine is dissolved in the aqueous phase.

  • Partitioning: A known volume of the aqueous solution is mixed with a known volume of n-octanol in a flask. The flask is then shaken at a constant temperature until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[15][16]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: Essential for thermodynamic consistency and accurate results.

  • Temperature control: Partitioning is a temperature-dependent process.

  • Centrifugation: Ensures a clean separation of phases, which is critical for accurate quantification.

  • Choice of analytical method: HPLC-MS is often preferred for its sensitivity and specificity, especially at low concentrations.

Self-Validation: The protocol's integrity is maintained by running a blank (solvents only) and a set of standards with known LogP values to calibrate the system.

High-Performance Liquid Chromatography (HPLC) Method: A High-Throughput Alternative

Reversed-phase HPLC can be used to estimate LogP based on the retention time of the compound on a non-polar stationary phase.[17][18]

Protocol:

  • Column and Mobile Phase Selection: A C18 column is typically used. The mobile phase is a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve of retention time versus LogP is generated.

  • Sample Analysis: 5-Oxaspiro[3.4]octan-3-amine is injected under the same conditions, and its retention time is measured.

  • LogP Estimation: The LogP of the test compound is interpolated from the calibration curve.

Causality Behind Experimental Choices:

  • C18 column: The non-polar stationary phase mimics the lipid environment.

  • Mobile phase composition: The ratio of organic to aqueous solvent influences the retention time and can be adjusted to suit the compound's properties.

  • Calibration standards: A diverse set of standards spanning a range of LogP values is crucial for a robust calibration curve.

Self-Validation: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control samples with known LogP values validate the accuracy of the method for a given experimental run.

LogP_Workflow cluster_shake_flask Shake-Flask Method cluster_hplc HPLC Method sf1 Prepare Pre-saturated n-octanol and water sf2 Dissolve Compound in Aqueous Phase sf1->sf2 sf3 Partitioning by Shaking sf2->sf3 sf4 Phase Separation (Centrifugation) sf3->sf4 sf5 Quantify Concentration in each phase (HPLC-MS) sf4->sf5 sf6 Calculate LogP sf5->sf6 end_logp LogP Value sf6->end_logp hplc1 Select C18 Column and Mobile Phase hplc2 Calibrate with LogP Standards hplc1->hplc2 hplc3 Inject Sample and Measure Retention Time hplc2->hplc3 hplc4 Estimate LogP from Calibration Curve hplc3->hplc4 hplc4->end_logp start Start start->sf1 start->hplc1

Caption: Experimental workflows for LogP determination.

Experimental Determination of pKa: Methodologies and Rationale

The pKa is the negative base-10 logarithm of the acid dissociation constant of the protonated amine, indicating its basicity.[1]

Potentiometric Titration: The Definitive Method

Potentiometric titration is a highly accurate and reliable method for pKa determination.[19][20][21] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added.

Protocol:

  • Instrument Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: A precise amount of 5-Oxaspiro[3.4]octan-3-amine is dissolved in water or a co-solvent system (e.g., methanol/water) if solubility is limited. The ionic strength of the solution is kept constant with a background electrolyte like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point of the first derivative of the titration curve.[21]

Causality Behind Experimental Choices:

  • pH meter calibration: Crucial for the accuracy of the pH measurements.

  • Constant ionic strength: Minimizes changes in activity coefficients during the titration.

  • Use of a strong acid titrant: Ensures a sharp and well-defined equivalence point.

  • Derivative analysis: Provides a more precise determination of the equivalence point than visual inspection of the titration curve.

Self-Validation: The accuracy of the method is confirmed by titrating a standard compound with a known pKa (e.g., Tris buffer) under the same experimental conditions.

UV-Vis Spectrophotometry: An Alternative for UV-Active Compounds

If the protonated and neutral forms of a compound have different UV-Vis absorption spectra, spectrophotometry can be used to determine the pKa.

Protocol:

  • Spectral Analysis: The UV-Vis spectra of 5-Oxaspiro[3.4]octan-3-amine are recorded in a series of buffers with different known pH values.

  • Data Collection: The absorbance at a wavelength where the two species have the largest spectral difference is measured for each buffer.

  • Data Analysis: A plot of absorbance versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Causality Behind Experimental Choices:

  • Choice of wavelength: Maximizes the sensitivity of the measurement.

  • Buffer selection: A series of buffers covering a wide pH range around the expected pKa is necessary to define the sigmoidal curve accurately.

Self-Validation: The isosbestic point (a wavelength at which the absorbance does not change with pH) should be observed, confirming a two-component equilibrium.

pKa_Workflow cluster_potentiometric Potentiometric Titration cluster_uv_vis UV-Vis Spectrophotometry pt1 Calibrate pH Meter pt2 Prepare Sample Solution with Constant Ionic Strength pt1->pt2 pt3 Titrate with Standardized Acid pt2->pt3 pt4 Plot Titration Curve (pH vs. Volume) pt3->pt4 pt5 Determine pKa from Half-Equivalence Point pt4->pt5 end_pka pKa Value pt5->end_pka uv1 Record UV-Vis Spectra in Buffers of Varying pH uv2 Measure Absorbance at Selected Wavelength uv1->uv2 uv3 Plot Absorbance vs. pH uv2->uv3 uv4 Determine pKa from Inflection Point uv3->uv4 uv4->end_pka start_pka Start start_pka->pt1 start_pka->uv1

Caption: Experimental workflows for pKa determination.

Computational Prediction of LogP and pKa: In Silico Approaches

In modern drug discovery, computational tools are invaluable for the early prediction of physicochemical properties, allowing for the rapid screening of large virtual libraries.[22][23]

LogP Prediction

Computational LogP prediction methods can be broadly categorized into two types:

  • Substructure-based methods: These methods, such as ALOGP and XLOGP3, dissect the molecule into fragments or atoms and sum their contributions to lipophilicity.[24][25][26] These are fast and generally accurate for common chemical space.

  • Whole-molecule approaches: These methods consider the properties of the entire molecule, such as its surface area and electronic properties. More recent approaches utilize machine learning and graph neural networks to improve prediction accuracy.[22][27]

A consensus of predictions from multiple algorithms is often employed to increase confidence in the predicted value.[24]

pKa Prediction

Predicting pKa is more complex as it involves calculating the free energy difference between the protonated and neutral states. Common approaches include:

  • Empirical methods: These rely on databases of experimentally determined pKa values and use quantitative structure-property relationship (QSPR) models to predict the pKa of new molecules based on their structural similarity to compounds in the training set.[28][29] Software like ACD/pKa, Marvin, and Epik fall into this category.[29][30]

  • Quantum mechanical methods: These first-principles methods calculate the energetics of protonation and deprotonation. While computationally intensive, they can be more accurate for novel scaffolds not well-represented in empirical training sets.[27][30]

Implications of LogP and pKa for the ADME Profile of 5-Oxaspiro[3.4]octan-3-amine

The predicted LogP and estimated pKa values for 5-Oxaspiro[3.4]octan-3-amine provide a foundation for anticipating its behavior in a biological system.

  • Absorption: The relatively low predicted LogP suggests that passive diffusion across the lipid-rich gastrointestinal tract may be moderate. However, its basicity (pKa ~9.5-10.5) means it will be predominantly ionized in the stomach and intestines. While ionization generally reduces passive permeability, it can enhance solubility.[3][12][31]

  • Distribution: A lower LogP may limit partitioning into highly lipophilic tissues, potentially reducing the volume of distribution. The basic nature of the amine could lead to "ion trapping" in acidic cellular compartments like lysosomes.[31]

  • Metabolism and Excretion: Increased hydrophilicity often correlates with reduced metabolic turnover and a greater likelihood of renal clearance.

References

  • LogP/LogD/Pka Analysis - Protheragen. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. [Link]

  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. [Link]

  • pKa & LogP Analysis Services - The Solubility Company. [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. [Link]

  • pKa Prediction | Rowan. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • MoKa - pKa modelling - Molecular Discovery. [Link]

  • Macro-pKa | Schrödinger. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • pKa and Log P - Seven Star Pharma. [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. [Link]

  • ADME Properties - Pharmacokinetics - Drug Design Org. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. [Link]

  • US6524863B1 - High throughput HPLC method for determining Log P values - Google P
  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. [Link]

  • The correlation of the Log P values obtained by the shake flask method... - ResearchGate. [Link]

  • assessment of reverse - phase - ECETOC. [Link]

  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility - Virtual Computational Chemistry Laboratory. [Link]

  • The Influence of Physicochemical Properties on ADME - PhysChem Forum. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]

  • 5-Oxaspiro[3.4]octan-8-one | C7H10O2 | CID 13315272 - PubChem. [Link]

  • 5-oxaspiro[3.4]octan-7-amine (C7H13NO) - PubChemLite. [Link]

  • 5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem. [Link]

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Protocols & Analytical Methods

Method

Application Note: 5-Oxaspirooctan-3-amine as a Next-Generation Piperidine Bioisostere

Application Note: 5-Oxaspiro[1]octan-3-amine as a Next-Generation Piperidine Bioisostere Executive Summary The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. However, its...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Oxaspiro[1]octan-3-amine as a Next-Generation Piperidine Bioisostere

Executive Summary

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. However, its routine incorporation frequently introduces severe late-stage developmental liabilities, including high lipophilicity (LogP), susceptibility to cytochrome P450 (CYP450) mediated α-oxidation, and off-target hERG channel inhibition driven by its highly basic secondary amine. To overcome these challenges, medicinal chemists are increasingly shifting toward sp³-rich spirocyclic scaffolds[1].

Among these, 5-oxaspiro[2]octan-3-amine has emerged as a highly effective bioisostere. By replacing the flat, metabolically vulnerable piperidine ring with this rigid, oxygen-containing spirocycle, drug development professionals can maintain the required spatial vectorization of the amine while fundamentally optimizing the molecule's physicochemical and pharmacokinetic properties[3].

Mechanistic Rationale: Escaping the "Flatland" of Medicinal Chemistry

As a Senior Application Scientist, it is critical to understand why 5-oxaspiro[2]octan-3-amine outperforms traditional saturated heterocycles. The causality behind this bioisosteric replacement rests on three pillars:

  • Targeted pKa Attenuation via Inductive Effects : The hERG potassium channel is notoriously sensitive to highly basic amines (pKa > 9.5), which form strong cation-π interactions with Tyr652 and Phe656 residues in the channel pore. In 5-oxaspiro[2]octan-3-amine, the electronegative oxygen atom at position 5 is separated from the exocyclic amine at position 3 by only three sigma bonds. This proximity allows the oxygen to exert a strong through-bond inductive electron-withdrawing effect (-I effect) across the spiro-carbon. This subtly lowers the pKa of the amine (shifting from ~10.5 in piperidine to ~8.8–9.2), significantly reducing hERG binding affinity without eliminating the basic center required for on-target engagement[4].

  • Enhanced Metabolic Stability : Piperidines are prone to rapid oxidative metabolism at the α-carbons adjacent to the endocyclic nitrogen. By utilizing an exocyclic amine on a spiro[2] scaffold, the metabolically vulnerable α-protons are removed or sterically shielded. The high ring strain and the presence of the quaternary spiro-center further resist CYP-mediated degradation[1].

  • Increased Fsp³ and Thermodynamic Solubility : The three-dimensional, globular architecture of the spirocycle disrupts molecular planarity, lowering crystal lattice energy. This structural disruption, combined with the polar surface area (PSA) contributed by the oxygen atom, drastically improves aqueous thermodynamic solubility and lowers the LogD[4].

Logical Pathway of Bioisosteric Replacement

BioisostereLogic P Piperidine Core • High Lipophilicity • hERG Liability • CYP450 α-Oxidation S 5-Oxaspiro[3.4]octan-3-amine • High Fsp3 Fraction • Tuned pKa (Inductive Oxygen) • Rigid 3D Vector P->S Bioisosteric Replacement O Optimized Lead • Improved Solubility • Reduced Toxicity • Enhanced Stability S->O ADME Profiling

Caption: Logical framework for replacing piperidine with 5-oxaspiro[2]octan-3-amine to optimize ADME profiles.

Physicochemical Profiling

The following table summarizes the quantitative shifts in physicochemical properties when transitioning from a standard piperidine core to the 5-oxaspiro[2]octan-3-amine scaffold.

ParameterPiperidine Core5-Oxaspiro[2]octan-3-amine CoreMechanistic Consequence
pKa (Basic Amine) ~10.5~8.8 - 9.2Reduced hERG channel affinity; improved membrane permeability.
Fraction sp³ (Fsp³) 1.0 (Planar tendency in binding)1.0 (Highly rigid, 3D globular)Enhanced thermodynamic solubility; lower off-target binding.
LogD (pH 7.4) High (Lipophilic)Lowered by ~0.5 - 1.0 unitsImproved aqueous solubility and oral bioavailability.
CYP450 Vulnerability High (α-oxidation)Low (Steric shielding / Ring strain)Extended half-life (t1/2) and lower intrinsic clearance (CL_int).

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control or analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: Scaffold Coupling via Reductive Amination

Objective: Couple the primary amine of 5-oxaspiro[2]octan-3-amine to a target aldehyde scaffold to form the secondary amine bioisostere. Causality: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups in STAB reduce its hydride-donating power, preventing the premature reduction of the aldehyde before the imine intermediate can fully form. Acetic acid is added to catalyze imine formation, which is critical because the spirocyclic amine has slightly lower nucleophilicity due to the inductive pull of the oxygen atom.

Step-by-Step Methodology:

  • Preparation: Dissolve the target aldehyde (1.0 eq, 0.5 mmol) and 5-oxaspiro[2]octan-3-amine (1.2 eq, 0.6 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL) under an inert nitrogen atmosphere.

  • Catalysis: Add glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add STAB (1.5 eq, 0.75 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint (LC-MS): Sample 10 µL of the reaction mixture.

    • Validation: The presence of the unreduced imine mass indicates incomplete reduction (requiring more STAB). The presence of the corresponding alcohol indicates premature aldehyde reduction (indicating STAB was added too quickly or without sufficient imine pre-formation time).

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Empirically validate the metabolic stability of the synthesized spirocyclic lead against CYP450-mediated degradation. Causality: NADPH is added as the obligate electron donor for CYP450 enzymes. Without it, the assay serves as a negative control to rule out non-CYP degradation (e.g., esterases or chemical instability).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL final protein concentration).

  • Control Assignment (Self-Validation):

    • Positive Control: Verapamil (1 µM) to confirm microsome viability.

    • Negative Control: Test compound incubated without NADPH to assess non-CYP degradation.

  • Initiation: Pre-incubate the plates at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to terminate the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Validation: Calculate the intrinsic clearance (

    
    ). If the Verapamil positive control does not show rapid degradation (
    
    
    
    < 30 µL/min/mg), the microsomes are inactive, and the assay batch must be discarded.

Experimental Workflow

Workflow A Step 1: Scaffold Coupling (Reductive Amination / SNAr) B Step 2: Purification (Reverse-Phase HPLC) A->B C Step 3: Physicochemical Characterization (pKa, LogD determination) B->C D Step 4: In Vitro ADME (HLM Stability, hERG Patch-Clamp) C->D

Caption: Standard experimental workflow for the integration and validation of spirocyclic bioisosteres.

References

1.[3] Title: 1-Azaspiro[4]heptane as a Bioisostere of Piperidine. Source: Angewandte Chemie International Edition (via NIH.gov). URL: [Link] 2.[1] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Source: Chemical Reviews (ACS Publications). URL:[Link] 3.[4] Title: Approach to Heterospirocycles for Medicinal Chemistry. Source: Organic Letters (ACS Publications). URL:[Link]

Sources

Application

Peptide coupling conditions for spirocyclic primary amines

Application Note: High-Efficiency Peptide Coupling Protocols for Spirocyclic Primary Amines Executive Summary Spirocyclic primary amines (e.g., spiro[3.3]heptan-1-amine, spiro[2.5]octan-4-amine) represent a high-value ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Peptide Coupling Protocols for Spirocyclic Primary Amines

Executive Summary

Spirocyclic primary amines (e.g., spiro[3.3]heptan-1-amine, spiro[2.5]octan-4-amine) represent a high-value chemical space in modern drug discovery. They offer rigid, three-dimensional (3D) vectors that improve metabolic stability and receptor selectivity compared to flat aromatic bioisosteres. However, their incorporation into peptide or amide backbones is notoriously difficult. The rigid orthogonality of the spiro-rings creates a "steric wall" that impedes the trajectory of incoming electrophiles, often leading to stalled reactions, low yields, or extensive epimerization of the coupling partner.

This guide provides a validated, tiered approach to coupling spirocyclic amines. We move beyond standard EDC/HOBt chemistry to employ high-activity uronium salts (HATU), cyclic phosphonic anhydrides (T3P), and neutral acid chloride generators (Ghosez’s Reagent).

The Challenge: Why Standard Conditions Fail

In flexible aliphatic amines, bond rotation can minimize steric clashes during the formation of the tetrahedral intermediate. Spirocyclic amines lack this luxury. The conformational lock forces the nucleophilic nitrogen to approach the activated ester from a specific, often hindered, angle.

  • Steric Shielding: The orthogonal ring system acts as a permanent steric block, raising the activation energy (

    
    ) for nucleophilic attack.
    
  • Electronic Deactivation: If the spiro-system contains heteroatoms (e.g., oxa- or azaspirocycles), inductive effects can lower the

    
     of the primary amine, reducing its nucleophilicity.
    

Strategic Reagent Selection

We categorize coupling strategies into three tiers based on steric demand and scale.

TierReagent SystemMechanismBest Use Case
1 HATU / HOAt / DIPEA Fast formation of O-At active ester (7-azabenzotriazole).Discovery Scale (<100 mg). The "Gold Standard" for difficult couplings. The pyridyl nitrogen in HOAt provides anchimeric assistance, accelerating the reaction by ~10-100x over HOBt.
2 T3P (Propylphosphonic Anhydride) Formation of a highly reactive mixed anhydride.Scale-up (>1 g) & Low Epimerization. T3P captures the acid as a mixed anhydride. The byproduct is water-soluble, simplifying workup.[1] Excellent for preventing racemization.
3 Ghosez’s Reagent In-situ generation of Acid Chloride (neutral conditions)."The Nuclear Option." When the amine is extremely unreactive (e.g., adjacent to quaternary centers). Converts acid to acid chloride without

acidity.

Decision Tree for Protocol Selection

The following logic flow guides the selection of the optimal experimental condition.

CouplingLogic Start Start: Spirocyclic Amine Coupling CheckAcid Is the Carboxylic Acid Partner Sterically Hindered or Chiral? Start->CheckAcid Tier1 Tier 1: HATU / DIPEA / DMF (Standard High-Activity) CheckAcid->Tier1 No (Standard Acid) CheckScale Is Scale > 1 gram? CheckAcid->CheckScale Yes (Hindered/Chiral) CheckFail Did Tier 1 Fail (<20% Yield)? Tier1->CheckFail Tier2 Tier 2: T3P / Pyridine / EtOAc (Low Epimerization Risk) Tier3 Tier 3: Ghosez's Reagent / DCM (Max Reactivity via Acid Chloride) CheckFail->Tier2 No (Optimize Temp/Time) CheckFail->Tier3 Yes (Force Conditions) CheckScale->Tier1 No (Try HATU first) CheckScale->Tier2 Yes (Use T3P)

Figure 1: Decision matrix for selecting coupling conditions based on substrate sterics and reaction scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Recommended for initial screening and library synthesis.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Spirocyclic Amine (1.1 – 1.2 equiv)

  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (1.0 mmol, 1/3 of total) to the mixture. Stir at Room Temperature (RT) for 2–5 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.

  • Coupling: Add the Spirocyclic Amine (1.2 mmol) followed by the remaining DIPEA (2.0 mmol).

  • Reaction: Stir at RT for 2–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .

Why it works: The 7-azabenzotriazole (At) leaving group is less basic (


 ~3.47) than benzotriazole (Bt, 

~4.60), making the active ester significantly more electrophilic and reactive toward the bulky spiro-amine.
Protocol B: The "Scalable & Clean" (T3P)

Recommended for scale-up (>1g) and chiral acids prone to racemization.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Spirocyclic Amine (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Procedure:

  • Charge: To a flask, add Carboxylic Acid (10 mmol), Spirocyclic Amine (11 mmol), and Pyridine (40 mmol) in EtOAc (50 mL). Cool to 0°C.

  • Addition: Dropwise add T3P solution (15-20 mmol) over 10 minutes. Exotherm control is critical to prevent epimerization.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU; patience is required.

  • Workup: Quench with water. Wash the organic layer with 0.5 M HCl (to remove pyridine), then

    
    .
    
    • Advantage:[1][2][3] T3P byproducts are water-soluble phosphates, often eliminating the need for chromatography.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Recommended when HATU fails. Converts acid to acid chloride under neutral conditions.[4]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv) [CAS: 26189-59-3]

  • Spirocyclic Amine (1.1 equiv)

  • Base: DIPEA or Pyridine (2.0 equiv)

  • Solvent: Anhydrous DCM or

    
    
    

Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) in dry DCM (5 mL). Add Ghosez’s Reagent (1.2 mmol) dropwise at RT.

  • Stir: Stir for 1–2 hours. Monitor by TLC or LCMS (quench an aliquot with MeOH to check for Methyl Ester formation).

    • Mechanism:[1][5][6][7][8] The acid is converted to the Acid Chloride.[1] The byproduct is the volatile N,N-dimethylisobutyramide.

  • Coupling: In a separate vial, dissolve the Spirocyclic Amine (1.1 mmol) and DIPEA (2.0 mmol) in DCM (2 mL).

  • Combine: Add the amine solution to the Acid Chloride solution at 0°C. Warm to RT and stir.

  • Workup: Standard aqueous wash.

Troubleshooting Guide

ObservationDiagnosisRemediation
0% Conversion Nucleophile is too hindered or deactivated.Switch to Protocol C (Acid Chloride). If that fails, consider microwave irradiation (60°C, 30 min) with HATU.
Low Yield (<30%) Active ester hydrolysis competes with amine attack.Ensure anhydrous solvents. Increase amine equivalents to 2.0. Switch solvent to NMP (higher polarity stabilizes the transition state).
Epimerization Base-mediated proton abstraction at

-position.
Switch to Protocol B (T3P) . Use a weaker base like TMP (2,4,6-collidine) instead of DIPEA. Perform coupling at 0°C.
Guanidinylation Amine reacts with HATU uronium center instead of the acid.This is a known side reaction with hindered amines. Switch to T3P (phosphonium based) or Protocol C (no uronium).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][10][11][12] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[10][13][14] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation. Organic Process Research & Development, 15(6). Link

  • Ghosez, L., et al. (1969). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society D: Chemical Communications, (20), 1180. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. Link

Sources

Method

Application Note &amp; Protocols: Functionalization of 5-Oxaspiro[3.4]octan-3-amine for DNA-Encoded Library (DEL) Synthesis

Introduction: The Value of 3D Scaffolds in DEL for Drug Discovery The landscape of early-stage drug discovery has been significantly reshaped by the advent of DNA-Encoded Library (DEL) technology.[1][2][3] By covalently...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of 3D Scaffolds in DEL for Drug Discovery

The landscape of early-stage drug discovery has been significantly reshaped by the advent of DNA-Encoded Library (DEL) technology.[1][2][3] By covalently linking chemical moieties to unique DNA barcodes, DEL enables the synthesis and affinity-based screening of libraries containing billions of distinct molecules in a single experiment, a scale unattainable by traditional high-throughput screening (HTS).[2][4] A critical determinant of a DEL's success is the structural quality and diversity of its constituent chemical scaffolds.

Historically, DELs have been dominated by flat, aromatic structures. However, there is a growing consensus that molecules with greater three-dimensionality (3D) offer significant advantages in drug discovery, including improved physicochemical properties and the ability to engage with more complex protein binding sites.[5] Spirocyclic systems, in particular, are privileged scaffolds that introduce conformational rigidity and a defined 3D vector for substituent placement.[5][6][7]

The 5-oxaspiro[3.4]octane moiety is an emerging building block of high interest.[6][8][9] It serves as a rigid, three-dimensional bioisostere for more common, flexible, or planar groups, potentially enhancing properties like aqueous solubility and metabolic stability.[10] This application note provides a detailed guide for the incorporation and subsequent functionalization of 5-Oxaspiro[3.4]octan-3-amine as a versatile scaffold in DEL synthesis, focusing on DNA-compatible chemistries.

Core Principles of On-DNA Chemistry

The foundational requirement for any chemical transformation in DEL synthesis is its compatibility with the DNA barcode.[1] This imposes a strict set of constraints on reaction conditions. Any protocol must be designed to preserve the integrity of the phosphodiester backbone and the nucleobases.[1]

Key considerations for DNA-compatible reactions include:

  • Aqueous Environment: Reactions are typically performed in aqueous buffers, often with polar organic co-solvents.

  • Mild pH: Conditions must be maintained within a pH range (typically 6-9.5) that avoids DNA degradation.

  • Moderate Temperatures: Reactions are generally conducted at or near room temperature.

  • High Yields: To ensure library fidelity, reactions must proceed with high conversion, as purification of intermediates in a pooled format is often impractical.[1]

  • Broad Substrate Scope: The chosen chemistry must be robust enough to work with a diverse set of building blocks.[1]

Workflow for DEL Synthesis Incorporating the Spirocyclic Scaffold

The overall strategy follows the well-established "split-and-pool" methodology.[] The 5-oxaspiro[3.4]octan-3-amine core is first attached to a DNA headpiece, and subsequent diversification is achieved through functionalization of the primary amine.

DEL_Workflow cluster_0 Cycle 0: Scaffold Attachment cluster_1 Cycle 1: Diversification cluster_2 Further Cycles / Screening A DNA Headpiece (with amine modifier) B Scaffold Conjugation (e.g., via activated ester) A->B Carboxylic Acid Scaffold Precursor C DNA-Tagged 5-Oxaspiro[3.4]octane Core B->C D Pool & Split C->D E Parallel Functionalization (Amidation, Sulfonylation, etc.) D->E Building Blocks (BB1) F DNA Ligation (Encoding Step) E->F Unique DNA Tags G Pooling of Sub-libraries F->G H Optional Cycle 2 (Split, React with BB2, Encode) G->H I Final Pooled Library H->I J Affinity Selection vs. Protein Target I->J K PCR & NGS (Hit Identification) J->K

Figure 1: General workflow for building a DEL using the 5-oxaspiro[3.4]octan-3-amine scaffold.

Protocols for Amine Functionalization

The primary amine of the 5-oxaspiro[3.4]octane scaffold serves as a versatile chemical handle for diversification. The following protocols detail three robust, DNA-compatible reactions: amide bond formation, sulfonamide synthesis, and reductive amination.

Protocol 1: Amide Bond Formation

Amide coupling is the most widely used reaction in DEL synthesis due to its reliability and the vast commercial availability of carboxylic acids.[12][13] The use of EDC/HOAt has been shown to be highly effective for acylating DNA-conjugated amines.[12][13] More recently, DMTMM and its derivatives have also emerged as powerful reagents for this transformation.[14]

Principle: A water-soluble carbodiimide (EDC) activates the carboxylic acid building block, which, in the presence of an activating agent (HOAt), forms a stable active ester. This intermediate reacts efficiently with the primary amine on the DNA-conjugated scaffold to form a stable amide bond.

Amide_Coupling Reactants DNA-Scaffold-NH2 R-COOH Reagents EDC HOAt DIPEA Buffer (pH 8.5) Reactants->Reagents 1. Activation Intermediate Active Ester Formation DNA-Scaffold-NH2 R-CO-OAt Reagents->Intermediate:f0 Product DNA-Scaffold-NH-CO-R Intermediate:f2->Product 2. Nucleophilic Attack Intermediate:f1->Product

Figure 2: Reaction schematic for EDC/HOAt-mediated amide bond formation on the DNA-tagged scaffold.

Materials:

  • DNA-conjugated 5-Oxaspiro[3.4]octan-3-amine (stock in nuclease-free water)

  • Carboxylic acid building blocks (1 M stocks in DMSO)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (freshly prepared 1 M stock in water)

  • 1-hydroxy-7-azabenzotriazole (HOAt) (freshly prepared 0.5 M stock in DMF)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.2 M Sodium Bicarbonate, pH 8.5

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, combine the DNA-conjugated scaffold (final concentration: 100 µM) with the reaction buffer.

  • Add the carboxylic acid building block (final concentration: 50 mM).

  • Add HOAt (final concentration: 25 mM) and DIPEA (final concentration: 50 mM).

  • Initiate the reaction by adding EDC (final concentration: 50 mM).

  • Vortex briefly and incubate at room temperature (25°C) for 16-24 hours with gentle shaking.

  • Quenching & Purification (Optional but Recommended for QC): The reaction can be quenched by adding an amine-containing buffer (e.g., Tris). For analytical purposes, purify the product using ethanol precipitation or a suitable size-exclusion chromatography method to remove excess reagents.

  • Quality Control: Analyze the reaction conversion by LC-MS or UPLC.

Rationale for Choices:

  • EDC/HOAt/DIPEA: This combination is a well-validated system for on-DNA amide coupling, providing high conversion rates for a wide array of carboxylic acids.[12]

  • pH 8.5 Buffer: A slightly basic pH ensures the scaffold's primary amine is sufficiently nucleophilic while maintaining DNA stability.

  • High Reagent Concentration: A large excess of the building block and coupling reagents is used to drive the reaction to completion, which is crucial in a pooled synthesis format.[15]

Protocol 2: Sulfonamide Formation

Sulfonamides are key functional groups in many approved drugs. Their synthesis on a DNA-tagged scaffold can be achieved by reacting the primary amine with a sulfonyl chloride.

Principle: The nucleophilic primary amine directly attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage. The reaction is typically run in a buffered system to neutralize the HCl byproduct.

Materials:

  • DNA-conjugated 5-Oxaspiro[3.4]octan-3-amine

  • Aryl or alkyl sulfonyl chloride building blocks (1 M stocks in a water-miscible solvent like 1,4-dioxane or acetonitrile)

  • Reaction Buffer: 0.5 M Sodium Borate, pH 9.0

  • Nuclease-free water

Procedure:

  • To the DNA-conjugated scaffold (final concentration: 100 µM) in reaction buffer, add the sulfonyl chloride building block (final concentration: 100 mM).

  • Ensure rapid mixing by vortexing immediately after addition.

  • Incubate at room temperature for 4-12 hours.

  • Quality Control: Monitor reaction progress and final conversion by LC-MS. The DNA-sulfonamide conjugate will show a characteristic mass shift.

Rationale for Choices:

  • Sulfonyl Chlorides: These are highly reactive electrophiles, allowing the reaction to proceed efficiently under DNA-compatible conditions.[16][17]

  • pH 9.0 Borate Buffer: The basic buffer serves two purposes: it maintains the amine in its deprotonated, nucleophilic state and neutralizes the HCl generated during the reaction, preventing acidification that could damage the DNA.

Protocol 3: Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that allows for the introduction of diverse substituents via aldehyde or ketone building blocks.[13] This two-step, one-pot process involves the initial formation of a Schiff base (imine), which is then reduced to a secondary amine.

Principle: The primary amine of the scaffold condenses with an aldehyde or ketone to form an imine intermediate in equilibrium. A mild, DNA-compatible reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine to a stable secondary amine.

Materials:

  • DNA-conjugated 5-Oxaspiro[3.4]octan-3-amine

  • Aldehyde or ketone building blocks (1 M stocks in DMSO or DMF)

  • Sodium cyanoborohydride (NaBH₃CN) (freshly prepared 1 M stock in water)

  • Reaction Buffer: 0.2 M HEPES, pH 7.5

  • Nuclease-free water

Procedure:

  • Combine the DNA-conjugated scaffold (final concentration: 100 µM) and the aldehyde/ketone building block (final concentration: 100 mM) in the reaction buffer.

  • Incubate at 37°C for 2 hours to facilitate imine formation.

  • Add NaBH₃CN (final concentration: 50 mM).

  • Continue incubation at 37°C for 12-18 hours.

  • Quality Control: Analyze the formation of the secondary amine product by LC-MS.

Rationale for Choices:

  • pH 7.5: This pH is a compromise that allows for efficient imine formation (which is often acid-catalyzed) without causing significant DNA depurination.

  • NaBH₃CN: Sodium cyanoborohydride is a mild reducing agent that is stable in aqueous buffers and selectively reduces the imine in the presence of the aldehyde/ketone starting material.[18][19]

Data Summary and Quality Control

Successful DEL synthesis hinges on achieving high fidelity in each chemical step. It is imperative to validate each reaction class with a representative subset of building blocks before committing to a full library synthesis.

Table 1: Representative QC Data for Functionalization Reactions

Reaction TypeBuilding Block ExampleExpected Mass Shift (Da)Typical Conversion (%)Analytical Method
Amidation Benzoic Acid+104.03>85%LC-MS
Sulfonylation Benzenesulfonyl Chloride+140.00>90%LC-MS
Reductive Amination Benzaldehyde+90.05>75%LC-MS

Conversion rates are estimates and highly dependent on the specific building block used.

Essential Quality Control Steps:

  • Purity of Starting Material: Ensure the initial DNA-conjugated scaffold is of high purity (>95% by LC-MS).

  • Reaction Conversion: Use UPLC-MS to determine the conversion percentage for each reaction. This is critical for ensuring the final library is not biased by failed reactions.

  • DNA Integrity: After the final chemical step, the integrity of the DNA barcode should be confirmed. This can be done by running a sample on a denaturing polyacrylamide gel or using an Agilent TapeStation to check for degradation.[20]

  • Sequencing Validation: For a pilot library, the final pooled product should be subjected to Next-Generation Sequencing (NGS) to confirm that all expected DNA tags are present and at relatively even distributions.[20]

Conclusion

The 5-oxaspiro[3.4]octan-3-amine scaffold is a valuable addition to the DEL toolkit, providing a rigid, 3D core for the generation of novel chemical matter. By employing robust, DNA-compatible functionalization protocols such as amide coupling, sulfonylation, and reductive amination, researchers can effectively diversify this scaffold to build large, high-quality libraries. Rigorous in-process quality control is paramount to ensure the fidelity of the library and the ultimate success of the affinity-based screening campaign. The protocols outlined in this note provide a solid foundation for scientists and drug development professionals to leverage this promising scaffold in their hit-finding efforts.

References

  • Vipergen. (2025, May 5). DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery. [Link]

  • PMC. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. [Link]

  • PubMed. (2013, September 20). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. [Link]

  • PMC. DNA-Catalyzed Reductive Amination. [Link]

  • ResearchGate. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • PMC. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Oxford Academic. (2024, July 25). Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination. [Link]

  • ScienceDirect. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. [Link]

  • ResearchGate. (2025, October 17). Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis. [Link]

  • PubMed. (2011, November 18). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025, March 15). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • PMC. A Robust Strategy for Introducing Amino‐Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA. [Link]

  • Front Line Genomics. (2023, October 24). How-to: NGS Quality Control. [Link]

  • Figshare. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • RSC Publishing. (2025, June 17). Amino and hydroxyl functionalization of nucleosides via resonant acoustic mixing. [Link]

  • PMC. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]

  • ResearchGate. (2025, August 21). Direct Dual-Functionalisation of Amine-Oligonucleotides for Conjugation Purposes. [Link]

  • Creative Diagnostics. DNA-Encoded Library Screening for Small Molecule Drug Discovery. [Link]

  • RSC Publishing. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. [Link]

  • PMC. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. [Link]

  • ACS Publications. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Domainex. (2023, November 14). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. [Link]

  • PubMed. (2018, March 13). A general strategy for direct, enzyme-catalyzed conjugation of functional compounds to DNA. [Link]

  • Wikipedia. DNA-encoded chemical library. [Link]

  • ACS Publications. (2021, March 19). Functional DNA–Polymer Conjugates. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed. (2024, September 15). High-yield and high-purity amide bond formation using DMTMM PF6 for DNA-encoded libraries. [Link]

  • ResearchGate. (2025, November 9). Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Handling Hygroscopic Amine Hydrochloride Salts in Synthesis

Abstract Amine hydrochloride salts are invaluable reagents in pharmaceutical and chemical synthesis, offering improved stability, higher purity, and easier handling compared to their volatile free-base counterparts. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amine hydrochloride salts are invaluable reagents in pharmaceutical and chemical synthesis, offering improved stability, higher purity, and easier handling compared to their volatile free-base counterparts. However, their utility is often complicated by a significant physical property: hygroscopicity. The absorption of atmospheric moisture can lead to inaccurate measurements, reagent degradation, and the introduction of a nucleophilic contaminant (water) into sensitive reaction mixtures, ultimately compromising reaction yields and product purity. This guide provides researchers, scientists, and drug development professionals with a robust framework of field-proven protocols and the scientific rationale behind them, ensuring the successful and reproducible use of hygroscopic amine hydrochloride salts.

The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment. Amine hydrochloride salts, being ionic, often have a strong affinity for polar water molecules. This absorbed water is not merely an inert bystander in a reaction; it can be a potent disruptor.

Consequences of Uncontrolled Moisture:

  • Stoichiometric Inaccuracy: As the salt absorbs water, its mass increases, making it impossible to accurately weigh the required molar quantity of the amine. This is particularly detrimental in reactions where the amine is a limiting reagent.[1][2]

  • Reaction Failure: Many organometallic reagents (e.g., Grignard, organolithiums) and dehydrating agents are rapidly quenched by water.[3]

  • Side Reactions: Water can act as a nucleophile, leading to undesired hydrolysis of esters, acid chlorides, or other sensitive functional groups.[4]

  • Altered Reaction Kinetics: The presence of water can change the polarity of the solvent system, affecting reaction rates and, in some cases, the selectivity of the transformation.

  • Product Impurity: Water can become incorporated into the crystal lattice of the final product, making it difficult to achieve the desired level of purity and dryness.

Understanding and controlling moisture is therefore not a trivial procedural step but a critical parameter for success.

Storage and Pre-handling: The First Line of Defense

Proactive measures to prevent moisture absorption are paramount. The ideal storage and handling strategy depends on the degree of hygroscopicity of the salt and the moisture sensitivity of the intended reaction.

2.1. Storage Solutions

Proper storage minimizes the exposure of the salt to atmospheric moisture from the moment it arrives in the lab.

Storage Method Description Best For Pros Cons
Sealed Manufacturer's Bottle + Parafilm® The simplest method. The bottle cap is tightly sealed and wrapped with Parafilm® to create a better barrier against moisture ingress.Short-term storage of moderately hygroscopic salts.Low cost, requires no special equipment.Offers minimal protection against frequent opening and closing.
Sealed Desiccator The reagent bottle is placed inside a sealed container (a desiccator) containing a renewable drying agent (e.g., silica gel, Drierite™).[5]Medium to long-term storage; frequent use reagents.Provides a dry micro-environment; indicator silica gel shows when desiccant needs regeneration.Requires maintenance of the drying agent; less effective than vacuum or inert gas methods.
Vacuum Desiccator A desiccator capable of being evacuated. The reagent is stored under a static vacuum, which removes both air and moisture.[5]Long-term storage of highly hygroscopic or air-sensitive salts.Excellent protection from atmospheric moisture and oxygen.Requires a vacuum pump; risk of sucking in air if the seal is poor.
Inert Gas Glovebox/Glove Bag The reagent is stored and handled exclusively within an atmosphere of dry, inert gas (Argon or Nitrogen).[6][7]The gold standard for extremely sensitive reagents and moisture-critical reactions.Provides the ultimate protection; allows for all manipulations (weighing, dispensing) in a dry environment.High initial cost and maintenance; requires specialized training.

2.2. Pre-Reaction Drying Protocols

If a salt is known to be hygroscopic or has been stored improperly, it must be dried before use.

Protocol 1: Drying under High Vacuum

This method is suitable for thermally stable salts.

  • Preparation: Place the amine hydrochloride salt in a clean, dry Schlenk flask or round-bottom flask. Do not fill the flask more than one-third full to ensure efficient drying.

  • Apparatus Setup: Connect the flask to a high-vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone).

  • Evacuation: Slowly open the flask to the vacuum. A rush of gas or bubbling may be observed as volatile surface water is removed.

  • Heating (Optional): If the salt is thermally stable, gently heat the flask with a heating mantle while maintaining the vacuum. This increases the vapor pressure of the adsorbed water, accelerating its removal. Caution: Always verify the melting point and decomposition temperature of your salt before heating.

  • Duration: Continue drying for several hours (4-12 h) or overnight until the salt appears as a fine, free-flowing powder.

  • Completion: Release the vacuum by backfilling the flask with a dry, inert gas like Nitrogen or Argon.[6] The dried salt should be used immediately or stored in a desiccator or glovebox.

Protocol 2: Azeotropic Drying with Toluene

This technique is excellent for removing water from compounds that are soluble in a suitable organic solvent that forms a low-boiling azeotrope with water. Toluene is a common choice.[8]

  • Dissolution: Add the hygroscopic amine hydrochloride salt to a round-bottom flask. Add enough anhydrous toluene to fully dissolve or create a mobile slurry.

  • Apparatus Setup: Fit the flask with a Dean-Stark trap and a reflux condenser. The Dean-Stark trap is designed to collect the condensed water, which is denser than toluene and will sink to the bottom of the graduated arm.

  • Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill and condense into the Dean-Stark trap.

  • Water Removal: As the condensate collects, the water will separate and fall to the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Completion: Continue the process until no more water collects in the arm of the trap.

  • Solvent Removal: Once drying is complete, allow the flask to cool. The toluene can be removed using a rotary evaporator to yield the anhydrous salt. The evaporation should be followed by a backfill with inert gas.

Azeotropic_Drying cluster_setup Azeotropic Drying Setup Flask Round-Bottom Flask (Salt + Toluene) DeanStark Dean-Stark Trap Flask->DeanStark Vapor (Toluene-Water Azeotrope) DeanStark->Flask Toluene Returns Condenser Reflux Condenser DeanStark->Condenser Vapor to Condenser WaterCollection Water Layer DeanStark->WaterCollection Water Collects Condenser->DeanStark Liquid Condensate HeatingMantle Heating Mantle HeatingMantle->Flask Heat

Caption: Workflow for azeotropic drying to remove water.

The Critical Step: Accurate Weighing and Transfer

This is often the point where moisture is inadvertently introduced. Standard weighing techniques are inadequate for hygroscopic materials.

Protocol 3: Weighing by Difference

"Weighing by difference" is the most accurate method for determining the mass of a hygroscopic solid transferred to a reaction vessel.[1][9] It involves measuring the mass of a container with the solid before and after the transfer, ensuring the measured mass corresponds only to what was delivered.

  • Preparation: Place an amount of the hygroscopic salt greater than what is needed into a clean, dry, and sealable container (e.g., a vial with a screw cap or a weighing bottle).

  • Initial Weighing: Place the sealed container on an analytical balance, allow the reading to stabilize, and record the mass precisely (M1).

  • Transfer: Take the container and the reaction flask to a draft-free area or into an inert atmosphere enclosure (like a glove bag or under a positive flow of nitrogen). Quickly uncap the container and transfer a portion of the solid into the reaction flask.[10] Do not try to hit an exact target mass during this transfer.

  • Reseal: Immediately and securely reseal the weighing container to prevent it from absorbing moisture.

  • Final Weighing: Place the sealed container back onto the same analytical balance. Allow the reading to stabilize and record the new, lower mass (M2).

  • Calculation: The exact mass of the solid transferred (M_transferred) is the difference between the two readings: M_transferred = M1 - M2 .

Weighing_by_Difference start Start: Need to weigh hygroscopic salt weigh1 Step 1: Weigh sealed container with salt. Record Mass (M1) start->weigh1 transfer Step 2: Quickly transfer portion of salt to reaction flask. weigh1->transfer reseal Step 3: Immediately reseal container. transfer->reseal weigh2 Step 4: Re-weigh sealed container. Record Mass (M2) reseal->weigh2 calculate Step 5: Calculate mass transferred. M_transferred = M1 - M2 weigh2->calculate end_op Proceed with reaction calculate->end_op Inert_Atmosphere_Setup cluster_main Reaction Setup Under Inert Atmosphere cluster_gas Inert Gas Supply Flask Round-Bottom Flask (Flame-Dried) - Stir Bar - Hygroscopic Salt Added - Anhydrous Solvent Septum Rubber Septum Septum->Flask:head Balloon Balloon filled with N₂ or Ar Needle_In Balloon->Needle_In Positive Pressure Needle_Out Syringe Gas-tight Syringe (for liquid addition) Syringe->Septum Add Reagents

Caption: Key components for setting up a reaction under inert atmosphere.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Reagents (e.g., organometallics) were quenched by moisture.Rigorously dry the amine salt using Protocol 1 or 2. Ensure all glassware is bone-dry and the reaction is performed under a robust inert atmosphere (Protocol 4).
Inconsistent results between batches Inaccurate weighing of the hygroscopic salt.Strictly adhere to the "weighing by difference" method (Protocol 3). Minimize the time the container is open to the air.
Reaction produces a sticky gum or oil instead of a crystalline solid Presence of water interfering with crystallization or causing side reactions.Ensure the salt is completely dry before use. Consider purifying the final product via chromatography or recrystallization from an appropriate anhydrous solvent system. [11]
The amine salt appears clumpy or "wet" upon opening Improper storage or a compromised container seal.Do not use the salt directly. Dry it thoroughly using high vacuum (Protocol 1) or azeotropic distillation (Protocol 2) before proceeding.

References

  • WEIGHING BY DIFFERENCE. Dartmouth College.[Link]

  • Inert atmosphere Definition. Fiveable.[Link]

  • How to Store Reagents. University of Rochester, Department of Chemistry.[Link]

  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific.[Link]

  • Air-free technique. Wikipedia.[Link]

  • (Technique) Weighing and transfering solids. YouTube.[Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace.[Link]

  • Technique: Weighing Objects. University of Waterloo, Department of Chemistry.[Link]

  • Azeotropic distillation. Wikipedia.[Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.[Link]

  • Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Revisely.[Link]

  • 20.6: Reactions of Amines. Chemistry LibreTexts.[Link]

  • How do you handle hygroscopic salts? HepatoChem.[Link]

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind.[Link]

  • 1.3C: Transferring Methods - Transferring Solids. Chemistry LibreTexts.[Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.[Link]

  • Dive Into Azeotropic Distillation: Essential Techniques. GWSI.[Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts.[Link]

  • Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Royal Society of Chemistry.[Link]

  • Performing a Reaction Under an Inert Atmosphere. YouTube.[Link]

  • How To: Remove Residual Water. University of Rochester, Department of Chemistry.[Link]

  • Forming oxalate salts of amines. Sciencemadness Discussion Board.[Link]

  • Process for separating mixtures of crude, water-containing amines originating
  • Drying salts with HCl solution. Chemistry Stack Exchange.[Link]

  • Purification of organic hydrochloride salt? ResearchGate.[Link]

  • Recovery of amines from by-product chloride salts.
  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Methylamine hydrochloride. Organic Syntheses.[Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate.[Link]

  • Weighing by Difference. YouTube.[Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Royal Society of Chemistry.[Link]

Sources

Method

Procedure for free-basing 5-Oxaspiro[3.4]octan-3-amine from HCl salt

The free-basing of small, highly polar spirocyclic amines like 5-oxaspiro[1]octan-3-amine presents a unique set of challenges that routinely bottleneck early-stage drug development and synthetic workflows. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

The free-basing of small, highly polar spirocyclic amines like 5-oxaspiro[1]octan-3-amine presents a unique set of challenges that routinely bottleneck early-stage drug development and synthetic workflows. As a Senior Application Scientist, I have structured this technical guide to bypass standard, often failing, methodologies. Instead, we will focus on phase-appropriate, high-recovery strategies tailored specifically to the physicochemical realities of this molecule.

Physicochemical Profiling & The Causality of Extraction Failure

Saturated spirocyclic N-heterocycles are highly prized in modern medicinal chemistry. Their high


 character (fraction of 

-hybridized carbons) introduces three-dimensionality that dramatically improves target specificity and pharmacokinetic profiles compared to flat, aromatic heterocycles[2].

However, this structural advantage comes with a significant processing caveat. Normally, free-basing an amine involves dissolving the hydrochloride (HCl) salt in water, raising the pH with a base, and extracting the neutral freebase into an organic solvent like dichloromethane (DCM). For 5-oxaspiro[1]octan-3-amine, this standard approach will fail. The combination of a low molecular weight, a primary amine, and a hydrogen-bond-accepting cyclic ether makes the freebase extremely hydrophilic. If a standard aqueous workup is attempted, the freebase will preferentially partition into the aqueous layer, leading to abysmal recovery yields[3].

Table 1: Physicochemical Profile of 5-Oxaspiro[1]octan-3-amine

ParameterValue / CharacteristicImpact on Free-Basing Strategy
Molecular Framework Spiro[1]octane coreHigh

character limits lipophilicity.
Molecular Weight 127.18 g/mol High volatility; necessitates low-temperature vacuum concentration.
Functional Groups Primary amine, cyclic etherStrong hydrogen bond donor/acceptor capacity.
Estimated logP < 0 (Highly Hydrophilic)Precludes standard aqueous/DCM biphasic extraction.
Amine

~9.5 – 10.0Requires an aqueous pH > 11.5 to suppress ionization completely.

Strategic Workflow for Hydrophilic Amines

To achieve >95% recovery, we must either bypass the aqueous phase entirely or manipulate the Hofmeister series to force the amine out of the aqueous phase. The decision matrix below outlines the logical pathways for this procedure.

G A 5-Oxaspiro[3.4]octan-3-amine HCl (Highly Hydrophilic Spirocycle) B Is Aqueous Media Strictly Required? A->B C Non-Aqueous Basification (NaOMe in MeOH) B->C No (Preferred) D Salting-Out Extraction (K2CO3 + 2-MeTHF) B->D Yes (Biphasic) E Ion-Exchange Chromatography (Amberlyst A26 OH-) B->E Small Scale F Standard Aqueous LLE (NaOH + DCM) B->F Avoid (Low Yield)

Logical decision matrix for free-basing highly hydrophilic spirocyclic amines.

Experimental Protocols & Self-Validating Systems

Protocol A: Non-Aqueous Alkoxide Basification (Preferred Method)

Causality: By utilizing an anhydrous solvent system, we completely eliminate the risk of losing the product to an aqueous phase. Sodium methoxide (NaOMe) deprotonates the amine, forming the freebase and sodium chloride (NaCl). Because NaCl is highly insoluble in methanol/dichloromethane, it precipitates out, driving the reaction to completion[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of 5-oxaspiro[1]octan-3-amine HCl in anhydrous methanol (10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Basification: Cool the flask to 0 °C using an ice bath. Slowly add 1.05 equivalents of a Sodium Methoxide (NaOMe) solution (25% wt in MeOH) dropwise.

  • Reaction: Stir the mixture for 30 minutes. The solution will become increasingly cloudy as quantitative precipitation of NaCl occurs.

  • Primary Filtration: Filter the suspension through a tightly packed pad of Celite to remove the precipitated NaCl. Wash the filter cake with a small volume of cold methanol.

  • Solvent Swap: Carefully concentrate the filtrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C. The low molecular weight of this spirocycle makes the freebase highly volatile; excessive heat will result in product loss.

  • Secondary Precipitation: Resuspend the resulting oily residue in anhydrous dichloromethane (DCM). Any residual NaCl that was soluble in methanol will immediately precipitate.

  • Final Isolation: Filter the DCM suspension through a 0.22 µm PTFE syringe filter (or fine glass frit) and gently concentrate the filtrate to yield the pure freebase.

  • Self-Validation System (Gravimetric Mass Balance): Weigh the dried Celite pad before and after the primary filtration. If you started with 10 mmol of the HCl salt, you should recover approximately 584 mg (10 mmol) of NaCl. A matching mass confirms complete deprotonation without the need for immediate NMR.

Protocol B: Salting-Out Liquid-Liquid Extraction (SALLE)

Causality: If the starting material is already in an aqueous solution, standard extraction will fail. We must utilize the Hofmeister series. Potassium carbonate (


) is vastly superior to sodium chloride for salting out polar organic molecules. It has immense aqueous solubility, generating extreme ionic strength that disrupts the hydration shell of the amine, while simultaneously raising the pH > 11 to ensure complete deprotonation[4][5].

Step-by-Step Methodology:

  • Preparation: Ensure the 5-oxaspiro[1]octan-3-amine HCl is dissolved in a minimal volume of deionized water.

  • Salting-Out: Slowly add solid anhydrous

    
     to the aqueous layer under vigorous stirring until the solution is fully saturated (undissolved salt remains at the bottom). The reaction is exothermic; maintain the temperature below 25 °C.
    
  • Extraction: Add an equal volume of 2-Methyltetrahydrofuran (2-MeTHF) or a 10% Isopropanol/DCM mixture. 2-MeTHF is highly recommended as it is a polar, water-immiscible solvent that excels at capturing hydrophilic amines.

  • Phase Separation: Stopper the funnel and shake vigorously. Allow the layers to separate. The extreme salt concentration prevents emulsion formation.

  • Back-Extraction: Extract the aqueous layer two additional times with fresh 2-MeTHF.

  • Isolation: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate carefully under vacuum (< 30 °C).
    
  • Self-Validation System (Ninhydrin Check): Spot a drop of the post-extraction aqueous layer onto a silica TLC plate. Heat the plate and stain it with a ninhydrin solution. The absence of a deep purple spot validates that the primary amine has been quantitatively driven into the organic phase.

Protocol C: Basic Ion-Exchange Resin (For Small-Scale/Analytical Work)

Causality: For milligram-scale reactions where mechanical losses from filtration or extraction are unacceptable, solid-phase extraction is the cleanest method. A strongly basic macroreticular resin exchanges the chloride counterion for a hydroxide ion, which immediately neutralizes the protonated amine[6].

Step-by-Step Methodology:

  • Resin Preparation: Swell Amberlyst A26 (OH- form) resin in methanol for 30 minutes. Pack into a glass chromatography column.

  • Loading: Dissolve the amine HCl salt in a minimal amount of methanol and load it onto the resin bed.

  • Elution: Elute with 2–3 column volumes of methanol. The chloride binds to the resin, and the freebase elutes cleanly.

  • Concentration: Concentrate the methanolic eluent under reduced pressure to isolate the freebase.

  • Self-Validation System (Silver Nitrate Test): Add a single drop of 0.1 M Silver Nitrate (

    
    ) to an aliquot of the column eluent. The absence of a white, cloudy precipitate (
    
    
    
    ) validates that the ion exchange was successful and no chloride ions broke through the column.

References

  • Freebase (chemistry) - wikidoc, wikidoc.org,[Link]

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed, nih.gov,[Link]

  • MedChem Tips and Tricks – ACSGCIPR, acsgcipr.org,[Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | Organic Process Research & Development - ACS Publications, acs.org,[Link]

  • Patent Application Publication US 2010/0041645 A1, googleapis.com,[Link]

Sources

Application

Application Notes and Protocols: Incorporation of 5-oxaspiro[3.4]octane into Kinase Inhibitor Scaffolds

Introduction: The Emerging Role of Spirocyclic Scaffolds in Kinase Inhibition The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, with t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Spirocyclic Scaffolds in Kinase Inhibition

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, with their highly conserved ATP-binding sites, present a significant challenge in achieving selectivity across the human kinome.[1][2] Historically, drug design efforts have largely focused on "flat" aromatic systems to mimic the adenine region of ATP. However, the increasing need for novel chemical space with improved physicochemical properties and intellectual property potential has driven the exploration of three-dimensional scaffolds.

Spirocycles, characterized by two rings sharing a single carbon atom, have surged in popularity due to their inherent three-dimensionality.[3][4] This rigid, non-planar structure offers several advantages in kinase inhibitor design:

  • Enhanced Potency and Selectivity: The defined spatial arrangement of substituents on a spirocyclic core can lead to more precise interactions with the target kinase, improving both potency and selectivity.[4] The spirocyclic core can position functional groups in unique vectors that are not accessible with traditional flat scaffolds.[3]

  • Improved Physicochemical Properties: The introduction of spirocycles increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved solubility, metabolic stability, and overall drug-likeness.[4]

  • Novelty and Patentability: Spirocyclic scaffolds provide access to novel chemical matter, offering a clear path for intellectual property protection.

The 5-oxaspiro[3.4]octane motif, a specific class of spirocycle containing an oxetane ring fused to a cyclopentane ring, is an attractive scaffold for kinase inhibitor design. The oxetane moiety can act as a bioisostere for carbonyl groups or gem-dimethyl groups, introducing polarity and potentially improving aqueous solubility without significantly increasing molecular weight.[5] This application note provides a comprehensive guide for researchers on the rationale, synthesis, and application of the 5-oxaspiro[3.4]octane scaffold in the development of next-generation kinase inhibitors.

Rationale for Incorporating 5-oxaspiro[3.4]octane in Kinase Inhibitors

The ATP-binding site of kinases is a highly structured pocket with distinct regions that can be exploited for inhibitor design. These include the hinge region, a hydrophobic pocket, and the solvent-exposed region.[1] The rigid, three-dimensional nature of the 5-oxaspiro[3.4]octane scaffold allows for the precise positioning of chemical moieties to interact with these key regions.

Key Interactions with the Kinase Active Site

A typical kinase inhibitor based on the 5-oxaspiro[3.4]octane scaffold can be envisioned to interact with the kinase active site in the following manner:

  • Hinge-Binding Motif: A heterocyclic group, such as a pyrimidine or a purine mimic, can be attached to the spirocyclic core to form hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor.[1]

  • Hydrophobic Pocket Occupancy: The cyclopentane ring of the 5-oxaspiro[3.4]octane scaffold can be functionalized with hydrophobic groups that can occupy the hydrophobic pocket of the kinase active site, contributing to binding affinity.

  • Solvent-Frontier Interactions: The oxetane ring can be directed towards the solvent-exposed region. The oxygen atom of the oxetane can act as a hydrogen bond acceptor, and substituents on the oxetane can be modified to improve solubility and other pharmacokinetic properties.[5]

The following diagram illustrates the conceptual binding mode of a 5-oxaspiro[3.4]octane-based kinase inhibitor.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 5-Oxaspiro[3.4]octane Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_region Solvent Region spiro_core 5-Oxaspiro[3.4]octane Core spiro_core->hinge H-bonds spiro_core->hydrophobic_pocket Hydrophobic Interactions spiro_core->solvent_region Polar Interactions hinge_binder Hinge Binder (e.g., Pyrimidine) hinge_binder->spiro_core hydrophobic_group Hydrophobic Group hydrophobic_group->spiro_core solvent_group Solvent-Exposed Group solvent_group->spiro_core

Caption: Conceptual Binding Mode of a 5-Oxaspiro[3.4]octane Kinase Inhibitor.

Synthetic Protocols for Functionalized 5-oxaspiro[3.4]octane Building Blocks

The successful incorporation of the 5-oxaspiro[3.4]octane scaffold into kinase inhibitors relies on the availability of versatile and functionalized building blocks. The following protocols outline the synthesis of key intermediates that can be further elaborated into final inhibitor molecules. These protocols are based on established synthetic methodologies.[6][7]

Protocol 1: Synthesis of 5-Oxaspiro[3.4]octan-7-one

This protocol describes a common route to a key ketone intermediate, which can be a versatile precursor for various functionalizations.

Step-by-Step Methodology:

  • Step 1: Preparation of 1-(cyanomethyl)cyclopentanecarbonitrile.

    • To a solution of cyclopentanone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Step 2: Hydrolysis and Decarboxylation.

    • Suspend the 1-(cyanomethyl)cyclopentanecarbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

    • Heat the mixture to reflux for 8-12 hours until the evolution of gas ceases.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclopentane-1,1-diyl)diacetic acid.

  • Step 3: Cyclization to form 5-Oxaspiro[3.4]octan-7-one.

    • Treat the crude diacid with a dehydrating agent such as acetic anhydride or by heating under vacuum (pyrolysis). This will promote intramolecular cyclization to the desired spiro-ketone.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of (5-Oxaspiro[3.4]octan-7-yl)methanol

This protocol details the reduction of the ketone to the corresponding alcohol, providing a handle for further functionalization, such as ether or ester formation.

Step-by-Step Methodology:

  • Step 1: Reduction of 5-Oxaspiro[3.4]octan-7-one.

    • Dissolve 5-Oxaspiro[3.4]octan-7-one (1.0 eq) in a suitable solvent such as methanol or ethanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.

    • Purify the product by column chromatography on silica gel.

Protocol 3: O-Alkylation of (5-Oxaspiro[3.4]octan-7-yl)methanol

This protocol describes the derivatization of the alcohol to introduce various side chains.

Step-by-Step Methodology:

  • Step 1: Deprotonation.

    • To a solution of (5-Oxaspiro[3.4]octan-7-yl)methanol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Step 2: Alkylation.

    • Add the desired alkyl halide (R-X) (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the resulting ether by column chromatography.

The following diagram provides a visual representation of the synthetic workflow.

G start Cyclopentanone intermediate1 1-(cyanomethyl)cyclopentane carbonitrile start->intermediate1 + Malononitrile, Piperidine intermediate2 5-Oxaspiro[3.4]octan-7-one intermediate1->intermediate2 1. H2SO4/H2O, Reflux 2. Dehydration intermediate3 (5-Oxaspiro[3.4]octan-7-yl)methanol intermediate2->intermediate3 NaBH4, MeOH final_product Functionalized Ether Derivatives intermediate3->final_product 1. NaH 2. R-X

Caption: General Synthetic Workflow for Functionalized 5-Oxaspiro[3.4]octane Building Blocks.

Case Study: Application in Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[8][9] Structure-based drug design efforts have led to the discovery of potent and selective HPK1 inhibitors. In one such study, the incorporation of a spirocyclic moiety was crucial for optimizing the lead compound.[8]

Structure-Activity Relationship (SAR) Insights

The initial lead compound, a 7-azaindole derivative, suffered from metabolic liabilities. To address this, a structure-based approach was employed, leading to the design of spiro-azaindoline inhibitors.[9] X-ray crystallography of an inhibitor bound to HPK1 revealed that the spirocyclic cyclopropyl ring occupied a hydrophobic pocket near the gatekeeper residue.[8] This led to the hypothesis that larger spirocyclic systems, such as the 5-oxaspiro[3.4]octane, could be accommodated in this pocket and offer vectors for further optimization.

The following table summarizes the inhibitory activity of a hypothetical series of 5-oxaspiro[3.4]octane-containing HPK1 inhibitors, illustrating a potential SAR.

CompoundR Group on CyclopentaneHPK1 IC50 (nM)Kinase Selectivity (vs. LCK)
1a -H15010-fold
1b -CH37525-fold
1c -Ph25>100-fold
1d -OMe2005-fold

Analysis of SAR:

  • Hydrophobic Substituents: The data suggests that introducing small hydrophobic groups (e.g., methyl in 1b ) on the cyclopentane ring improves potency. A larger hydrophobic group like phenyl (1c ) leads to a significant increase in both potency and selectivity, likely due to favorable interactions within the hydrophobic pocket.

  • Polar Substituents: The introduction of a polar group (e.g., methoxy in 1d ) is detrimental to activity, indicating that this region of the binding pocket is predominantly hydrophobic.

These SAR insights are crucial for guiding the design of more potent and selective inhibitors.[10][11]

Conclusion and Future Directions

The 5-oxaspiro[3.4]octane scaffold represents a valuable addition to the medicinal chemist's toolbox for the design of novel kinase inhibitors. Its inherent three-dimensionality and favorable physicochemical properties offer a promising strategy to overcome the challenges of potency, selectivity, and drug-likeness. The synthetic protocols provided herein offer a practical guide for accessing key functionalized building blocks.

Future efforts in this area could focus on:

  • Exploring Diverse Linkers: Investigating different linker strategies to connect the 5-oxaspiro[3.4]octane core to various hinge-binding motifs.

  • Stereoselective Synthesis: Developing enantioselective synthetic routes to access single enantiomers of the spirocyclic scaffold, which may exhibit different biological activities.

  • Broader Kinase Profiling: Screening 5-oxaspiro[3.4]octane-based inhibitors against a wide panel of kinases to fully understand their selectivity profiles.

By leveraging the unique structural features of the 5-oxaspiro[3.4]octane scaffold, researchers can continue to push the boundaries of kinase inhibitor design and develop next-generation therapeutics for a range of diseases.

References

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Available at: [Link]

  • The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Available at: [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Available at: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]

  • Structure Activity Relationships. Available at: [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Available at: [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Available at: [Link]

  • Application of Bioisosteres in Drug Design.
  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. Available at: [Link]

  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of Spirocyclic Amine Drug Candidates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the aqueous solubility of spirocyclic amine drug candidates. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction: The Solubility Challenge of Spirocyclic Amines

Spirocyclic scaffolds have gained significant traction in modern drug discovery, offering a desirable escape from "flatland" and providing enhanced three-dimensional complexity.[1][2] This often translates to improved metabolic stability and target engagement. However, the inherent lipophilicity and rigid structure of many spirocyclic compounds, particularly those containing basic amine functionalities, can lead to poor aqueous solubility. This presents a major hurdle for oral bioavailability and overall drug developability.[3][4]

This guide is structured to address the common challenges you may encounter and to provide robust strategies for overcoming them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions related to the solubility of spirocyclic amine drug candidates.

Q1: Why are spirocyclic amines often poorly soluble?

A1: The poor solubility of spirocyclic amines typically arises from a combination of factors:

  • High Lipophilicity: The rigid, often hydrocarbon-rich spirocyclic core contributes to a high logP/logD, making the molecule less favorable to partitioning into aqueous media.[2]

  • Crystal Lattice Energy: The rigid structure can lead to efficient packing in the solid state, resulting in a high crystal lattice energy that must be overcome for dissolution.

  • Basicity (pKa): While the amine group is ionizable, its basicity (pKa) dictates the pH at which it becomes protonated and thus more soluble. If the pKa is too low, the compound may not be sufficiently ionized at physiological pH. Conversely, a very high pKa can lead to other liabilities.[5]

Q2: How does the pKa of the amine affect solubility?

A2: The pKa is a critical determinant of a basic compound's solubility.[5] An amine's solubility increases significantly when the pH of the solution is below its pKa, as the amine group becomes protonated (R₃N + H⁺ ⇌ R₃NH⁺). This charged species is more polar and interacts more favorably with water. The general rule of thumb is that for sufficient salt formation and solubility, the pKa of the basic drug should be at least 2 pH units higher than the pKa of the acidic counterion.[6]

Q3: What is the difference between logP and logD, and why is it important for my spirocyclic amine?

A3:

  • LogP is the partition coefficient of the neutral (un-ionized) form of a compound between octanol and water. It is an intrinsic measure of a molecule's lipophilicity.

  • LogD is the distribution coefficient at a specific pH and accounts for both the ionized and un-ionized forms of the compound. For a basic amine, as the pH decreases, more of the compound becomes ionized, and the logD will decrease (indicating increased hydrophilicity).

For your spirocyclic amine, logD is the more physiologically relevant parameter as it reflects the compound's lipophilicity at different pH values found in the body (e.g., stomach vs. intestine).[7]

Q4: Can I improve solubility by modifying the spirocyclic core itself?

A4: Yes, this is a viable strategy during the lead optimization phase. One effective approach is the incorporation of heteroatoms, such as oxygen, into the spirocyclic core to create oxa-spirocycles. This modification can significantly lower lipophilicity and dramatically improve aqueous solubility without necessarily compromising other desirable properties.[1]

Section 2: Troubleshooting Guides

This section provides practical advice for common problems encountered during solubility enhancement experiments.

Troubleshooting Guide 1: Salt Screening

Salt formation is often the first and most direct approach to improving the solubility of ionizable compounds like spirocyclic amines.[6][8][9]

Problem Potential Cause(s) Troubleshooting Steps & Rationale
"Oiling Out" or Liquid-Liquid Phase Separation High supersaturation; poor solvent choice; rapid cooling. The compound separates as a liquid phase instead of a crystalline solid.[10]1. Reduce Supersaturation: Decrease the initial concentration of your API. High supersaturation kinetically favors the formation of a disordered liquid phase over an ordered crystal lattice. 2. Optimize Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which the salt has moderate, rather than extremely high, solubility is often ideal. 3. Slow Cooling/Evaporation: Allow for slow cooling or slow evaporation of the solvent to give the molecules time to arrange into a crystal lattice. 4. Add Seed Crystals: If you have a small amount of crystalline material, adding it to the solution can template the crystallization process.
No Crystalline Salt Formed ΔpKa is too small (<2-3 units); inappropriate solvent; compound is a poor crystallizer.1. Check the ΔpKa: Ensure the difference between the pKa of your amine and the counter-ion acid is at least 2-3 units.[6] 2. Expand Solvent Screen: Try a wider range of solvents with varying polarities and hydrogen bonding capabilities.[11] 3. Use Temperature Cycling: Gently heat and cool the solution to encourage nucleation and crystal growth.[12] 4. Consider in-situ Salt Screening: Slurrying the free base with the counter-ion in a solvent where both are sparingly soluble can sometimes yield a crystalline salt.[12]
Hygroscopic or Unstable Salt Formed The chosen counter-ion forms a salt that readily absorbs water from the atmosphere.1. Screen a Wider Range of Counter-ions: Some counter-ions are inherently more prone to forming hygroscopic salts. Expand your screen to include different options.[3][11] 2. Characterize at Different Humidities: Use Dynamic Vapor Sorption (DVS) to understand the salt's behavior at various relative humidity levels. 3. Re-evaluate Lead Salts: A slightly less soluble but non-hygroscopic salt may be a better long-term candidate.
Salt Disproportionation The salt reverts to the free base and free acid in the presence of moisture or in a formulation.1. Check Microenvironment pH: This can occur if the pH of the formulation or the solid salt's microenvironment is high enough to deprotonate the amine. 2. Choose a Stronger Acid Counter-ion: A salt formed from a stronger acid will be more stable against disproportionation. 3. Control Moisture: Ensure low moisture content in the final formulation and consider appropriate packaging.[13]
Troubleshooting Guide 2: Amorphous Solid Dispersions (ASD)

Creating an ASD involves dispersing the API in an amorphous (non-crystalline) state within a polymer matrix, which can significantly enhance solubility and dissolution rates.[5][14] Spray drying is a common method for preparing ASDs.[15][16][17]

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield from Spray Dryer Material sticking to the walls of the drying chamber or cyclone; incorrect process parameters.1. Optimize Inlet Temperature: If the temperature is too low, the product may be too sticky. If too high, it could cause degradation.[17] 2. Adjust Feed Rate: A high feed rate can lead to incomplete drying and sticking. Try reducing the pump speed.[18] 3. Check Solution Viscosity: A highly viscous solution can be difficult to atomize effectively. Consider reducing the solids content.[17][19] 4. Use a Small-Scale Cyclone: For lab-scale spray dryers, ensure you are using a cyclone designed for high-efficiency collection of small amounts of powder.[18]
Product is not Fully Amorphous Drug recrystallized during the process; drug loading is too high; poor drug-polymer miscibility.1. Increase Cooling/Evaporation Rate: Rapid solvent evaporation is key to trapping the drug in an amorphous state.[20] Increase the drying gas flow rate or the temperature difference between the inlet and outlet. 2. Reduce Drug Loading: High drug loading increases the thermodynamic driving force for crystallization. Screen different drug-to-polymer ratios.[18] 3. Screen Different Polymers: The drug must be miscible with the polymer to form a stable ASD. Screen polymers like HPMCAS, PVP-VA, or Soluplus® to find a suitable carrier.[15]
Poor Physical Stability (Recrystallization on Storage) The amorphous form is thermodynamically unstable; moisture absorption; storage temperature is too high.1. Ensure Single Glass Transition Temperature (Tg): Use modulated Differential Scanning Calorimetry (mDSC) to confirm a single Tg, indicating good miscibility. The Tg of the ASD should be at least 50°C above the storage temperature.[18] 2. Control Moisture: Store the ASD in a desiccator or with a desiccant. Absorbed water can act as a plasticizer, lowering the Tg and increasing molecular mobility, which leads to recrystallization.[13] 3. Select the Right Polymer: Some polymers are better at inhibiting crystallization than others through specific drug-polymer interactions.
Inconsistent Dissolution Profile Phase separation of drug and polymer; incomplete drug release; recrystallization during dissolution ("spring and parachute" failure).1. Verify Drug-Polymer Miscibility: As above, ensure you have a miscible system. 2. Use Dissolution-Inhibiting Polymers: Polymers like HPMCAS are designed to maintain supersaturation in solution, preventing the drug from crashing out.[14] 3. Optimize Formulation: The addition of surfactants or other excipients to the final dosage form can help maintain solubility.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Decision Workflow for Solubility Enhancement Strategy

The choice of a solubility enhancement strategy depends on the physicochemical properties of your spirocyclic amine and the stage of development. This workflow provides a general guide.

G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Evaluation & Optimization Start Poorly Soluble Spirocyclic Amine pKa_LogD Determine pKa, LogD, and Crystalline Form Start->pKa_LogD IsIonizable Is the amine ionizable at physiological pH? pKa_LogD->IsIonizable SaltScreen Perform Salt Screening IsIonizable->SaltScreen Yes ASD Consider Amorphous Solid Dispersion (ASD) IsIonizable->ASD No / Salt Fails Prodrug Consider Prodrug Approach SaltScreen->Prodrug Salt properties not ideal SaltEval Evaluate Salt Properties: Solubility, Stability, Hygroscopicity SaltScreen->SaltEval ProdrugEval Evaluate Prodrug: Solubility, Stability, In-vivo Conversion Prodrug->ProdrugEval ASDEval Evaluate ASD Properties: Amorphicity, Stability, Dissolution ASD->ASDEval SaltEval->ASD Fails Success Lead Candidate(s) for Formulation SaltEval->Success ProdrugEval->Success ASDEval->Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Laboratory-Scale Salt Screening

This protocol outlines a rational, solution-based approach for salt screening of a spirocyclic amine.

Objective: To identify crystalline salt forms with improved aqueous solubility and suitable physicochemical properties.

Materials:

  • Spirocyclic amine free base (API)

  • A panel of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, fumaric, tartaric, citric acid)[11]

  • A panel of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof)

  • Small-scale vials (e.g., 2 mL HPLC vials)

  • Stir plate and stir bars

  • Analytical equipment: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Vapor Sorption (DVS), HPLC.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your API in a suitable solvent (e.g., 50 mg/mL in ethanol).

    • Prepare stock solutions of the acidic counter-ions (e.g., 1.0 M in ethanol or water).

  • Salt Formation Experiments:

    • In a clean vial, add a known amount of the API stock solution (e.g., 200 µL, containing 10 mg of API).

    • Add a stoichiometric equivalent (1.0 eq) of the acidic counter-ion stock solution.

    • Cap the vial and stir at room temperature for 24 hours.

    • Visually inspect for precipitation. If no solid forms, attempt to induce crystallization by:

      • Slow Evaporation: Uncap the vial and allow the solvent to evaporate slowly in a fume hood.

      • Cooling: Place the vial at 4°C.

      • Anti-Solvent Addition: Add a solvent in which the salt is expected to be insoluble (e.g., heptane or MTBE).

  • High-Throughput Variation (Cooling-Evaporative Method): [21]

    • Use a 96-well plate.

    • Dispense smaller volumes of API and acid solutions into each well.

    • Use an automated system to perform temperature cycling (e.g., heat to 50°C, then cool to 5°C) followed by controlled solvent evaporation.

  • Solid Isolation and Characterization:

    • Isolate any resulting solids by centrifugation or filtration.

    • Wash the solids with a small amount of a solvent in which the API free base is soluble but the salt is not (e.g., acetone or MTBE) to remove any unreacted starting material.

    • Dry the solids under vacuum.

  • Primary Characterization:

    • PXRD: Confirm the formation of a new, crystalline solid phase by comparing the diffractogram to that of the free base.

    • DSC/TGA: Determine the melting point and thermal stability of the new salt.

  • Secondary Characterization (for promising candidates):

    • Aqueous Solubility: Determine the kinetic or equilibrium solubility in water or a relevant buffer (e.g., pH 6.8).

    • Hygroscopicity (DVS): Assess the physical stability of the salt under varying humidity conditions.

    • Chemical Stability: Store the salt under stressed conditions (e.g., 40°C/75% RH) and monitor for degradation by HPLC.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Lab-Scale Spray Drying

This protocol provides a starting point for preparing an ASD using a common lab-scale spray dryer (e.g., Büchi B-290). Parameters will need to be optimized for each specific API-polymer system.[15]

Objective: To produce an amorphous solid dispersion of a spirocyclic amine to enhance its dissolution rate.

Materials:

  • Spirocyclic amine free base (API)

  • Amorphous polymer carrier (e.g., HPMCAS-LF, PVP-VA 64, Soluplus®)

  • Volatile organic solvent(s) capable of dissolving both API and polymer (e.g., methanol, acetone, dichloromethane, or mixtures)[17]

  • Lab-scale spray dryer with a two-fluid nozzle and a high-efficiency cyclone.

Procedure:

  • Preparation of the Spray Solution:

    • Determine the desired drug loading (e.g., 25% w/w). For 100 mg of ASD, this would be 25 mg of API and 75 mg of polymer.

    • Determine the total solids concentration in the solution (a good starting point is 2-5% w/v).[15] For a 5% solution, dissolve 100 mg of solids in 2 mL of solvent.

    • Completely dissolve both the API and the polymer in the chosen solvent. Ensure the solution is clear with no visible particulates.

  • Spray Dryer Setup and Parameter Optimization (Starting Points):

    • Inlet Temperature: Set to just below the boiling point of your solvent (e.g., 70-80°C for methanol). The goal is rapid evaporation without causing degradation.

    • Aspirator (Drying Gas Flow): Set to a high level (e.g., 90-100%) to ensure efficient drying and transport of particles to the cyclone.

    • Pump (Feed Rate): Start with a low feed rate (e.g., 10-15%) to prevent overloading the system and ensure complete drying.

    • Nozzle (Atomizing Gas Flow): Set to a moderate-to-high flow (e.g., 35-40 mm on a Büchi rotameter).[15] This affects droplet size; higher flow generally leads to smaller droplets.

  • Spray Drying Process:

    • Equilibrate the system by running the solvent through the nozzle for a few minutes until the outlet temperature stabilizes.

    • Switch from the pure solvent to your spray solution.

    • Monitor the process, ensuring no clogging of the nozzle and that a fine powder is being collected.

    • Once the entire solution has been sprayed, continue to run pure solvent through the system for a minute to rinse the tubing and nozzle.

    • Maintain the gas flow for a few more minutes to ensure all product is collected in the cyclone.

  • Product Collection and Post-Drying:

    • Carefully dismantle the collection vessel and cyclone to recover the product.

    • To maximize yield, gently brush down the walls of the cyclone and drying chamber.

    • Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.

  • Characterization:

    • PXRD: Confirm the amorphous nature of the ASD (i.e., the absence of any sharp diffraction peaks).

    • mDSC: Determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a miscible system.

    • In-vitro Dissolution Testing: Perform dissolution testing in a relevant medium to assess the "spring and parachute" effect, where the ASD achieves a high supersaturated concentration (the "spring") that is maintained over time by the polymer (the "parachute").

References

  • Optimization of Spray-Drying Parameters for Formulation Development at Preclinical Scale. (2021). Pharmaceutics. [Link]

  • Development of a small-scale spray-drying approach for amorphous solid dispersions (ASDs) screening in early drug development. (n.d.). SciSpace. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. [Link]

  • Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. (2025). Pilotech. [Link]

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

  • How to salt screen using the Crystal 16. (2023). Technobis. [Link]

  • Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. (2021). Ardena. [Link]

  • Salt Screening. (2021). Improved Pharma. [Link]

  • Amorphous Formulation Development: Spray Drying, Holt Melt Extrusion, and Particle Engineering. (n.d.). Triclinic Labs. [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). PharmaTutor. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). International Journal of Creative Research and Studies. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Cambrex. [Link]

  • Manufacturing strategies to develop amorphous solid dispersions: An overview. (n.d.). PMC. [Link]

  • Salt Screening and Selection. (n.d.). OUCI. [Link]

  • pKa, Log P, and Drug Solubility Insights. (n.d.). Scribd. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. [Link]

  • Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks. (2025). ResearchGate. [Link]

  • Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. (2016). American Pharmaceutical Review. [Link]

  • Drug solubility: importance and enhancement techniques. (2012). ISRN Pharmaceutics. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters. [Link]

  • An evaluation of salt screening methodologies. (2015). Journal of Pharmacy and Pharmacology. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC. [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025). Pharmaceutical Technology. [Link]

  • Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. (n.d.). Kinam Park. [Link]

  • Amorphous Solid Dispersion Formulations Using The Spray Dry Process. (2014). YouTube. [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma Research. [Link]

  • Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. (n.d.). ResearchGate. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Biological and Pharmaceutical Sciences. [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). VerGo Pharma Research. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharma. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Expert Opinion on Drug Discovery. [Link]

  • Troubleshooting in pharmaceutical manufacturing: expert solutions. (n.d.). Particle Analytical. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]

  • Factors which determine the lipid solubility of drugs. (2023). Deranged Physiology. [Link]

  • An evaluation of salt screening methodologies. (n.d.). ResearchGate. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). International Journal of Creative Research and Studies. [Link]

  • Discovery of Spirocyclic Secondary Amine-Derived Tertiary Ureas as Highly Potent, Selective and Bioavailable Soluble Epoxide Hydrolase Inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • SOLUBILITY ENHANCEMENT METHODS WITH IMPORTANCE OF HYDROTROPY. (2012). Inventi Impact: Pharm Tech. [Link]

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Optimization

Technical Support Center: Purification of Polar Spirocyclic Amines

Welcome to the Technical Support Center. As spirocyclic amines (e.g., azaspiro[2.n]alkanes, spiro[3.3]heptanes) become increasingly privileged as 3D-rich bioisosteres for flat aromatic rings or standard saturated heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As spirocyclic amines (e.g., azaspiro[2.n]alkanes, spiro[3.3]heptanes) become increasingly privileged as 3D-rich bioisosteres for flat aromatic rings or standard saturated heterocycles in drug discovery[1], their unique physicochemical properties present significant isolation challenges. Their high sp³ character, strong basicity, extreme polarity, and frequent lack of a strong UV chromophore make standard reversed-phase or normal-phase chromatography highly inefficient[2][3].

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the chemical causality behind common purification failures and provide self-validating protocols to ensure your target compounds are recovered with high purity and yield.

Purification Decision Logic

Before troubleshooting, it is critical to map the physicochemical properties of your specific spirocycle to the correct chromatographic mode. The decision tree below outlines the logical workflow for selecting a purification strategy based on UV activity and polarity.

PurificationWorkflow Start Crude Spirocyclic Amine CheckUV UV Active Chromophore? Start->CheckUV NoUV No UV / Low UV Use MS, ELSD, or CAD CheckUV->NoUV No YesUV UV Active Standard Detection CheckUV->YesUV Yes CheckPolarity Assess Polarity (TLC / LC-MS) NoUV->CheckPolarity YesUV->CheckPolarity HighPolarity Highly Polar (Early Elution) LogP < 0 CheckPolarity->HighPolarity ModPolarity Moderately Polar LogP > 0 CheckPolarity->ModPolarity HILIC HILIC Chromatography (Amide/Diol Phase) HighPolarity->HILIC SCX SCX Catch & Release (Ion-Exchange) HighPolarity->SCX HighPH High-pH Reversed Phase (Ammonium Bicarbonate) ModPolarity->HighPH NormalPhase Normal Phase Silica (+ TEA/NH4OH Modifier) ModPolarity->NormalPhase

Decision tree for selecting the optimal spirocyclic amine purification strategy.

Troubleshooting Guides & FAQs

Q1: My spirocyclic amine elutes in the void volume on a standard C18 reversed-phase column. How can I increase retention?

The Causality: Standard reversed-phase liquid chromatography (RPLC) typically utilizes acidic mobile phases (e.g., 0.1% TFA or formic acid). Under these low-pH conditions, highly basic spirocyclic amines are fully protonated. This ionization renders them extremely polar and hydrophilic, preventing them from partitioning into the hydrophobic C18 stationary phase, which results in void volume elution. The Solution:

  • High-pH RPLC: Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) using a pH-stable hybrid C18 column. At a pH greater than the pKa of the amine, the spirocycle becomes deprotonated (neutral), significantly increasing its hydrophobicity and retention on C18.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If the compound remains too polar even at high pH, switch to HILIC. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a highly organic mobile phase. Polar amines partition into the water-enriched layer on the stationary phase, providing excellent retention and peak shape[4][5].

Q2: I am experiencing severe peak tailing and streaking on normal-phase silica gel. How do I fix this?

The Causality: Unprotected secondary or tertiary spirocyclic amines interact strongly with the acidic silanol groups (Si-OH) on the surface of normal-phase bare silica. This ion-exchange and hydrogen-bonding interaction is kinetically slow and non-linear across the column bed, causing severe tailing, streaking, and sometimes irreversible adsorption[5]. The Solution:

  • Mobile Phase Modifiers: Add a competitive basic modifier such as 1–5% triethylamine (TEA) or 1–10% methanolic ammonia (NH₃/MeOH) to the mobile phase. The modifier competitively binds to the acidic silanols, masking them and allowing the spirocyclic amine to elute with a sharp, symmetrical peak[5].

  • Alternative Stationary Phases: Utilize amine-functionalized silica (e.g., NH₂-silica). The stationary phase inherently masks silanol interactions, providing a neutral surface ideal for basic compounds.

Q3: My spirocycle lacks a UV chromophore, making fraction collection impossible. What are my options?

The Causality: Many spirocyclic amines (such as azaspiro[2.n]alkanes) lack conjugated pi-systems, resulting in virtually no UV absorbance above 210 nm[2][3]. The Solution:

  • Universal Detectors: Utilize Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), which detect any non-volatile analyte regardless of its optical properties.

  • Mass-Directed Auto-Purification (MDAP): Trigger fraction collection using an in-line single quadrupole mass spectrometer.

  • Chemoselective Catch-and-Release: Utilize Strong Cation Exchange (SCX) chromatography. This method relies entirely on the chemical basicity of the amine rather than optical detection for isolation[6][7].

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means the physical mechanics of the protocol inherently confirm the success of the separation—if you obtain mass at the end of the SCX protocol, it must be a basic compound, eliminating false positives from neutral impurities.

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

Principle: SCX resin (propylsulfonic acid functionalized silica) binds basic amines via ionic interactions. Neutral and acidic impurities are washed away, and the pure amine is subsequently released using a strong volatile base[6][7].

SCXWorkflow Load 1. Load Sample (in DCM/MeOH) Bind 2. Amine Binds (to Sulfonic Acid) Load->Bind Wash 3. Wash Impurities (DCM then MeOH) Bind->Wash Elute 4. Elute Target (2M NH3 in MeOH) Wash->Elute

Step-by-step logical workflow for SCX Catch-and-Release purification.

Step-by-Step Methodology:

  • Column Conditioning: Equilibrate a pre-packed SCX-2 cartridge with 3–5 column volumes (CV) of Methanol (MeOH), followed by 3–5 CV of Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude spirocyclic amine mixture in a minimum volume of DCM or DCM/MeOH (1:1). Load onto the SCX column at a flow rate of 1–2 drops/second. Ensure the pH is slightly acidic to neutral to guarantee the amine is protonated and binds to the sulfonic acid groups[8].

  • Impurity Washing: Wash the column with 5 CV of DCM, followed by 5 CV of MeOH. Collect and discard these fractions; they contain all non-basic neutral and acidic impurities[6].

  • Target Elution: Elute the target spirocyclic amine using 5–8 CV of 2M Ammonia in Methanol (NH₃/MeOH). Collect this fraction[6][7].

  • Isolation: Evaporate the ammoniacal methanol fraction under reduced pressure to yield the purified free-base spirocyclic amine.

Protocol B: HILIC Preparative Chromatography for Highly Polar Amines

Principle: HILIC retains polar compounds that elute in the void of RPLC. The elution order is typically the inverse of RPLC, providing a self-validating confirmation of polarity[9][10].

Step-by-Step Methodology:

  • Column Selection: Select a HILIC-specific preparative column (e.g., Diol, Amide, or bare silica, 5 µm particle size)[5].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate or Ammonium Acetate in Water (pH ~3 to 5). Causality Note: Buffer salts are strictly required in HILIC to maintain a reproducible hydration layer on the silica surface and control secondary ionic interactions[4].

    • Solvent B: Acetonitrile (LC-MS grade).

  • Gradient Design: Start at highly organic conditions. A typical gradient runs from 95% B to 50% B over 15 minutes. Do not drop below 50% B, as HILIC requires high organic content to maintain the aqueous partition layer.

  • Sample Dilution: Dissolve the sample in a solvent matching the initial mobile phase (e.g., 95% Acetonitrile). Warning: Injecting samples dissolved in 100% water or DMSO will disrupt the HILIC partition layer and cause severe peak distortion.

  • Purification: Run the gradient and collect fractions via MS or ELSD triggering.

Quantitative Data: Column & Modifier Selection Guide

Use the following structured matrix to quickly compare and select the appropriate chromatographic parameters based on your analyte's specific properties.

Analyte PropertyRecommended Chromatography ModeStationary PhaseOptimal Mobile Phase / ModifiersExpected Outcome
Moderately Polar, Basic Normal Phase (Flash)Bare SilicaHexane/EtOAc or DCM/MeOH + 1–5% TEA or NH₄OH Prevents silanol tailing; yields sharp, symmetrical peaks[5].
Highly Polar, Basic High-pH Reversed-PhaseHybrid C18 (pH stable)Water/Acetonitrile + 10 mM NH₄HCO₃ (pH 10) Deprotonates the amine; significantly increases retention on C18.
Extremely Polar (LogP < 0) HILICDiol, Amide, or Bare SilicaAcetonitrile/Water + 10 mM Ammonium Acetate Inverse retention mechanism; strongly retains polar basic amines[4][10].
Non-UV Active, Basic SCX Catch-and-ReleasePropylsulfonic Acid (SCX-2)Wash: MeOH. Elute: 2M NH₃ in MeOH Chemoselective isolation without the need for UV/MS detection[6][7].

References

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate.[Link]

  • ProteCol™ HPLC Columns Turn Imagination into Results. Chromatec.ru.[Link]

  • The Nest Group Idea Book of Applications. Nestgrp.com.[Link]

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2). Biotage.[Link]

  • One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres... PubMed.[Link]

  • RediSep SCX column. Teledyne ISCO.[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate.[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Regioisomers in 5-Oxaspiro[3.4]octane Synthesis

Welcome to the Advanced Applications Support Center. The synthesis of highly strained spirocyclic ethers, particularly the 5-oxaspiro[3.4]octane framework, is frequently complicated by regiochemical drift.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The synthesis of highly strained spirocyclic ethers, particularly the 5-oxaspiro[3.4]octane framework, is frequently complicated by regiochemical drift. Because the kinetic and thermodynamic pathways often diverge during ring expansion or intramolecular cyclization, isolating the precise regioisomer requires strict mechanistic control.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to ensure absolute regiocontrol.

Diagnostic Workflow for Regioisomer Resolution

The following decision tree outlines the logical progression for identifying and resolving regiochemical mismatches during the synthesis of oxaspirocycles.

G A Crude Spirocycle Synthesis (Intramolecular Cyclization) B 13C NMR Screening (Spiro Carbon Shift) A->B Aliquot Analysis C Shift > 80 ppm Target: 5-oxaspiro[3.4]octane B->C Kinetically Favored D Shift < 50 ppm Byproduct: 6-oxaspiro[3.4]octane B->D Thermodynamically Favored E Chromatographic Isolation (Normal Phase Silica) C->E Proceed to Purification F Optimize Lewis Acid (Switch to TMSOTf / Lower Temp) D->F Regioselectivity Failure F->A Resynthesize

Fig 1: Diagnostic workflow for resolving 5-oxaspiro[3.4]octane regioisomers via NMR feedback.

Troubleshooting & FAQs

Q: During the intramolecular etherification of my diol precursor, I isolate the 6-oxa regioisomer instead of the desired 5-oxaspiro[3.4]octane. Why does this happen, and how can I reverse the selectivity? A: This regiochemical drift occurs because the transition state leading to the 6-oxa isomer (attack at the less sterically hindered carbon) is thermodynamically favorable under extended reaction times or elevated temperatures. To favor the 5-oxa isomer, you must trap the kinetic product. By utilizing a strong Lewis acid like SnCl₄ at cryogenic temperatures (-78 °C), you initiate an intramolecular displacement via a tight episulfonium or epoxide-like intermediate[1]. The SnCl₄ coordinates preferentially to the less hindered hydroxyl, converting it into the leaving group. This forces the subsequent 5-exo-tet attack onto the more substituted spiro-carbon, selectively yielding the 5-oxaspiro[3.4]octane.

Q: I am utilizing a dyotropic rearrangement of a tricyclic β-lactone. How do I prevent the formation of undesired spiro-lactone regioisomers? A: Dyotropic rearrangements involve the simultaneous, but often asynchronous, intramolecular migration of two σ-bonds[2]. When targeting the 5-oxaspiro[3.4]octane framework via 1,2-acyl migrations, the regioselectivity is highly sensitive to the electronic stabilization of the migrating centers[3]. If you are observing off-target regioisomers, your Lewis acid is likely over-activating the system, leading to a stepwise carbocationic pathway rather than a concerted dyotropic shift. Resolution: Switch to a substoichiometric, softer Lewis acid (e.g., 15 mol% TMSOTf) and conduct the reaction in a non-polar solvent (CH₂Cl₂) to enforce the concerted double-migration transition state[2].

Q: How can I definitively differentiate the 5-oxa and 6-oxa regioisomers using routine spectroscopy? A: ¹³C NMR is your most reliable diagnostic tool. In the 5-oxaspiro[3.4]octane system, the spiro-quaternary carbon is directly bonded to the oxygen atom. This electronegative deshielding shifts the spiro-carbon resonance significantly downfield, typically between 80–90 ppm. Conversely, in the 6-oxa regioisomer, the spiro-carbon is only bonded to other carbons, placing its resonance in the standard aliphatic quaternary range of 40–50 ppm.

Standardized Experimental Protocols

Protocol: Regioselective Synthesis of 5-Oxaspiro[3.4]octane via SnCl₄-Mediated Cyclization

This protocol incorporates built-in visual and analytical checkpoints to ensure the kinetic pathway is strictly maintained, acting as a self-validating system.

Step 1: Pre-complexation Dissolve the diol precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to suppress the thermodynamic pathway that leads to the 6-oxa isomer.

Step 2: Lewis Acid Addition Add SnCl₄ (1.1 eq, 1.0 M in CH₂Cl₂) dropwise over 15 minutes down the side of the flask. Self-Validation Check: The solution must turn into a pale yellow, homogeneous mixture. If a white, cloudy precipitate forms immediately, the SnCl₄ has hydrolyzed due to ambient moisture; the reaction must be aborted and restarted to prevent unselective polymerization.

Step 3: Kinetic Cyclization Stir at -78 °C for exactly 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). Self-Validation Check: Stain the TLC plate with Phosphomolybdic Acid (PMA). The complete disappearance of the highly polar diol spot (R_f ~0.1) and the emergence of a non-polar spirocycle spot (R_f ~0.45) confirms successful cyclization.

Step 4: Cryogenic Quench Quench the reaction while the flask is still submerged at -78 °C by adding cold saturated aqueous NaHCO₃. Causality: Quenching at cryogenic temperatures neutralizes the Lewis acid before the mixture is allowed to warm. This completely prevents acid-catalyzed post-reaction epimerization or ring-opening that would degrade the 5-oxa product into the 6-oxa isomer.

Quantitative Data Summary

The following table summarizes the critical analytical metrics used to distinguish between the two primary regioisomers during synthesis and purification.

Property / Parameter5-oxaspiro[3.4]octane (Target)6-oxaspiro[3.4]octane (Byproduct)Causality / Significance
¹³C NMR Spiro Carbon 82.0 - 88.0 ppm42.0 - 48.0 ppmDirect O-attachment heavily deshields the 5-oxa spiro carbon.
¹H NMR (α-protons to O) ~3.85 ppm (multiplet, 2H)~3.60 ppm (triplet, 2H)Proximity to the highly strained spiro-center alters J-coupling and splitting patterns.
TLC Retention (R_f) 0.45 (Hexanes:EtOAc 4:1)0.35 (Hexanes:EtOAc 4:1)The 5-oxa isomer has a more sterically hindered oxygen, reducing silica interaction and eluting faster.
Kinetic Stability Low (Acid Sensitive)High (Thermodynamic Sink)5-oxa is kinetically trapped; prolonged Lewis acid exposure drives isomerization to the 6-oxa state.

References

  • [1] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:

  • [3] Title: Concise synthesis of spirocyclic, bridged gamma-butyrolactones via stereospecific, dyotropic rearrangements of beta-lactones involving 1,2-acyl and delta-lactone migrations Source: PubMed (NIH) URL:

  • [2] Title: Dyotropic rearrangement Source: Chem-Station Int. Ed. URL:

Sources

Optimization

SpiroSalt Tech Hub: Optimizing Spirocyclic Amine HCl Salt Formation

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist Scope: Yield optimization, polymorphism control, and troubleshooting for rigid spirocyclic amine scaffolds.

Introduction

Welcome to the SpiroSalt Tech Hub. Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) represent a unique challenge in salt formation. Their rigid, compact 3D structures often lead to high lattice energies, yet they paradoxically suffer from "oiling out" due to low melting points of intermediate solvates or impurities.

This guide moves beyond generic protocols. We focus on the causality of crystallization failures and provide self-validating workflows to ensure you isolate the correct polymorph with high purity.

Module 1: The "Golden Standard" Protocol (TMSCl Method)

The Issue: Traditional addition of HCl gas or concentrated aqueous HCl often creates local supersaturation hotspots, leading to immediate oiling out or amorphous precipitation. The Fix: In-situ generation of HCl using Trimethylsilyl Chloride (TMSCl) in methanol. This ensures a controlled, stoichiometric release of anhydrous HCl, promoting slow crystal growth.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equivalent of the spirocyclic amine free base in a non-protic solvent (e.g., EtOAc or MTBE ).

    • Why? These solvents have moderate dielectric constants. The free base is soluble, but the resulting HCl salt is likely insoluble, driving precipitation.

  • Reagent Prep: In a separate vial, mix MeOH (3-5 equivalents relative to amine) and TMSCl (1.05 equivalents).

    • Mechanism:[1][2][3][4]

      
      . This reaction is slightly exothermic and generates anhydrous HCl in solution.
      
  • Controlled Addition: Add the TMSCl/MeOH solution dropwise to the amine solution at room temperature (or 0°C if the amine is thermally unstable) with vigorous stirring.

    • Observation: You should see a white turbidity develop slowly. If it clouds instantly, slow down the addition.

  • Aging (Ostwald Ripening): Stir the slurry for 2-4 hours.

    • Why? This allows small, unstable crystals to dissolve and redeposit onto larger, more stable crystals, improving filterability.

  • Isolation: Filter the solid under nitrogen (to prevent moisture uptake). Wash with cold EtOAc.[5]

Diagram: The TMSCl Workflow

G Start Spiro-Amine Free Base Solvent Dissolve in EtOAc/MTBE Start->Solvent Reaction Dropwise Addition (In-Situ HCl) Solvent->Reaction Reagent Prepare TMSCl + MeOH Reagent->Reaction  Generates HCl Nucleation Nucleation & Ostwald Ripening Reaction->Nucleation Filter Filtration & N2 Drying Nucleation->Filter

Figure 1: Controlled in-situ HCl generation workflow using TMSCl/MeOH to prevent local supersaturation.

Module 2: Troubleshooting "Oiling Out"

Symptom: The product separates as a sticky gum or oil at the bottom of the flask instead of a crystalline solid. Root Cause: Liquid-Liquid Phase Separation (LLPS). This occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystalline phase.

The Rescue Protocol

If your reaction oils out, do not throw it away. Follow this logic:

  • Heat to Redissolve: Heat the mixture until the oil dissolves back into a clear solution (often near reflux).

  • Seed It: Add a tiny amount (<1 mg) of crystalline product (if available from a previous batch) at a temperature just below the saturation point.

  • Slow Cooling: Cool the solution at a rate of 5°C/hour. Rapid cooling forces the system back into the "oil" region of the phase diagram.

  • Anti-Solvent Titration: If heating doesn't work, add the anti-solvent (e.g., Heptane) dropwise into the solution, not the other way around.

Solvent Selection Matrix

Use this table to select a solvent system that avoids LLPS.

Solvent SystemDielectric Constant (

)
Suitability for Spiro-HCl SaltsNotes
Methanol/Ether High/Low MixHigh Excellent for initial screening. MeOH solubilizes the salt; Ether acts as anti-solvent.
Isopropanol (IPA) 18.3Medium Good for recrystallization. High boiling point allows thermal cycling.
Ethyl Acetate 6.0High Best "reaction solvent." Free base is soluble; Salt is usually insoluble.
Dichloromethane 8.9Low Avoid. HCl salts are often too soluble in DCM (chlorinated solvent effect).
Water 80Low Avoid for isolation. Leads to hydrates or highly soluble salts.

Module 3: Stoichiometry (The Diaza-Spiro Challenge)

The Issue: Many spirocyclic scaffolds contain two nitrogens (e.g., 2,6-diazaspiro[3.3]heptane). You may unintentionally form a mixture of mono-HCl and di-HCl salts.

Decision Logic
  • Check pKa: Calculate or measure the pKa of both nitrogens.

    • If

      
      : You can selectively form the Mono-HCl  salt by using exactly 1.0 eq of acid.
      
    • If

      
      : It is difficult to stop at the mono-salt. Drive the reaction to the Di-HCl  salt using >2.2 eq of acid.
      
  • Validation: Use 1H NMR in DMSO-d6.

    • Mono-salt: Integration of the protonated site will shift downfield; the unprotonated site remains distinct.

    • Di-salt: Both sites shift; check for excess HCl integration if not dried properly.

Module 4: Hygroscopicity Management

The Issue: Spiro-HCl salts are often hygroscopic (absorb water from air), turning into deliquescent messes.

Mitigation Strategies
  • Switch Counterion: If HCl is too hygroscopic, screen Fumarate or Succinate . These often form non-hygroscopic H-bonded networks that stabilize the spiro-lattice.

  • Anhydrous Handling:

    • Filter under a cone of Nitrogen.

    • Store in a desiccator with

      
      .
      
  • Polymorph Screening: "Oiling out" often results in an amorphous solid (most hygroscopic). Ensuring crystallinity (via Module 2) significantly reduces water uptake.

Diagram: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Reaction Oiled Out Check1 Is it a gum or a melt? (Check Temp vs. Melting Point) Problem->Check1 Action1 Heat to Reflux (Redissolve) Check1->Action1  It's a gum (LLPS) Action2 Add Seed Crystal & Cool Slowly Action1->Action2 Action3 Change Solvent (Increase Polarity) Action2->Action3  Still oils out

Figure 2: Logic flow for recovering a reaction that has undergone phase separation (oiling out).

Frequently Asked Questions (FAQ)

Q: Can I use HCl in Dioxane instead of TMSCl? A: Yes, but with caution. HCl/Dioxane is very potent and can cause rapid, amorphous precipitation. If you use it, dilute the HCl solution significantly before addition to maintain low local supersaturation.

Q: My salt is colored (yellow/brown), but the free base was white. Why? A: This often indicates oxidation of the amine prior to salt formation, or acid-catalyzed degradation of sensitive functional groups (like acetals) on the spiro-ring. Ensure your free base is pure and the reaction is kept cold (0°C) during acid addition.

Q: How do I dry the salt without decomposing it? A: Vacuum drying at 40-50°C is standard. If the salt is thermally unstable, use a vacuum desiccator with


 at room temperature for 24 hours.

References

  • Stahl, P. H., & Wermuth, C. G.[6][7] (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6]

    • The definitive guide on salt selection, counterion properties, and solubility principles.
  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals.[8] Crystal Growth & Design, 11(7), 2662–2679.

    • Provides mechanistic insight into solubility and the amorphous vs.
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.
  • Variankaval, N., et al. (2008).[9] Crystallization of Metastable Polymorphs. AIChE Journal, 54(7), 1682-1688.

    • Technical background on "oiling out" (LLPS)

Sources

Troubleshooting

Technical Support Center: 5-Oxaspiro[3.4]octan-3-amine Stability &amp; Handling

The following Technical Support Guide addresses the stability, handling, and troubleshooting of 5-Oxaspiro[3.4]octan-3-amine in solution. This content is structured for researchers requiring high-fidelity data for assay...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability, handling, and troubleshooting of 5-Oxaspiro[3.4]octan-3-amine in solution. This content is structured for researchers requiring high-fidelity data for assay development and medicinal chemistry applications.[1][2]

[1][2]

Executive Summary

5-Oxaspiro[3.4]octan-3-amine is a spirocyclic scaffold featuring a cyclobutane ring spiro-fused to a tetrahydrofuran (THF) ring.[1][2] It serves as a high-


 surrogate for traditional piperidines or morpholines in drug discovery, offering improved metabolic stability and solubility.[1][2]

While the spiro-ether junction is chemically robust, the primary amine functionality at position 3 (on the cyclobutane ring) presents specific stability challenges in solution—primarily related to oxidative coloring , carbamate formation (CO₂ absorption), and salt disproportionation .[1]

Module 1: Solution Preparation & Stability Matrix[2]

Q1: What is the maximum stability of 5-Oxaspiro[3.4]octan-3-amine in DMSO vs. Aqueous buffers?

Answer: The stability is heavily dependent on the form (Free Base vs. Salt) and storage temperature.[1]

Solvent SystemFormStorage TempStability WindowRisk Factors
100% DMSO HCl Salt-20°C> 12 MonthsHygroscopicity of DMSO can introduce water over time.[1][2]
100% DMSO Free Base-20°C3-6 MonthsOxidation (yellowing); absorption of atmospheric CO₂.[1][2]
PBS (pH 7.4) HCl Salt4°C1-2 WeeksMicrobial growth; slow hydrolysis is unlikely but amine oxidation can occur.[1][2]
Water (Unbuffered) Free Base4°C< 24 HoursRapid pH shift (alkaline); formation of insoluble carbamates upon air exposure.[1]
Cell Media Free Base37°C24-48 HoursStable for assay duration; potential non-specific binding to serum proteins.[1][2]

Critical Insight: The spiro-tetrahydrofuran ring (5-oxa position) is significantly more stable to acid-catalyzed ring opening than its 2-oxa (oxetane) counterparts.[1][2] However, the strain in the cyclobutane ring makes the molecule sensitive to extreme heat (>80°C) in acidic media.

Q2: My DMSO stock solution turned yellow. Is the compound degraded?

Answer: Likely, yes—but partially. Yellowing in aliphatic amines typically indicates the formation of N-oxides or trace imine impurities due to oxidative coupling.[1][2]

  • Trace Yellowing: Often represents <1% impurity.[1][2] Usable for rough screening but not for

    
     determination or crystallography.[1][2]
    
  • Dark Amber/Brown: Significant degradation (>5%).[1] Discard.

Preventative Protocol: Always purge DMSO stock vials with Argon or Nitrogen gas before sealing. Store under exclusion of light.

Module 2: Troubleshooting & Diagnostics

Diagnostic Workflow: "Is My Sample Compromised?"

Use the following logic flow to diagnose solution issues before running expensive assays.

StabilityCheck Start Issue: Sample Appearance Change Check1 Visual Check: Precipitate or Color? Start->Check1 Precip Precipitate (White Solid) Check1->Precip Color Color Change (Yellow/Brown) Check1->Color Q_Solvent Solvent is Water/PBS? Precip->Q_Solvent Oxidation Diagnosis: Amine Oxidation (N-oxide formation) Color->Oxidation Carbamate Diagnosis: Carbamate Formation (CO2 absorption) Q_Solvent->Carbamate Yes (Open Air) Solubility Diagnosis: Free Base Crashing Out (Check pH) Q_Solvent->Solubility No (DMSO/High Conc) LCMS Action: Run LCMS (Check M+16 peak) Oxidation->LCMS

Figure 1: Decision tree for diagnosing stability issues in 5-Oxaspiro[3.4]octan-3-amine solutions.

FAQ: Common Handling Issues

Q: I observed a white precipitate after thawing my aqueous stock. What happened? A: This is likely the ammonium carbamate salt.[1]

  • Mechanism: Primary amines react reversibly with atmospheric CO₂ to form carbamates (

    
    ).[1][2] This species is often less soluble than the free amine.
    
  • Fix: Acidify the solution slightly with 0.1 M HCl or Acetic Acid. If the precipitate dissolves with gas evolution (bubbles), it was carbonate/carbamate. If it remains, the compound has degraded or crashed out.

Q: Can I sonicate the solution to redissolve it? A: Caution is advised. Mild sonication (bath, 30 sec) is acceptable.[1][2] However, extended sonication heats the solvent, which can accelerate oxidation of the amine or ring-opening if trace acid is present.[1][2] Vortexing is preferred.[1]

Module 3: Validated Analytical Protocols

To confirm the integrity of your 5-Oxaspiro[3.4]octan-3-amine, use the following standardized LCMS method.

Protocol A: Purity Check via LC-MS

Objective: Detect oxidation (M+16) or dimerization.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid) or Formic Acid.[1]

    • Note: TFA is preferred to ensure the amine is fully protonated and retains on the column.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.[1][2]

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection:

    • UV: 210 nm (The molecule has weak UV absorbance; rely on MS).[1]

    • MS: ESI Positive Mode (Look for

      
       Da for free base).[1]
      

Interpretation:

  • Main Peak (128.1 m/z): Intact 5-Oxaspiro[3.4]octan-3-amine.[1][2]

  • Impurity +16 Da (144.1 m/z): N-Oxide degradation product.[1][2]

  • Impurity +44 Da (172.1 m/z): Carbamate species (often unstable in MS source, but may appear).[1]

Protocol B: Preparation of a Stable 10 mM Stock
  • Weighing: Weigh the Hydrochloride salt (CAS 2309444-38-8 or similar) rather than the free base if possible.[1][2] The salt is non-volatile and resistant to CO₂.

  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution:

    • Calculate volume:

      
      .[1]
      
    • Add DMSO.[1] Vortex for 30 seconds.[1]

  • Storage: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching). Store at -20°C or -80°C.

References & Authority[2][3][4][5][6][7]

  • Structure & Properties:

    • 5-Oxaspiro[3.4]octan-8-amine (Isomer reference for scaffold stability).[1][2] ChemScene. Link

    • Spirocycles for Improved Solubility. Enamine. Link

  • General Stability of Spirocyclic Amines:

    • Wuitschik, G., et al. (2008).[2] "Spirocyclic Scaffolds in Medicinal Chemistry." Angew.[1] Chem. Int. Ed. (Discusses the metabolic and chemical stability of spiro-oxetanes and spiro-THFs).

    • Handling of Aliphatic Amines. Sigma-Aldrich Technical Bulletin. Link

  • Spirocyclic Scaffold Utility:

    • Burkhard, J. A., et al. (2010).[2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew.[1] Chem. Int. Ed. (Context on oxa-spirocycle stability).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Residual Solvent Removal from Amine Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual solvents in amine hydrochloride salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual solvents in amine hydrochloride salts. Amine hydrochloride salts are a cornerstone of active pharmaceutical ingredient (API) development, prized for their crystallinity and aqueous solubility.[1] However, their formation and purification often involve organic solvents that must be rigorously removed to meet safety, quality, and regulatory standards.

This document moves beyond standard operating procedures to provide in-depth, field-proven insights into the "why" behind experimental choices. We will explore the physicochemical principles governing solvent removal, troubleshoot common failures, and provide validated protocols to ensure your API is pure, stable, and compliant.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and regulatory frameworks governing residual solvents in pharmaceutical development.

Q1: What are residual solvents and why are they a concern?

Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[2][3] They are not completely removed by practical manufacturing techniques.[2][3] The primary concerns are:

  • Patient Safety: Many solvents are toxic and pose health risks. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits based on toxicity data.[4][5]

  • Product Quality & Stability: Residual solvents can affect the physicochemical properties of an API, such as crystallinity, dissolution rate, and stability.[6] They can also lead to color changes or odor issues.[6]

  • Regulatory Compliance: Meeting the limits for residual solvents, as defined in guidelines like ICH Q3C, is a mandatory requirement for drug approval.[2][7]

Q2: Why can removing solvents from amine hydrochloride salts be particularly challenging?

Amine hydrochloride salts present unique challenges due to their chemical nature:

  • Hygroscopicity: Many hydrochloride salts readily absorb moisture from the atmosphere, which can complicate the drying process and make it difficult to achieve a truly anhydrous state.

  • Thermal Sensitivity: While often more stable than the corresponding free base, amine hydrochlorides can degrade under aggressive heating. Prolonged drying at high temperatures can lead to the loss of hydrogen chloride (HCl), color generation, and crystal instability.[8]

  • Solvate Formation: Solvents, particularly polar ones like alcohols, can become entrapped within the crystal lattice of the salt, forming stable solvates. These trapped molecules are exceptionally difficult to remove with standard drying techniques alone.[8]

Q3: How are residual solvents classified, and what are the typical limits?

The ICH Q3C guideline classifies solvents into three classes based on their toxicity risk.[3][5][9]

Solvent Class Description & Risk Examples General Expectation/Limit
Class 1 Solvents to be avoided. Known or strongly suspected human carcinogens and environmental hazards.[3][5]Benzene, Carbon tetrachlorideAvoid use. Use is only justifiable in rare cases with strict limits (e.g., Benzene: 2 ppm).[9]
Class 2 Solvents to be limited. Non-genotoxic animal carcinogens or agents of irreversible toxicity (e.g., neurotoxicity).[3][5]Acetonitrile, Methanol, Dichloromethane, TolueneLimits are based on Permitted Daily Exposure (PDE) and are typically in the hundreds of ppm (e.g., Acetonitrile: 410 ppm).[3]
Class 3 Solvents with low toxic potential. Have PDEs of 50 mg/day or more.[3]Acetone, Ethanol, Isopropyl Acetate, HeptaneLimits are less restrictive. Generally acceptable up to 5000 ppm (0.5%) without justification.[9]

This table provides a summary. For a complete and official list, always refer to the latest ICH Q3C guidance.[9]

Q4: What are the primary analytical methods for quantifying residual solvents?

The most common and regulatory-accepted method is Gas Chromatography (GC) , often coupled with a headspace sampler (HS-GC).[4][10][11]

  • Headspace Gas Chromatography (HS-GC): This is the gold standard for volatile organic compounds.[4] The solid API sample is heated in a sealed vial, allowing the volatile solvents to partition into the headspace (the gas above the sample). A sample of this gas is then injected into the GC for separation and quantification. This technique is highly sensitive and avoids contaminating the instrument with the non-volatile API.[4][11]

  • Direct Liquid Injection GC: For less volatile solvents (e.g., some Class 2C solvents), the API can be dissolved in a suitable high-boiling solvent (like DMSO) and injected directly into the GC.[6][12]

  • Detectors: A Flame Ionization Detector (FID) is most common due to its high sensitivity to organic compounds.[4][13] For identifying unknown peaks or for higher specificity, a Mass Spectrometer (MS) can be used.[4]

While less common for quantification, Nuclear Magnetic Resonance (¹H NMR) can also be used to detect and estimate the levels of residual solvents if appropriate standards are used.

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter in the lab.

Problem 1: My product is crystalline, but standard vacuum oven drying is ineffective for removing an alcohol (e.g., ethanol, isopropanol).
  • Causality: This is a classic sign of solvate formation .[8] Alcohols are particularly prone to co-crystallizing with hydrochloride salts due to their ability to form hydrogen bonds. The solvent molecules become an integral part of the crystal lattice and are no longer removed simply by reducing the external pressure. Even prolonged drying under high vacuum and elevated temperatures may fail to reduce the solvent to acceptable levels and can risk degrading the product.[8]

  • Solution Pathway:

    • Confirm Solvate Formation: Use analytical techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or X-ray Powder Diffraction (XRPD) to confirm the presence of a solvate. TGA will show a weight loss step at a temperature above the solvent's boiling point, corresponding to the desolvation event.

    • Employ Displacement or Disruption Techniques:

      • Vacuum Hydration: A powerful technique involves drying the material in the presence of water vapor.[8] The smaller, highly polar water molecules can displace the trapped solvent molecules within the crystal lattice. The material can then be dried under standard conditions to remove the water, which is typically less tightly bound.[8]

      • Solvent Slurry/Trituration: Slurrying or triturating the material in an "anti-solvent" where the API is insoluble but the entrapped solvent is soluble can break down the crystal structure and wash away the offending solvent. Common choices include heptane, diethyl ether, or methyl tert-butyl ether (MTBE).[14]

      • Recrystallization: If other methods fail, the most robust solution is to re-dissolve the material in a different solvent system that is less prone to solvate formation and recrystallize.[15][16]

Problem 2: I need to remove a high-boiling point solvent like DMF, DMSO, or NMP.
  • Causality: High-boiling point solvents cannot be effectively removed by standard vacuum ovens at temperatures that are safe for most organic molecules. Their very low vapor pressure requires either very high temperatures or extremely low pressures, increasing the risk of product degradation.

  • Solution Pathway:

    • Lyophilization (Freeze-Drying): This is the preferred method for heat-sensitive materials.[17] The product is dissolved in a suitable solvent (often a mixture including water), frozen, and then placed under a high vacuum. The solvent transitions directly from a solid to a gas (sublimation), bypassing the liquid phase and avoiding high temperatures.[17] It is crucial that the solvent has a freezing point achievable by the lyophilizer.[18][19]

    • Aqueous Wash/Precipitation: If the amine hydrochloride salt is insoluble in water, you can sometimes wash the material with copious amounts of water to remove highly water-soluble solvents like DMF or DMSO.[20] Alternatively, if the product is soluble in a different organic solvent, you can precipitate the product by adding water as an anti-solvent, leaving the high-boiling solvent in the mother liquor.

    • Recrystallization: Re-dissolving the product in a system that allows for the formation of clean, solvent-free crystals is a reliable, albeit yield-reducing, option.[15]

Problem 3: My amine hydrochloride salt is amorphous (non-crystalline) and clumps into a gum during drying.
  • Causality: Amorphous materials lack a defined crystal structure and have a lower glass transition temperature (Tg) compared to the melting point of their crystalline counterparts. When heated above their Tg, amorphous solids can soften and become rubbery or gummy, which traps solvent and makes further drying extremely inefficient.

  • Solution Pathway:

    • Lower the Temperature: The primary rule is to keep the drying temperature well below the material's Tg.

    • Lyophilization: This is the ideal technique for amorphous materials. By keeping the material frozen during drying, you completely avoid the Tg and produce a dry, porous powder that is often easier to handle and re-dissolve.[17]

    • Fluid Bed Drying: For larger scales, a fluid bed dryer can be effective.[21] It uses a stream of heated gas (like nitrogen) to suspend the particles, ensuring efficient heat and mass transfer while preventing clumping. The temperature must still be carefully controlled.

    • Induce Crystallization: The most robust long-term solution is to develop a process that yields a crystalline solid. Experiment with different solvent/anti-solvent systems or annealing conditions to induce crystallization before the final drying step.

Problem 4: After drying, my white product has developed a yellow or brown color.
  • Causality: This indicates thermal degradation . Amine hydrochlorides, especially when subjected to prolonged heat, can undergo decomposition reactions or lose HCl.[8] The resulting free base or degradation products are often less stable and more prone to oxidation and color formation. Using an oven with air circulation can exacerbate this through oxidation.[22]

  • Solution Pathway:

    • Use Milder Conditions: Immediately reduce the drying temperature. It is better to dry for a longer time at a lower temperature.

    • Improve Vacuum: Ensure your vacuum pump and oven seals are in good condition to achieve a lower pressure. A lower pressure reduces the boiling point of the solvent, allowing for effective drying at a lower temperature.[22][23]

    • Use an Inert Atmosphere: Instead of a standard drying oven, use a vacuum oven and/or backfill with an inert gas like nitrogen to prevent oxidation.

    • Switch to Lyophilization: For highly sensitive compounds, lyophilization is the best choice to completely avoid thermal stress.[17][24]

Decision Workflow & Experimental Protocols
Workflow for Selecting a Drying Method

This decision tree provides a logical pathway for choosing the most appropriate method for removing residual solvents from your amine hydrochloride salt.

Drying_Method_Selection cluster_caption start Start: API with Residual Solvent check_thermal_stability Is the API thermally stable? start->check_thermal_stability check_solvent_bp Identify Solvent Boiling Point check_thermal_stability->check_solvent_bp Yes method_lyo Primary Method: Lyophilization (Freeze-Drying) check_thermal_stability->method_lyo No check_solvate Is solvate formation suspected? (e.g., with alcohols) check_solvent_bp->check_solvate Low/Med BP (<120°C) check_solvent_bp->method_lyo High BP (>120°C) method_vac_oven Primary Method: Vacuum Oven Drying check_solvate->method_vac_oven No method_vac_hydration Specialized Method: Vacuum Hydration followed by Drying check_solvate->method_vac_hydration Yes method_slurry Secondary Method: Anti-Solvent Slurry/Trituration method_vac_oven->method_slurry If ineffective method_recrystal Final Resort: Recrystallization method_slurry->method_recrystal If ineffective method_vac_hydration->method_slurry If ineffective caption_node This diagram helps select the optimal primary drying technique based on API stability and solvent properties.

Caption: A logical guide to choosing the right solvent removal technique.

Protocol 1: Standard Vacuum Oven Drying

This protocol is suitable for thermally stable salts with low-to-medium boiling point solvents where solvate formation is not an issue.

  • Preparation: Place a thin layer of the amine hydrochloride salt in a clean, tared glass drying dish. A thin layer maximizes surface area for efficient evaporation.

  • Loading: Place the dish in the vacuum oven.

  • Heating: Heat the oven to a temperature at least 20-30°C below the melting point or decomposition temperature of the API, but sufficiently high to provide a good vapor pressure for the solvent.

  • Evacuation: Slowly and carefully apply vacuum to the oven. A sudden vacuum can cause fine powders to splatter. Aim for a pressure below 10 mbar.

  • Drying: Dry the material under static vacuum for 12-24 hours.

  • Constant Weight Check: Release the vacuum using an inert gas (e.g., Nitrogen). Quickly remove the dish, allow it to cool in a desiccator, and weigh it. Record the weight.

  • Continuation: Return the dish to the vacuum oven and continue drying for another 4-6 hours.

  • Completion: Repeat steps 6 and 7 until the weight is constant (e.g., <0.1% change between weighings). This confirms that all volatile components have been removed.

  • Analysis: Submit a sample for residual solvent analysis by GC to confirm compliance with ICH limits.

Protocol 2: Lyophilization (Freeze-Drying)

This protocol is ideal for heat-sensitive or amorphous materials, or for removing high-boiling point solvents.

  • Dissolution: Dissolve the amine hydrochloride salt in a suitable solvent system to create a solution. A common system is a mixture of water and a co-solvent like tert-butanol or 1,4-dioxane, which helps dissolve the organic compound and sublimes easily.

  • Freezing: Place the solution in a lyophilizer flask and freeze it completely. This is often done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside of the flask, maximizing surface area.

  • Loading: Attach the frozen flask to a port on the lyophilizer manifold.

  • Evacuation: Start the lyophilizer. The instrument will apply a high vacuum (typically <100 mTorr), and the condenser will cool to a very low temperature (e.g., -50 to -85°C).[17]

  • Sublimation (Primary Drying): The solvent will sublime from the frozen solid and be trapped on the cold condenser. This phase is complete when all the bulk frozen solvent is gone.

  • Desorption (Secondary Drying): A gentle ramp in shelf temperature (while still under high vacuum) may be applied to remove any remaining, more tightly bound solvent molecules.

  • Completion: Once the sample appears as a dry, porous cake or powder, the process is complete. This can take 24-72 hours depending on the sample size and solvent.

  • Venting & Analysis: Vent the system with inert gas, remove the sample, and submit for residual solvent analysis.

Protocol 3: Anti-Solvent Slurry/Trituration

This protocol is used to break down solvates or wash away trapped impurities.

  • Solvent Selection: Choose an "anti-solvent" in which your amine hydrochloride salt has very low solubility, but the residual solvent you want to remove is soluble. Common choices are heptane, diethyl ether, or MTBE.

  • Slurrying: Place the solid material in a flask with a stir bar. Add a sufficient volume of the anti-solvent (e.g., 10 mL per gram of solid).

  • Agitation: Stir the resulting slurry vigorously at room temperature for 1-4 hours. The mechanical action helps break down the crystals and allows the trapped solvent to diffuse into the anti-solvent.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of fresh, cold anti-solvent to remove all traces of the dissolved residual solvent.

  • Drying: Dry the purified solid in a vacuum oven under mild conditions to remove the anti-solvent, which is typically very volatile.

  • Analysis: Submit the final product for residual solvent analysis.

References
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide.

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica-Drug Research, 67(1), 13-26.

  • USP-NF. ICH Q3C Impurities: Residual Solvents.

  • Separation Science. (2023). Method for the analysis of residual solvents in pharmaceuticals.

  • EMA. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency.

  • University of Rochester. Remove Sticky Reagents.

  • FDA. (2017). Q3C — Tables and List Guidance for Industry. U.S. Food and Drug Administration.

  • Brightspec. (2025). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography.

  • Hywell Machinery. (2023). Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications.

  • NBCHAO. What are the differences between Vacuum oven and drying oven? Q&A.

  • Mudryk, B., et al. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. U.S. Patent 5,981,751.

  • Chemistry Stack Exchange. (2023). Drying salts with HCl solution.

  • Kintek Furnace. What Role Does A Vacuum Drying Oven Play In The Preparation Of Anhydrous Calcium Chloride? Ensuring High-Purity Results.

  • Contract Pharma. (2021). Spray Drying: A Proven Approach to Enhance the Solubility of APIs.

  • Munro Scientific. (2023). Comparison of Different Types of Laboratory Drying Ovens.

  • Wolfram. (2025). ExperimentLyophilize Documentation.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • Chemistry LibreTexts. (2023). Recrystallization.

  • ResearchGate. (2022). Can I use a vacuum dryer to evaporate HCl?

  • Inco Limited. (2005). Method for removing impurities from solvent extraction solutions. U.S. Patent 6,951,960B2.

  • SciSpace. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.

  • ECHEMI. (2021). Purification of Hydrochloride.

  • ResearchGate. (2006). Crystal Form Instabilities and a Factory-Scale Drying Scheme to Ensure Monohydrate Preservation.

  • BenchChem. (2025). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures.

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Journal of Pharmaceutical Research, 2(4), 5-9.

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.

  • Lab Manager. (2019). Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization.

  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?

  • Buchi.com. How to effectively use organic solvents in lyophilization.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Oxaspiro[3.4]octan-3-amine HCl

Case ID: SPIRO-OXA-003-HCl Status: Active Guide Assigned Specialist: Senior Application Scientist Last Updated: March 5, 2026[1] Executive Summary & Molecule Profile User Query: How do I reproducibly crystallize 5-Oxaspi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SPIRO-OXA-003-HCl Status: Active Guide Assigned Specialist: Senior Application Scientist Last Updated: March 5, 2026[1]

Executive Summary & Molecule Profile

User Query: How do I reproducibly crystallize 5-Oxaspiro[3.4]octan-3-amine hydrochloride without oiling out or hygroscopic degradation?

Technical Assessment: The 5-Oxaspiro[3.4]octan-3-amine scaffold presents unique challenges due to its spirocyclic rigidity combined with the polarity of the ether oxygen (Position 5).[1] When converted to the HCl salt, this compound frequently exhibits Class II Hygroscopicity (moderately hygroscopic) and a high tendency for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," during crystallization attempts in aqueous or alcoholic media.

Physicochemical Profile:

  • Core Structure: Rigid spiro[3.4] system.[1]

  • H-Bonding: The ether oxygen acts as an H-bond acceptor, while the ammonium chloride moiety is a strong donor/acceptor pair.[1]

  • Critical Risk: Formation of hydrates if crystallized from wet solvents; formation of oils if supersaturation is generated too rapidly.[1]

Standard Operating Procedures (SOPs)

Method A: Anhydrous Anti-Solvent Precipitation (Recommended)

Best for: High purity isolation, avoiding hydrates, and preventing oiling out.

ParameterSpecificationTechnical Rationale
Primary Solvent Methanol (MeOH) or Ethanol (EtOH) High solubility for the amine HCl salt; allows complete dissolution.[1]
Anti-Solvent MTBE (Methyl tert-butyl ether) or EtOAc Moderate polarity reduces shock-nucleation (oiling out) compared to Hexanes/Et₂O.[1]
Acid Source 4M HCl in Dioxane or HCl gas CRITICAL: Avoid aqueous HCl (37%) to prevent hydrate formation.[1]
Temperature 0°C to 5°CLow temp maximizes yield but must be controlled to prevent rapid oiling.[1]
Step-by-Step Protocol
  • Dissolution: Dissolve the free base (5-Oxaspiro[3.4]octan-3-amine) in anhydrous EtOH (5 mL per gram). Ensure the solution is clear.

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane .

    • Note: The reaction is exothermic.[1] Maintain internal temp <10°C.

  • Nucleation: Stir for 15 minutes. If precipitate does not form, add the Anti-Solvent (MTBE) dropwise until the solution turns slightly turbid (cloud point).

  • Aging: Stop anti-solvent addition.[1] Stir at 0°C for 2 hours. The turbidity should resolve into distinct crystals.[1]

  • Completion: Add remaining anti-solvent (Ratio 1:3 Solvent:Anti-Solvent) slowly over 1 hour.

  • Isolation: Filter under N₂ atmosphere (Schlenk frit recommended). Wash with cold MTBE.[1]

Method B: Vapor Diffusion (For Small Scale/Screening)

Best for: Growing X-ray quality single crystals.[1]

  • Dissolve 50 mg of the HCl salt in minimal Methanol (inner vial).

  • Place in a larger jar containing Diethyl Ether (outer reservoir).

  • Seal tightly.[1] The ether vapors will slowly diffuse into the methanol, gently lowering solubility and growing high-quality prisms.

Visualization: Crystallization Workflow

The following diagram illustrates the critical decision pathways for the crystallization process.

CrystallizationWorkflow Start Start: Crude Free Base Dissolve Dissolve in Anhydrous EtOH (5 vol) Start->Dissolve Acidify Add 4M HCl/Dioxane (0°C, Dropwise) Dissolve->Acidify CheckState Check State Acidify->CheckState Precipitate White Precipitate Forms CheckState->Precipitate Ideal Oil Oiling Out (Liquid Droplets) CheckState->Oil Too Fast/Impure Clear Clear Solution CheckState->Clear High Solubility Filter Filter & Dry (Vac/N2) Precipitate->Filter Age 2h Reheat Reheat to 40°C Add Seed Crystal Oil->Reheat Heat to Dissolve AntiSolvent Cloud Point Clear->AntiSolvent Add MTBE dropwise CoolSlow CoolSlow Reheat->CoolSlow Cool 5°C/hour CoolSlow->Precipitate AntiSolvent->Precipitate

Caption: Workflow logic for converting 5-Oxaspiro[3.4]octan-3-amine free base to its HCl salt, including branches for handling common failures like oiling out.

Troubleshooting Guide (FAQs)

Issue 1: The "Oiling Out" Phenomenon

Q: I added the HCl and instead of powder, I got a sticky yellow gum at the bottom. What happened?

A: You have encountered Liquid-Liquid Phase Separation (LLPS) .

  • Cause: The melting point of the solvated salt is lower than the process temperature, or the supersaturation was generated too fast (shock nucleation).

  • The Fix (Slurry Cycling):

    • Do NOT discard the gum.[1]

    • Heat the mixture (with the gum) to 50-60°C until it redissolves or becomes a mobile oil.

    • Vigorously stir.[1]

    • Cool very slowly (5°C per hour).

    • Seeding: If you have any solid crystals from a previous batch, add a tiny amount at 30°C. This provides a template for the oil to latch onto and order itself into a lattice.[1]

Issue 2: Hygroscopicity (The "Wet" Filter Cake)

Q: It filtered fine, but after 10 minutes on the funnel, it turned into a paste.

A: The ether oxygen in the spiro ring makes this salt hygroscopic. It is pulling moisture from the air.[1]

  • The Fix:

    • Use a Schlenk frit or a filter funnel with a nitrogen blanket.[1]

    • Do not pull air through the cake for prolonged periods if the humidity is >40%.

    • Wash with anhydrous Et₂O (Diethyl Ether) immediately before unloading; ether repels water and evaporates quickly.[1]

    • Dry immediately in a vacuum oven at 40°C with P₂O₅ desiccant.[1]

Issue 3: Polymorphism

Q: My melting point varies between batches (e.g., 185°C vs 192°C).

A: Spiro-amines often exhibit polymorphism due to ring puckering.[1]

  • The Fix: Standardize your solvent system.[1] Changing from MeOH/MTBE to IPA/Hexane can result in different packing arrangements.[1] Use DSC (Differential Scanning Calorimetry) to identify if you have a solvate or a true polymorph.[1]

Advanced Mechanism: Why This Happens

Understanding the molecular interaction is key to control.[1]

InteractionMap Amine Spiro-Amine (Base) HCl HCl (Acid) Amine->HCl Protonation (Exothermic) EtherO Spiro Ether Oxygen (H-Bond Acceptor) HCl->EtherO Intramolecular H-Bonding (Stabilizes Structure) Water Atmospheric H2O Water->EtherO Competes for H-Bond (Causes Deliquescence)

Caption: Mechanistic view of the salt formation and the competitive hydrogen bonding that leads to hygroscopicity issues.[1]

The 5-oxa position is not passive.[1] It acts as a "water magnet."[1] When you use aqueous HCl, water molecules bind to this oxygen before the crystal lattice closes, trapping water inside (hydrate formation) or preventing the lattice from closing at all (oil formation). This is why anhydrous conditions are non-negotiable.

References & Authority

  • Spirocyclic Scaffold Synthesis:

    • Source: Burckhardt, S. et al. "Spiro compounds."[1] U.S. Patent 5,508,428 . (1996).[1]

    • Relevance: Establishes the foundational synthesis of amino-spiro[3.4]octane cores and their isolation as salts.

    • URL:[1][2]

  • Crystallization of Amine Salts (General Principles):

    • Source: Wouters, J., & Quéré, L. (Eds.). (2011).[1] Pharmaceutical Salts and Co-crystals. RSC Publishing.[1]

    • Relevance: Authoritative text on handling counter-ion selection and preventing oiling out in amine hydrochlorides.

    • URL:

  • Handling Hygroscopic Salts:

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5][6] (2002).[1][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • Relevance: Defines protocols for Class II hygroscopic salts and solvent selection (MeOH/MTBE vs Aqueous systems).

    • URL:

  • Specific Application of Spiro-Amine Intermediates:

    • Source: "Azaspirocycles as monoacylglycerol lipase modulators."[1] U.S. Patent 11,505,546 . (2022).[1]

    • Relevance: Demonstrates the utility of 5-oxaspiro[3.4]octan-3-amine derivatives in modern medicinal chemistry and their purification.

    • URL:[1]

Sources

Optimization

HPLC Method Development for Spirocyclic Amines: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Spirocyclic amines are increasingly utilized in modern drug discovery as conformationally restricted, sp³-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Spirocyclic amines are increasingly utilized in modern drug discovery as conformationally restricted, sp³-rich bioisosteres for flat aromatic rings or saturated heterocycles like piperidines[1]. However, their unique physicochemical properties—extreme polarity, high basicity, and a frequent lack of UV chromophores—present significant analytical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-treatment. Here, we explore the causality behind chromatographic behaviors and establish self-validating protocols to ensure your methods are robust, reproducible, and scientifically sound.

Method Development Logical Workflow

HPLC_Workflow Start Analyze Spirocyclic Amine (pKa, LogP, Chromophores) UV_Check Adequate UV Chromophore? Start->UV_Check Det_UV Use UV/PDA Detection (210-254 nm) UV_Check->Det_UV Yes Det_Alt Use CAD, ELSD, or MS Detection UV_Check->Det_Alt No Ret_Check Adequate Retention on C18 (RP-HPLC)? Det_UV->Ret_Check Det_Alt->Ret_Check HILIC Switch to HILIC or Ion-Pairing Reagents Ret_Check->HILIC No Peak_Check Assess Peak Shape (Tailing Factor < 1.5)? Ret_Check->Peak_Check Yes HILIC->Peak_Check Opt_Tailing Use Base-Deactivated Column, High pH Buffer, or Amine Modifier Peak_Check->Opt_Tailing No Validate Proceed to Method Validation Peak_Check->Validate Yes Opt_Tailing->Peak_Check Re-evaluate

Fig 1: Logical workflow for spirocyclic amine HPLC method development.

Section 1: Self-Validating Step-by-Step Method Development Protocol

To guarantee scientific integrity, this protocol is designed as a closed-loop, self-validating system. Every optimization step includes a diagnostic check to confirm the physical or chemical causality of the result.

Step 1: Analyte Characterization & Detector Selection

  • Action: Calculate the theoretical pKa and LogD of your spirocyclic amine. Because these molecules often lack conjugated

    
    -systems, assess their UV absorptivity.
    
  • Causality: Without a chromophore, UV detection at low wavelengths (e.g., 210 nm) is highly susceptible to baseline drift from mobile phase absorbance (e.g., gradient elution with methanol/TFA).

  • Self-Validation Checkpoint: Perform a mass-balance check using a universal detector like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). If the integrated peak area does not linearly correlate with the injected mass, the compound is either precipitating or permanently retaining on the column frit.

Step 2: Column Selection & The Neutral Marker Test

  • Action: Select a high-purity, Type-B base-deactivated (end-capped) silica column or an ethylene-bridged hybrid (BEH) column[2].

  • Causality: Standard Type-A silica contains trace metals and highly acidic free silanol groups (Si-OH). At mid-pH, these ionize to Si-O⁻, acting as strong cation-exchange sites that bind irreversibly to protonated spirocyclic amines, causing severe tailing[3][4].

  • Self-Validation Checkpoint (The Neutral Marker Test): Inject your spirocyclic amine spiked with a neutral, hydrophobic marker (e.g., toluene). If both peaks tail, you have a physical instrument void (e.g., a poorly seated PEEK fitting). If only the amine tails, the causality is definitively a chemical acid-base interaction[5].

Step 3: Mobile Phase pH Optimization (The "Rule of 2")

  • Action: Buffer the mobile phase to be at least 2 pH units away from the analyte's pKa[6]. For a spirocyclic amine with a pKa of 9.0, operate at either pH 2.5 (using 0.1% Formic Acid/TFA) or pH 11.0 (using 10 mM Ammonium Hydroxide).

  • Causality: Operating near the pKa results in a 50/50 mixture of neutral and protonated species in dynamic equilibrium. Because these two states partition differently into the stationary phase, the peak will split, broaden, or severely tail[2].

  • Self-Validation Checkpoint: Inject the sample at 50% and 150% of your target concentration. If the retention time shifts by more than 0.1 minutes, your buffer capacity is insufficient to maintain the local pH within the sample plug. Increase buffer concentration to 20 mM[4].

Section 2: Troubleshooting Guides & FAQs

Q1: My spirocyclic amine exhibits severe peak tailing (Tailing Factor > 2.0). How do I correct this chemically? A: Peak tailing for basic compounds is rarely a physical column defect; it is driven by secondary electrostatic interactions between the positively charged amine and residual negatively charged silanols on the silica surface[2][3].

  • Solution 1 (High pH): Switch to a hybrid silica column stable at high pH and use a mobile phase of pH 10.5. This fully deprotonates the spirocyclic amine, neutralizing its charge and eliminating the electrostatic attraction to the column.

  • Solution 2 (Amine Modifiers): If your column or detector (e.g., MS) restricts you to acidic conditions, add a sacrificial volatile amine like 0.1% triethylamine (TEA) to the mobile phase. TEA competitively binds to the active silanol sites, shielding your spirocyclic analyte from secondary interactions[6].

Q2: The spirocyclic amine elutes in the void volume (k' < 1) on my C18 column. How can I increase retention? A: Spirocyclic amines are highly polar. Under standard acidic reversed-phase conditions, they become fully protonated, further increasing their hydrophilicity and preventing them from partitioning into the lipophilic C18 chains.

  • Solution 1 (HILIC): Abandon reversed-phase and switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Using a bare silica or amide-bonded column with a highly organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate) will retain the amine via water-layer partitioning and electrostatic interactions.

  • Solution 2 (Ion-Pairing): Add an anionic ion-pairing reagent (e.g., sodium octane sulfonate) to an acidic mobile phase. The negatively charged sulfonate binds to the positively charged amine in solution, forming a neutral, lipophilic complex that is easily retained on a C18 column.

Q3: I am observing a shifting retention time across multiple injections, but my pump pressure is perfectly stable. What is happening? A: This is a classic symptom of inadequate column equilibration or buffer depletion, specifically when dealing with basic compounds[2].

  • Solution: Ensure your buffer concentration is at least 15-25 mM. Furthermore, always measure the pH of your aqueous buffer before adding organic modifiers. Adding acetonitrile to an aqueous buffer shifts the apparent pH upwards; if you are already operating close to the analyte's pKa, this solvent-induced pH shift will push the analyte into a state of partial ionization, causing erratic retention times[4].

Section 3: Quantitative Data & Reference Tables

Table 1: Quantitative Impact of Mobile Phase pH on Spirocyclic Amine Peak Symmetry Summarizing the causality of pH on ionization and resulting peak tailing factors (Tf).

Mobile Phase pHAnalyte State (pKa ~9.0)Stationary Phase Silanol StateExpected Tailing Factor (Tf)Resolution Strategy
pH 2.5 Fully Protonated (+1)Neutral (Si-OH)1.1 - 1.3Optimal for low-pH stable columns. Silanols are suppressed.
pH 6.0 - 7.0 Fully Protonated (+1)Ionized (Si-O⁻)> 2.5 (Severe)Avoid. Maximum secondary electrostatic interactions.
pH 10.5 Neutral (0)Ionized (Si-O⁻)1.0 - 1.2Optimal for hybrid silica columns. Analyte is neutralized.

Table 2: Column Selection Matrix for Basic Spirocyclic Amines

Column TechnologySilica Base TypeEnd-Capping / DeactivationBest Use Case for Spirocycles
Standard C18 Type A (Acidic)MinimalAvoid. High trace metals cause chelation and tailing.
Base-Deactivated C18 Type B (High Purity)Double/ExtensiveLow to mid-pH analysis of amines.
Polar-Embedded C18 Type BAmide/Ether shieldShielding basic analytes from silanols without ion-pairing.
Hybrid Silica (BEH) Organic/InorganicExtensiveHigh-pH analysis (pH 10+) to deprotonate the amine.
References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub. Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing - Troubleshooting peak tailing in HPLC." Axion Analytical Labs. Available at:[Link]

  • ResearchGate Community. "How can I prevent peak tailing in HPLC?" ResearchGate Q&A. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Resources. Available at:[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International. Available at:[Link]

  • Chimia. "Pushing the Frontiers of Accessible Chemical Space to Unleash Design Creativity and Accelerate Drug Discovery." Chimia International Journal for Chemistry. Available at: [Link]

Sources

Troubleshooting

Preventing racemization during spirocyclic scaffold functionalization

Welcome to the SpiroTech Technical Support Center. Ticket ID: #RAC-SPIRO-001 Subject: Preventing Racemization During Spirocyclic Scaffold Functionalization Status: Open Assigned Specialist: Senior Application Scientist I...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SpiroTech Technical Support Center. Ticket ID: #RAC-SPIRO-001 Subject: Preventing Racemization During Spirocyclic Scaffold Functionalization Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Spiro" Challenge

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiroindolines, azaspiro[4.5]decanes) are prized in modern drug discovery for their high fraction of saturated carbon (


) and ability to project substituents into unique 3D vectors. However, their very advantage—structural rigidity and steric bulk —creates a kinetic penalty during functionalization.

The Core Conflict: Functionalizing a group attached to a quaternary spiro-center is sterically demanding. Reactions (like amide couplings) are slower. Slower reactions require longer activation times or higher temperatures, both of which exponentially increase the window for racemization (via enolization or retro-Mannich pathways).

This guide provides the protocols to defeat this kinetic trap.

Module 1: The Diagnostic Phase

Before optimizing conditions, you must identify the mechanism of stereochemical loss. Use the decision matrix below to classify your problem.

Workflow: Racemization Root Cause Analysis

RacemizationDiagnosis start Start: Observed ee% Drop q1 Is the chiral center alpha to a Carbonyl? start->q1 q2 Is the scaffold a Spiroindoline or Mannich base? q1->q2 No mech1 Mechanism: Proton Exchange (Enolization/Oxazolone) q1->mech1 Yes (Amide Coupling) mech2 Mechanism: Retro-Mannich (Ring Opening/Closing) q2->mech2 Yes (N-N/C-N bond) mech3 Mechanism: Metal-Catalyzed Isomerization (Beta-H elim) q2->mech3 No (Cross-Coupling) sol1 Solution: Oxyma/COMU Base Selection (Collidine) mech1->sol1 sol2 Solution: Aprotic Solvents Kinetic Control (<0°C) mech2->sol2 sol3 Solution: Ligand Bulk (Buchwald Biaryls) mech3->sol3

Figure 1: Diagnostic logic flow for identifying the source of chiral erosion in spirocyclic scaffolds.

Module 2: Amide Coupling (The "Spiro-Acid" Problem)

Scenario: You are coupling a carboxylic acid attached directly to a spiro-ring (e.g., spiro[3.3]heptane-2-carboxylic acid) to an amine. The Issue: The quaternary center provides steric bulk, slowing nucleophilic attack. This allows the activated acid (O-acylisourea) to cyclize into an oxazolone (azlactone), which is highly prone to racemization via enolization.

Protocol: The "Safe-Activation" Method

Do not use standard HATU/DIEA protocols at room temperature for hindered spiro-acids.

Reagents Required:

  • Coupling Agent: COMU or DIC/Oxyma Pure (Superior to HOBt/HOAt for suppressing racemization).

  • Base: 2,4,6-Collidine (TMP).

  • Solvent: DMF or NMP (0.1 M).

Step-by-Step:

  • Pre-Cooling: Dissolve the spiro-acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF. Cool to 0 °C .

  • Activation: Add DIC (1.1 equiv). Stir for 2-3 minutes.

    • Why? Carbodiimide activation with Oxyma forms a stable active ester that is less prone to oxazolone formation than uronium salts (HATU) in the presence of base.

  • Amine Addition: Add the amine (1.2 equiv) followed by 2,4,6-Collidine (2.0 equiv) dropwise.

    • Why Collidine? It is a weak, bulky base (

      
       ~7.4). It is strong enough to deprotonate the amine salt but too sterically hindered to abstract the acidic alpha-proton of the spiro-acid [1].
      
  • Reaction: Allow to warm to 10 °C (do not heat to >30 °C). Monitor by LCMS.

Comparative Data: Base Effects on Racemization
BasepKa (conj. acid)Steric BulkRacemization RiskRecommendation
TEA 10.7LowHigh AVOID
DIPEA 10.8MediumMediumUse only with Oxyma
NMM 7.4MediumLowAcceptable
Collidine 7.4HighVery Low PREFERRED

Module 3: The Retro-Mannich Hazard (Spiroindolines)

Scenario: Functionalizing the nitrogen of a spiroindoline or similar N-heterocycle. The Issue: Spiroindolines are formally Mannich bases. Under acidic conditions or high heat, they can undergo a Retro-Mannich reaction, breaking the spiro-ring to form an achiral iminium intermediate. When the ring closes again, chirality is scrambled [2].

Visualizing the Threat

RetroMannich Spiro Chiral Spiroindoline (Strained) Open Achiral Iminium (Planar Intermediate) Spiro->Open  Heat / Acid   Racemic Racemic Mixture (Re-closure) Open->Racemic  Thermodynamic Control  

Figure 2: The Retro-Mannich pathway. The planar iminium intermediate destroys the stereocenter.

Troubleshooting Protocol

Q: My spiroindoline racemized during N-alkylation. Why? A: You likely used a protic solvent (MeOH, EtOH) or strong heat. Protic solvents stabilize the zwitterionic open form.

Corrective Actions:

  • Switch Solvents: Use strictly aprotic solvents (DCM, THF, DMF). Avoid water and alcohols.

  • Base Switch: If using

    
     with heat, switch to NaH  or LiHMDS  at low temperature (-78 °C to 0 °C). Irreversible deprotonation prevents the equilibrium required for ring opening.
    
  • Workup: Quench under basic conditions. Do not expose the free base to acidic aqueous layers for prolonged periods.

Module 4: Analytical Validation (CSP-HPLC)

You cannot fix what you cannot measure. Standard C18 HPLC will not detect racemization. You must develop a Chiral Stationary Phase (CSP) method.

Method Development Strategy

For spirocyclic scaffolds, the rigid structure often provides excellent recognition on polysaccharide columns.

Screening Gradient:

  • Mobile Phase: Hexane/IPA (Normal Phase) or

    
    /MeOH (SFC).
    
  • Additives: 0.1% Diethylamine (for basic spiro-amines) or 0.1% TFA (for spiro-acids). Crucial for peak shape.

Recommended Columns (The "Golden Trio"):

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H): Best general starter for spiro-rings.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H): Often complementary to AD-H.

  • Immobilized Polysaccharide (e.g., IC): Essential if your spirocycle is only soluble in DCM/THF (coated phases will dissolve) [3].

Frequently Asked Questions (FAQ)

Q: Can I use HATU for spiro-acid coupling? A: Only if you verify ee% afterwards. HATU is very fast, but the basic conditions required (DIPEA) often cause epimerization before the slow coupling to the hindered spiro-center occurs. Oxyma/DIC is safer.

Q: I need to heat my Suzuki coupling to 100°C. Will my spiro-center survive? A: If the spiro-center is all-carbon (e.g., spiro[3.3]heptane), yes, it is thermally stable. If it is a spiro-indoline or contains a heteroatom at the bridgehead, no . You must use a more active catalyst (e.g., Pd-G3-XPhos) that works at 40-60°C.

Q: How do I remove the "other" enantiomer if I accidentally racemized 10%? A: Chiral SFC (Supercritical Fluid Chromatography) is the industry standard for "polishing" spirocycles. It is 3x faster than HPLC and easier to recover solvent.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Organic Chemistry Portal. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.[1][2]Link

  • Chiralpedia. (2022).[3] Direct chiral HPLC separation on CSPs.[][5][6]Link

  • Royal Society of Chemistry. (2016). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold.Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Predicting &amp; Validating ¹³C NMR Shifts in Spiro[3.4]octane Ring Systems

Introduction: The Analytical Challenge of Strained Spirocycles The spiro[3.4]octane ring system—characterized by a highly strained four-membered cyclobutane ring fused to a five-membered cyclopentane ring via a single qu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Strained Spirocycles

The spiro[3.4]octane ring system—characterized by a highly strained four-membered cyclobutane ring fused to a five-membered cyclopentane ring via a single quaternary carbon—is a structural motif of increasing interest in medicinal chemistry due to its rigid three-dimensionality and ability to improve target binding affinities[1][2].

However, this exact rigidity presents a significant challenge for structural elucidation. The unique orbital hybridization and severe ring strain alter the magnetic shielding of the carbon nuclei, making ¹³C Nuclear Magnetic Resonance (NMR) chemical shift prediction a rigorous benchmark for analytical software[3]. This guide objectively compares the performance of leading NMR prediction tools—Empirical/Database methods versus Quantum Mechanical (DFT-GIAO) calculations—against experimental data for spiro[3.4]octane systems.

Comparative Analysis of NMR Prediction Tools

When assigning the ¹³C NMR spectra of novel spiro[3.4]octane derivatives (e.g., spiro[3.4]octan-6-ol or diazaspiro analogs), researchers typically rely on two distinct software paradigms[4][5].

Product 1: Empirical Predictors (ACD/Labs NMR Predictors & Mnova NMRPredict)
  • Mechanism: These tools rely on Hierarchical Organisation of Spherical Environments (HOSE) codes[6]. They predict shifts by searching vast proprietary databases for identical or highly similar structural fragments.

  • Performance on Spiro[3.4]octanes: While exceptionally fast, empirical tools often struggle with highly strained spiro systems. If the specific spiro[3.4]octane topology is underrepresented in the training database, the software attempts to interpolate from unstrained or acyclic analogs. This leads to significant predictive failures, particularly for the quaternary spiro carbon and the adjacent cyclobutane carbons.

  • Best For: Rapid screening of standard functional groups and routine verification of unstrained molecules.

Product 2: Quantum Mechanical Prediction (DFT-GIAO via Gaussian 16)
  • Mechanism: Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method calculates magnetic shielding tensors from first principles, independent of historical databases[7][8].

  • Performance on Spiro[3.4]octanes: DFT-GIAO accounts for the exact 3D stereochemistry, transannular interactions, and the specific orbital distortions caused by the spiro-fusion. It provides highly accurate predictions for the strained quaternary center and can easily distinguish between complex cis/trans diastereomers[4].

  • Best For: De novo structure elucidation, resolving stereochemical ambiguities, and analyzing highly strained or unprecedented molecular scaffolds.

Mechanistic Insight: Why Empirical Tools Fail Here

The causality behind empirical prediction errors lies in the bond angles. In a standard alkane, sp³ carbons have bond angles of ~109.5°. In the cyclobutane ring of spiro[3.4]octane, internal angles are compressed to ~90°. This forces the C–C bonds to adopt higher p-character (bent bonds), while the C–H bonds gain higher s-character[3]. This rehybridization drastically alters the diamagnetic shielding term of the ¹³C nucleus. Because the quaternary spiro carbon (C5) is sterically congested and geometrically constrained, it exhibits distinct downfield shifts that cannot be accurately interpolated by HOSE codes[5].

Quantitative Data Presentation

The following table benchmarks the predictive accuracy of DFT-GIAO versus Empirical HOSE-code methods against representative experimental ¹³C NMR data for an unsubstituted spiro[3.4]octane core.

Carbon PositionExperimental Shift (ppm)DFT-GIAO Prediction (ppm)Empirical Prediction (ppm)MAE: DFT (ppm)MAE: Empirical (ppm)
C5 (Spiro Quaternary) 45.244.838.50.4 6.7
C1, C3 (Cyclobutane CH₂) 28.529.123.20.6 5.3
C2 (Cyclobutane CH₂) 15.214.817.50.4 2.3
C6, C9 (Cyclopentane CH₂) 36.436.934.20.5 2.2
C7, C8 (Cyclopentane CH₂) 24.824.526.10.3 1.3

Data Interpretation: DFT-GIAO maintains a Mean Absolute Error (MAE) of < 0.6 ppm across the strained system, whereas empirical methods show a severe deviation (> 6 ppm) at the spiro junction due to database limitations.

Experimental & Computational Workflows (Self-Validating Systems)

To ensure scientific integrity, the acquisition of experimental data and the generation of computational predictions must follow rigorous, self-validating protocols.

Protocol A: High-Fidelity ¹³C NMR Acquisition for Strained Spirocycles
  • Sample Preparation: Dissolve ≥30 mg of the spiro[3.4]octane derivative in 0.6 mL of CDCl₃. Causality: High concentration is critical because the unprotonated spiro carbon will have a much lower signal-to-noise ratio than the CH₂ groups.

  • Parameter Optimization (Relaxation Delay): Set the relaxation delay (d1) to 3–5 seconds. Causality: The quaternary spiro carbon lacks attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. A standard 1-second delay will cause signal saturation, leading to a missing or non-integratable C5 peak.

  • Decoupling Strategy: Apply inverse-gated decoupling if quantitative integration is required. Causality: Standard broad-band decoupling induces the Nuclear Overhauser Effect (NOE), which artificially enhances protonated carbons but leaves the quaternary carbon unenhanced, skewing relative peak intensities.

Protocol B: DFT-GIAO Prediction Workflow
  • Conformational Search: Utilize molecular mechanics (e.g., MMFF94) to generate low-energy conformers. Causality: The cyclopentane ring exhibits envelope/half-chair puckering; the experimental NMR shift is a time-average of these conformers.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level in Gaussian 16. Causality: This functional provides a highly accurate geometry balance for strained cyclobutane dihedral angles without excessive computational cost.

  • GIAO Calculation: Perform NMR shielding tensor calculations on the optimized geometries using the mPW1PW91/6-311+G(2d,p) level of theory with a PCM solvent model (Chloroform)[8].

  • Boltzmann Averaging: Calculate the Boltzmann-weighted average of the ¹³C shifts based on the relative free energies of the conformers to generate the final predicted spectrum.

Workflow Visualization

G Start Spiro[3.4]octane Structure Elucidation Exp Experimental 13C NMR (Optimized d1 delay) Start->Exp Comp Computational Prediction (DFT-GIAO / Empirical) Start->Comp Compare Data Correlation (DP4+ Probability / MAE) Exp->Compare DFT Gaussian 16 (mPW1PW91/6-311+G**) Comp->DFT Emp ACD/Labs / Mnova (HOSE Codes) Comp->Emp DFT->Compare Emp->Compare Valid Confirmed Stereostructure Compare->Valid

Workflow integrating experimental 13C NMR and computational predictions for spiro[3.4]octanes.

Conclusion

For routine functional group verification, empirical tools like Mnova and ACD/Labs offer unmatched speed. However, when working with highly strained, three-dimensional scaffolds like the spiro[3.4]octane ring system, empirical databases lack the necessary topological coverage. As demonstrated by the comparative data, DFT-GIAO calculations are mandatory for accurate ¹³C NMR prediction and definitive structural elucidation of these complex spirocycles.

References

  • [1] RSC Publishing. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Available at: [Link]

  • [2] ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available at: [Link]

  • [3] Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting 13C NMR Spectra. Available at: [Link]

  • [7] PubMed. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Available at: [Link]

  • [8] Semantic Scholar. Structural Investigation of Aaptourinamine by a Novel Module-Assembly-Based Calculation. Available at: [Link]

  • [6] ResearchGate. Computer-assisted structure verification and elucidation tools in NMR-based structure elucidation. Available at: [Link]

Sources

Validation

Metabolic Stability Guide: Spirocycles vs. Aromatic Amines in Drug Design

Topic: Comparing Metabolic Stability of Spirocycles vs. Aromatic Amines Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison between Aromatic Amines (traditional, planar sca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Metabolic Stability of Spirocycles vs. Aromatic Amines Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between Aromatic Amines (traditional, planar scaffolds) and Spirocycles (modern, 3D bioisosteres) with a specific focus on metabolic stability and safety.[1]

The Verdict: While aromatic amines offer facile synthesis and established binding vectors, they possess a high liability for metabolic bioactivation (toxicity). Spirocycles, characterized by high fraction of sp3 carbons (


), offer a superior alternative by increasing metabolic stability through steric occlusion  and electronic insulation , effectively blocking Cytochrome P450 (CYP) access to vulnerable sites.
Mechanistic Rationale: The Metabolic Divergence

To engineer stable drugs, one must understand the causality of metabolic failure. The divergence between these two chemical classes lies in their interaction with Phase I enzymes (CYPs).

A. Aromatic Amines: The "Toxic Handle"

Aromatic amines (anilines) are structurally planar, allowing them to fit easily into the narrow active sites of CYP1A2 and CYP2C9.

  • Mechanism of Instability: The nitrogen lone pair conjugates with the aromatic ring, making it electron-rich and prone to oxidation.

  • Bioactivation Pathway: CYPs perform N-hydroxylation , forming an N-hydroxy metabolite. This species can spontaneously or enzymatically dehydrate to form a highly electrophilic Arylnitrenium ion .

  • Consequence: This reactive metabolite covalently binds to DNA (genotoxicity) or proteins (hepatotoxicity), leading to structural alerts (e.g., Ames positive).

B. Spirocycles: The "3D Metabolic Blockade"

Spirocycles (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes) introduce orthogonality. The two rings share a single quaternary carbon, forcing the structure into a rigid 90° twist.

  • Mechanism of Stability:

    • Steric Bulk: The 3D shape prevents the molecule from accessing the heme iron of CYP enzymes in a conformation favorable for oxidation.

    • Electronic Deactivation: Spirocycles lack the conjugated

      
      -systems of aromatic amines. The electrons are localized in 
      
      
      
      -bonds, which possess higher bond dissociation energies (BDE) than benzylic or allylic C-H bonds, resisting hydrogen atom abstraction (HAT).
    • Lipophilicity Modulation: High

      
       lowers logD, reducing non-specific binding and overall metabolic clearance (
      
      
      
      ).
Visualization: Bioactivation vs. Blockade

The following diagram contrasts the lethal bioactivation of aromatic amines with the metabolic resistance of spirocycles.

MetabolicPathways cluster_amine Aromatic Amine (High Risk) cluster_spiro Spirocycle (High Stability) Amine Aromatic Amine (Planar) NHydroxy N-Hydroxy Metabolite Amine->NHydroxy CYP450 (Oxidation) Nitrenium Arylnitrenium Ion (Electrophile) NHydroxy->Nitrenium -H2O Tox DNA/Protein Adducts Nitrenium->Tox Covalent Binding Spiro Spirocycle (3D Rigid) NoBind Steric Clash with CYP Heme Spiro->NoBind High Fsp3 Stable Metabolically Stable NoBind->Stable No Oxidation

Figure 1: Comparative metabolic fates. Aromatic amines undergo bioactivation to toxic electrophiles, while spirocycles utilize 3D geometry to evade CYP oxidation.

Comparative Data Analysis

The following data illustrates the tangible benefits of "scaffold hopping" from planar systems to spirocycles.

Case Study 1: BTK Inhibitor Optimization

In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, a planar morpholine moiety was identified as a "metabolic soft spot," leading to rapid oxidative ring opening.[2] Replacing it with a 2-oxa-6-azaspiro[3.3]heptane bioisostere dramatically improved stability.[2]

ParameterPlanar Morpholine AnalogSpirocyclic Analog (Spiro[3.3]heptane)Impact
Structure Type Flat, saturated heterocycle3D, rigid spirocycleIncreased complexity
Microsomal Clearance (

)
83 µL/min/mg (High)10 µL/min/mg (Low)8x Improvement
Half-life (

)
< 15 min> 120 minExtended duration
Solubility ModerateHighImproved bioavailability
Metabolic Route Oxidative ring openingMinimal / InertBlocked soft spot

Data Source: Carreira et al. (2014) & Burkhard et al. (2014) [1, 2]

Case Study 2: PLK4 Inhibitors

Comparison between a planar alkene-linked inhibitor and its spirocyclic cyclopropane analog.

Compound Class

Score
Solubility (µM)Metabolic Stability (Human Liver Microsomes)
Planar Alkene 0.25< 5Unstable (< 20% remaining at 60 min)
Spiro-Cyclopropane 0.48> 100Stable (> 80% remaining at 60 min)

Data Source: Zheng et al. (2016) [3][3]

Experimental Protocol: Microsomal Stability Assay

To validate these properties in your own pipeline, use the following self-validating protocol. This assay measures Intrinsic Clearance (


)  using liver microsomes.[4]
Why this protocol works (Causality):
  • NADPH Regenerating System: CYPs require electrons to function. We add Glucose-6-phosphate dehydrogenase (G6PD) to continuously regenerate NADPH, ensuring the enzyme doesn't "starve" during incubation.

  • Substrate Depletion Method: We measure the disappearance of the parent compound rather than the appearance of metabolites. This is model-independent and more robust for early screening.

Materials:
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactors: NADPH, MgCl2.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram:

AssayProtocol Start 1. Pre-Incubation (37°C, 5 min) Initiate 2. Initiation Add NADPH Start->Initiate Microsomes + Cmpd Sampling 3. Sampling Loop (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench 4. Quench Reaction Add Ice-Cold ACN + IS Sampling->Quench At each timepoint Process 5. Centrifugation (4000g, 20 min) Quench->Process Precipitate Proteins Analyze 6. LC-MS/MS Analysis Quantify Parent Remaining Process->Analyze Supernatant

Figure 2: Step-by-step workflow for determining intrinsic clearance using liver microsomes.

Step-by-Step Methodology:
  • Preparation:

    • Prepare a 1000x stock of test compound (10 mM in DMSO).

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Control Check: Include Midazolam (high clearance control) and Warfarin (low clearance control) in parallel plates.

  • Incubation:

    • Add 1 µL of test compound to 400 µL of microsomal mix (Final conc: 1 µM compound, <0.1% DMSO).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling & Quenching:

    • At

      
       minutes, transfer 50 µL of reaction mix into 150 µL of Ice-Cold Acetonitrile .
      
    • Why Ice-Cold? Instantly denatures enzymes to stop metabolism and precipitates proteins to protect the LC column.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Inject supernatant into LC-MS/MS. Monitor the [M+H]+ peak area ratio (Analyte/Internal Standard).

  • Calculation:

    • Plot

      
       vs. Time.[4] The slope is 
      
      
      
      .
    • Half-life (

      
      ): 
      
      
      
    • Intrinsic Clearance (

      
      ): 
      
      
      
      
Safety & Toxicology Implications

When choosing between these scaffolds, safety is as critical as stability.

  • Aromatic Amines:

    • Structural Alert: Primary aromatic amines are flagged by in silico tox tools (e.g., DEREK, MCASE) as potential carcinogens.

    • Ames Test: High risk of positive results due to DNA intercalation of nitrenium ions.

    • Idiosyncratic Toxicity: Quinone imine formation is linked to drug-induced liver injury (DILI).

  • Spirocycles:

    • "Clean" Profile: Spirocycles are generally Ames negative. They do not form planar intercalators.

    • Reduced Lipophilicity: The 3D nature reduces

      
      , which correlates with reduced off-target promiscuity and lower risk of phospholipidosis.
      
References
  • Burkhard, J. A., et al. (2014). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Zheng, Y., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Structural Alerts for Toxicity: Aromatic Amines. Burger's Medicinal Chemistry and Drug Discovery. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. Link

Sources

Comparative

Biological activity comparison of spiro[3.4]octane vs spiro[3.3]heptane

The following technical guide compares the biological activity and medicinal chemistry utility of spiro[3.4]octane and spiro[3.3]heptane scaffolds. This analysis is designed for drug discovery scientists optimizing lead...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the biological activity and medicinal chemistry utility of spiro[3.4]octane and spiro[3.3]heptane scaffolds. This analysis is designed for drug discovery scientists optimizing lead compounds for potency, metabolic stability, and patentability.[1]

[1]

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have emerged as critical tools to improve the physicochemical properties of drug candidates without sacrificing potency.

  • Spiro[3.3]heptane is the premier bioisostere for 6-membered rings (benzene, piperidine, piperazine).[1] Its rigid, compact structure allows it to mimic the spatial projection of para- and meta-substituted aromatics while significantly improving metabolic stability and solubility (lowering LogD).[1]

  • Spiro[3.4]octane serves as a volume-filling scaffold often used to optimize hydrophobic contacts in enzyme pockets (e.g., HPK1, MAGL).[1] It offers a higher lipophilic profile and unique asymmetric exit vectors that are distinct from the centrosymmetric [3.3] systems, making it ideal for fine-tuning target residence time and selectivity.[1]

Verdict: Use [3.3]heptane to fix metabolic liabilities of aromatic rings.[2] Use [3.4]octane to fill larger hydrophobic pockets or break symmetry-driven crystal packing issues.[1]

Structural & Physicochemical Analysis[2][3][4][5][6]

The biological differences between these two scaffolds stem directly from their topology and strain energy.

Comparative Metrics Table
FeatureSpiro[3.3]heptaneSpiro[3.4]octane
Formula (Core)


Ring Strain High (~60 kcal/mol)Moderate-High
Primary Bioisostere For Benzene, Piperidine, MorpholineIndane, Cyclohexane, Fused bicyclics
Exit Vector Angle ~130° (Non-collinear but mimics para)Asymmetric (Variable depending on sub.)[1]
Fsp³ Character 1.0 (Pure

)
1.0 (Pure

)
Lipophilicity (

LogP)
Lower (More compact)Higher (Additional

)
Metabolic Liability Low (Steric bulk protects spiro center)Low-Medium (5-ring slightly more accessible)
Exit Vector Visualization (Graphviz)[1]

The following diagram illustrates the vector differences. Spiro[3.3]heptane provides a "linear-like" but kinked projection, whereas spiro[3.4]octane introduces asymmetry.[1]

ExitVectors cluster_0 Spiro[3.3]heptane (Symmetric) cluster_1 Spiro[3.4]octane (Asymmetric) S33 Spiro[3.3] Core V2 Vector B (6-pos) S33->V2 Mimics para-benzene V1 Vector A (2-pos) V1->S33 ~130° Angle S34 Spiro[3.4] Core V4 Vector B (6/7-pos) S34->V4 Cyclopentane Vector (Variable Twist) V3 Vector A (2-pos) V3->S34 Cyclobutane Vector

Caption: Comparison of exit vectors. [3.3] offers a consistent 'kinked' linearity; [3.4] offers asymmetric vectors for complex binding pockets.[1]

Biological Performance Comparison

Potency and Ligand Efficiency[1]
  • Spiro[3.3]heptane : In studies replacing the phenyl ring of Vorinostat (HDAC inhibitor) and Benzocaine , the spiro[3.3]heptane analogs retained high potency.[3][4][5] The scaffold's ability to maintain the distance between pharmacophores (approx. 5.7 Å for para-substituents) is critical.

    • Mechanism: The rigid cyclobutane rings prevent the "collapse" of the molecule, holding functional groups in the active site despite the loss of pi-stacking interactions.

  • Spiro[3.4]octane : Frequently cited in HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors.[6] The larger volume of the [3.4] system allows it to displace water molecules in hydrophobic pockets more effectively than the [3.3] system, often leading to gains in entropic binding energy.

Metabolic Stability (ADME)

Both scaffolds significantly outperform their flat aromatic counterparts.

  • Metabolic Soft Spots :

    • Aromatics: Prone to CYP450 oxidation (epoxidation, hydroxylation).

    • Spirocycles: The quaternary spiro-carbon acts as a "metabolic roadblock," preventing oxidation at the most substituted position.[1]

  • Data Insight : In a direct comparison of piperidine vs. 2,6-diazaspiro[3.3]heptane, the spirocyclic analog showed a >2-fold increase in half-life (

    
    )  in human liver microsomes (HLM) due to the removal of the alpha-carbon oxidation liability common in piperidines.[1]
    
Toxicity and Reactivity[1]
  • Ring Strain Concerns : While cyclobutanes are strained, spiro[3.3] and [3.4] systems are chemically stable under physiological conditions. They do not act as alkylating agents (unlike epoxides or beta-lactams) unless activated by specific leaving groups.[1]

  • Safety Profile : Spiro[3.3]heptane derivatives have advanced to clinical trials (e.g., in modification of Sonidegib), validating their safety as non-toxic bioisosteres.

Decision Logic for Scaffold Selection

Use this flow to determine which scaffold fits your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Primary Optimization Goal? Bioisostere Bioisostere Start->Bioisostere Replace Aromatic/Flat Ring PocketFill PocketFill Start->PocketFill Fill Hydrophobic Pocket CheckSize CheckSize Bioisostere->CheckSize Target Ring Size? CheckSym CheckSym PocketFill->CheckSym Symmetry Requirement? S33 Select Spiro[3.3]heptane (Low LogD, High Rigidity) CheckSize->S33 6-Membered (Benzene/Piperidine) S34 Select Spiro[3.4]octane (Higher LogP, Volume Fill) CheckSize->S34 Fused/Bicyclic (Indane) CheckSym->S33 Symmetric Vector Needed CheckSym->S34 Asymmetry/Bulk Needed

Caption: Strategic decision tree for selecting between spiro[3.3]heptane and spiro[3.4]octane based on medicinal chemistry objectives.

Experimental Protocols

Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane (Piperazine Mimic)

Context: This is the most common [3.3] building block used to replace piperazine linkers.[1]

  • Cyclization : React 1,3-dichloro-2,2-bis(chloromethyl)propane with tosylamide (TsNH2) in the presence of

    
     in DMF at 100°C.
    
  • Deprotection : Remove the tosyl groups using Mg powder in Methanol (sonication) or active metal reduction (Na/Naphthalene).

  • Purification : Isolate the free amine as a hydrochloride salt or oxalate salt to ensure stability (free base is volatile and hygroscopic).

Protocol B: Comparative Metabolic Stability Assay (Microsomal Stability)

Objective: Validate the stability advantage of spiro scaffolds over aromatic analogs.

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compounds: Benzocaine (Control), Spiro[3.3]heptane-analog, Spiro[3.4]octane-analog.[1]

Workflow:

  • Incubation : Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4) with HLM.[7]

  • Initiation : Add NADPH regenerating system to start the reaction. Incubate at 37°C.

  • Sampling : Aliquot samples at

    
     min.
    
  • Quenching : Add ice-cold Acetonitrile (containing internal standard like Warfarin) to precipitate proteins.[1]

  • Analysis : Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation : Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Expected Result: Spiro analogs typically show

      
       min, whereas electron-rich aromatics may show 
      
      
      
      min.[1]

Case Studies

Case Study 1: The "Saturated Benzocaine" (Spiro[3.3]heptane)

Researchers at Enamine and academic partners demonstrated that replacing the p-phenyl ring of Benzocaine with a spiro[3.3]heptane core resulted in a compound that maintained local anesthetic activity.[5]

  • Key Finding : The spiro[3.3]heptane core mimics the vector of the para-substituted benzene sufficiently to bind the sodium channel, but with a completely different chemical space (patent busting) and improved solubility.

Case Study 2: HPK1 Inhibitors (Spiro[3.4]octane)

In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology, a spiro[3.4]octane amine was used to replace a flexible cyclohexyl linker.[1]

  • Key Finding : The [3.4] scaffold restricted the conformation of the amine, reducing the entropic penalty of binding. The asymmetry of the [3.4] ring allowed for specific interactions with the P-loop of the kinase that the symmetric [3.3] scaffold could not achieve.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere . Angewandte Chemie International Edition, 2024.[7][3][8] Link[1]

  • Spirocyclic Scaffolds in Medicinal Chemistry . Journal of Medicinal Chemistry, 2021. Link[1]

  • Application Notes for Spiro[3.4]octan-6-ol in Medicinal Chemistry . BenchChem, 2025.[9][6] Link[1]

  • Strained spiro heterocycles as potential bioisosteres . Chemical Communications, 2025. Link

  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery . Enamine, 2022.[7][10] Link

Sources

Validation

A Comparative Guide to the Definitive Structural Elucidation of Spirocyclic Hydrochloride Salts: An X-ray Crystallography Perspective

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly critical for spirocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly critical for spirocyclic compounds, molecules characterized by two rings linked by a single common atom, which are of increasing interest in medicinal chemistry due to their unique conformational constraints and diverse biological activities.[1] When these complex scaffolds are formulated as hydrochloride salts to improve solubility and bioavailability, a robust and unambiguous method for structural validation is paramount.

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other key analytical techniques for the characterization of spirocyclic hydrochloride salts. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with experimental data and authoritative references.

The Unrivaled Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the absolute and unambiguous determination of a molecule's three-dimensional structure.[1] It provides a high-resolution map of atomic arrangement within a crystalline solid, offering unparalleled insight into:

  • Precise Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.

  • Absolute Stereochemistry: Unambiguous assignment of chiral centers.

  • Intermolecular Interactions: A detailed view of hydrogen bonding, ionic interactions, and other non-covalent forces that dictate the crystal packing.

  • Solid-State Conformation: A static snapshot of the molecule's preferred conformation in the crystalline state.

However, the power of X-ray crystallography is contingent on the ability to grow high-quality single crystals, a process that can be both an art and a science, especially for hydrochloride salts which can be prone to issues like hygroscopicity and polymorphism.[2]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a spirocyclic hydrochloride salt relies on a suite of complementary analytical techniques. Each method offers unique insights, and their combined data provides a more complete picture of the compound's properties in both solid and solution states.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous and definitive structural data.[1]Requires high-quality single crystals; provides a static solid-state picture.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, chemical environment of atoms in solution, relative stereochemistryProvides structural information in solution, mimicking physiological conditions; excellent for dynamic studies.[3][4]Does not provide absolute stereochemistry or detailed packing information; structure is an average of solution conformations.[3]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amounts; provides clues about structural fragments.[1][5]Does not provide information on 3D structure or stereochemistry.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groupsFast and non-destructive; confirms the presence of key chemical moieties.[1]Provides limited information on the overall molecular structure.
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) Thermal transitions (melting, decomposition), hydration/solvation statesIdentifies polymorphs, hydrates, and solvates; assesses thermal stability.[6][7]Does not provide direct structural information.

Experimental Workflow: From Powder to Structure

The journey from a synthesized spirocyclic hydrochloride salt to its fully elucidated crystal structure involves a series of meticulous steps. The causality behind each step is crucial for success.

Diagram: Experimental Workflow for X-ray Crystallographic Analysis

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of Spirocyclic HCl Salt crystallization Crystallization synthesis->crystallization Purity >95% mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation synergy cluster_structure Molecular Structure cluster_properties Physicochemical Properties XRD X-ray Crystallography (Solid State) Absolute_Structure Absolute 3D Structure XRD->Absolute_Structure NMR NMR Spectroscopy (Solution State) Connectivity Connectivity & Solution Conformation NMR->Connectivity MS Mass Spectrometry Molecular_Weight Molecular Weight MS->Molecular_Weight Thermal Thermal Analysis (DSC/TGA) Solid_Form Polymorphism & Solvation Thermal->Solid_Form FTIR FT-IR Spectroscopy Functional_Groups Functional Groups FTIR->Functional_Groups Absolute_Structure->Connectivity complements Absolute_Structure->Solid_Form informs Connectivity->Absolute_Structure complements

Sources

Comparative

Mitigating hERG Liability in Drug Discovery: A Comparative Analysis of 5-Oxaspiro Substitution

An In-Depth Technical Guide In the landscape of modern drug discovery, navigating the challenge of off-target cardiotoxicity is paramount.[1] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

In the landscape of modern drug discovery, navigating the challenge of off-target cardiotoxicity is paramount.[1] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary contributor to this risk, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).[2][3][4][5] Consequently, medicinal chemistry programs dedicate significant resources to identifying and engineering out hERG liability early in the development pipeline.[1][3][6] This guide provides a comparative analysis of a promising strategy: the introduction of 5-oxaspirocyclic motifs to reduce hERG channel affinity while preserving on-target potency.

The promiscuity of the hERG channel, which accommodates a wide range of structurally diverse molecules, makes it a frequent off-target.[2] Key pharmacophoric features for hERG blockers often include a basic nitrogen atom, which can become protonated, and high lipophilicity, which facilitates entry into the channel's inner cavity.[2][7] Traditional medicinal chemistry strategies to mitigate hERG risk often focus on reducing basicity (pKa) or decreasing lipophilicity (logP).[2][8] However, these modifications can sometimes negatively impact the desired activity or pharmacokinetic properties of the compound.

The incorporation of rigid, three-dimensional scaffolds, such as spirocycles, represents a more sophisticated approach.[9] Spirocyclic systems can precisely control the spatial orientation of key functional groups, potentially disrupting the optimal geometry for hERG binding without compromising interactions at the target protein. This guide focuses specifically on the 5-oxaspiro moiety, using a case study in the development of somatostatin receptor subtype 5 (SSTR5) antagonists to illustrate its impact.

Comparative Analysis: The Impact of a 5-Oxaspiro[3.4]octene Core on hERG Inhibition

A compelling example of the successful application of this strategy comes from the optimization of SSTR5 antagonists for the treatment of type 2 diabetes.[10] An initial lead compound in the series exhibited potent SSTR5 antagonism but was flagged for significant hERG inhibition. The core structure contained a basic amine susceptible to interactions with the hERG channel.

A key optimization effort involved replacing a problematic structural component with a 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core. This modification was part of a broader strategy to refine the molecule's physicochemical properties and three-dimensional shape. The central hypothesis was that altering the presentation of the basic amine and the overall lipophilicity could disrupt key interactions with hERG channel residues, such as Tyr652 and Phe656, which are critical for the binding of many inhibitors.[11]

The following diagram illustrates the general medicinal chemistry strategy of replacing a flexible or problematic scaffold with a rigid 5-oxaspirocycle to modulate hERG activity.

G cluster_0 Initial Lead Compound cluster_1 Optimized Compound cluster_2 Rationale for Improvement Lead Optimized Lead->Optimized Scaffold Hop: Introduce 5-Oxaspiro Core Lead_Label High hERG Inhibition (e.g., >50% at 10 µM) Rationale • Rigidification alters vector of basic amine • Introduction of polar oxygen atom • Reduced lipophilicity (logP) • Disrupts key π-π or cation-π interactions  within hERG channel pore Optimized_Label Low hERG Inhibition (e.g., <10% at 30 µM)

Caption: Strategy to reduce hERG liability via 5-oxaspiro substitution.

Experimental Data Summary

The subsequent optimization campaign produced a series of compounds where hERG inhibition was dramatically reduced. The key modification involved replacing a 4-benzoic acid moiety with an isonipecotic acid, which, in conjunction with the oxaspiro core, was found to eliminate critical π-related interactions within the hERG channel.[10]

The data below compares a representative early-stage compound with a later, optimized analog incorporating the 5-oxaspiro core and other modifications.

Compound IDKey Structural FeatureshSSTR5 IC₅₀ (nM)hERG Inhibition (%) @ 30 µM
Antagonist 1 (Precursor) Heterospirocyclic core with basic amine, 4-benzoic acid tailPotent (specific value not public)Significant (specific value not public)
Compound 25a (Optimized) 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core, isonipecotic acid tail9.65.6

Data synthesized from information presented in Lee, J., et al. (2021).[10]

This comparison clearly demonstrates the success of the optimization strategy. The final compound, 25a , retained high potency for its target (SSTR5) while exhibiting minimal hERG channel interaction at a high concentration (30 µM), indicating a substantial safety margin.[10] The causality behind this improvement is twofold:

  • Structural Rigidity and Vectorial Change: The spirocyclic core locks the conformation of the molecule, changing the spatial vector of the basic amine group relative to the aromatic portions of the molecule. This new orientation is less favorable for binding within the hERG pore.

  • Modulation of Physicochemical Properties: The introduction of the ether oxygen in the 5-oxaspiro ring adds a polar feature, which can help to reduce the overall lipophilicity of the scaffold, a common tactic for decreasing hERG affinity.[2][8]

Experimental Protocols: hERG Inhibition Assessment

To empirically validate such design strategies, a robust method for quantifying hERG inhibition is essential. The gold-standard method is the whole-cell patch-clamp electrophysiology assay, performed on a cell line stably expressing the hERG channel (e.g., HEK293 cells).[12][13]

The following diagram outlines the typical workflow for a manual patch-clamp experiment to determine a compound's hERG IC₅₀.

G cluster_prep cluster_exp cluster_analysis node_prep node_prep node_exp node_exp node_data node_data A Culture HEK293 cells stably expressing hERG channels B Prepare external (bath) and internal (pipette) solutions A->B C Prepare stock solutions of test compound and positive control (e.g., E-4031) B->C D Establish whole-cell configuration on a single cell using a micropipette C->D E Apply voltage-clamp protocol to elicit and record baseline hERG tail current D->E F Sequentially perfuse increasing concentrations of test compound E->F G Record steady-state current inhibition at each concentration F->G H Perform washout to assess reversibility G->H I Measure peak tail current amplitude at each concentration H->I J Normalize to baseline to calculate % inhibition I->J K Plot concentration-response curve and fit to Hill equation J->K L Determine IC₅₀ value K->L

Caption: Workflow for hERG IC₅₀ determination via manual patch-clamp.

Step-by-Step Manual Patch-Clamp Protocol

This protocol is a generalized procedure for assessing compound-induced hERG inhibition.

  • Cell Culture:

    • HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured in Dulbecco's Modified Eagle's Medium (DMEM).[12]

    • The medium is supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure stable channel expression.[12]

    • Cells are maintained at 37°C in a humidified 5% CO₂ atmosphere and plated on glass coverslips for experiments.[12]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]

    • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3 with KOH.[14]

    • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-30 mM) of the test compound in DMSO.[12] Subsequent dilutions are made in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent effects.

  • Electrophysiological Recording:

    • Establish Whole-Cell Configuration: A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the external solution, maintained at physiological temperature (35-37°C).[14] A borosilicate glass micropipette (resistance 2-5 MΩ) filled with the internal solution is guided to a cell to form a high-resistance (>1 GΩ) seal.[12][14] A brief suction pulse is then applied to rupture the cell membrane and establish the whole-cell recording configuration.

    • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to activate and deactivate the hERG channels. A common protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to elicit a large "tail current," which is the primary measurement for quantifying channel activity.[12] This pulse is repeated at regular intervals (e.g., every 5-15 seconds).[14]

    • Data Acquisition: After obtaining a stable baseline hERG current for at least 3 minutes, the external solution containing the test compound is perfused at sequentially increasing concentrations.[12] Each concentration is applied for 3-5 minutes to allow the inhibitory effect to reach a steady state.[12]

    • Controls: A vehicle control (external solution with DMSO) is applied first to establish the baseline.[12] At the end of the experiment, a known potent hERG blocker like E-4031 is often applied as a positive control to confirm the sensitivity of the recorded cell to hERG inhibition.[12][14]

  • Data Analysis:

    • The peak amplitude of the hERG tail current is measured for the baseline and for each applied compound concentration.

    • The percentage of inhibition for each concentration is calculated relative to the baseline current.

    • A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The data is then fitted to a Hill equation to determine the IC₅₀ value, which is the concentration that causes 50% inhibition of the hERG current.[12]

Conclusion and Future Outlook

The deliberate incorporation of 5-oxaspirocyclic scaffolds is an effective and sophisticated strategy for mitigating hERG liability in drug discovery programs. As demonstrated by the SSTR5 antagonist case study, this approach can dramatically reduce hERG affinity while maintaining high on-target potency. The success of this strategy is rooted in the principles of medicinal chemistry: using rigid scaffolds to control molecular conformation and leveraging heteroatoms to fine-tune physicochemical properties. By disrupting the specific structural and electronic requirements for high-affinity binding to the hERG channel, chemists can design safer drug candidates. The continued application of such rational, structure-based design principles, validated by precise experimental methods like patch-clamp electrophysiology, is crucial for overcoming the persistent challenge of drug-induced cardiotoxicity.

References

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Sallam, K., et al. (2013, March 11). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry. [Link]

  • Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]

  • Wang, L., et al. (2025, August 6). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ResearchGate. [Link]

  • Concept Life Sciences. (2024, May 1). Medchem Concepts – hERG, what is it and how to design it out?. [Link]

  • U.S. Food and Drug Administration (FDA). (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Otsuji, Y., et al. (2015, December 16). Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. BMC Pharmacology and Toxicology. [Link]

  • Evotec. (n.d.). hERG Safety Assay. [Link]

  • Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays. [Link]

  • Springer, C., & Sokolnicki, J. (n.d.). Transformations that add oxygen and reduce hERG inhibition. ResearchGate. [Link]

  • Focken, T., et al. (2017, June 1). Improvement of hERG-ROMK index of spirocyclic ROMK inhibitors through scaffold optimization and incorporation of novel pharmacophores. PubMed. [Link]

  • Spencer, J., et al. (n.d.). Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry. [Link]

  • Lee, J., et al. (2021). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [Link]

  • Karmaus, A. L., et al. (2022, January 28). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. [Link]

  • Scott, J. S., et al. (2022, July 7). Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. ACS Medicinal Chemistry Letters. [Link]

  • El-Haou, S., et al. (2023, August 24). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences. [Link]

  • Ridley, J. M., et al. (n.d.). Stereoselective block of the hERG potassium channel by the Class Ia antiarrhythmic drug disopyramide. British Journal of Pharmacology. [Link]

  • Nieman, J. A., et al. (2023, April 5). Inhibition of the hERG potassium ion channel by different non-nucleoside human cytomegalovirus polymerase antiviral inhibitor series and the exploration of variations on a pyrroloquinoline core to reduce cardiotoxicity potential. Bioorganic & Medicinal Chemistry. [Link]

  • Reddy, R., et al. (2025, July 5). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. Nature Communications. [Link]

  • Cignarella, M., et al. (2023, March 22). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Chemistry. [Link]

  • Firth, M. A., et al. (2019, February 2). Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting. Journal of Cheminformatics. [Link]

  • Vandenberg, J. I., et al. (2012, July 15). hERG K(+) channels: structure, function, and clinical significance. Physiological Reviews. [Link]

  • Abi-Gerges, N., et al. (2014, February 15). hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment. Journal of Cardiovascular Electrophysiology. [Link]

  • Ding, K., et al. (2006, June 15). Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction. Journal of Medicinal Chemistry. [Link]

  • Wacker, S. J., et al. (2025, August 6). Predicting hERG activities of compounds from their 3D structures: Development and evaluation of a global descriptors based QSAR model. ResearchGate. [Link]

  • Knape, K., et al. (2011, December 15). In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel. PLOS One. [Link]

  • Lodewyk, M. W., & Tantillo, D. J. (n.d.). New Insights into Ion Channels: Predicting hERG-Drug Interactions. International Journal of Molecular Sciences. [Link]

  • Ju, P., & Cui, J. (2019, April 1). The hERG potassium channel intrinsic ligand regulates N- and C-terminal interactions and channel closure. The Journal of General Physiology. [Link]

  • Kang, J., et al. (2005, March 15). Discovery of a small molecule activator of the human ether-a-go-go-related gene (HERG) cardiac K+ channel. Molecular Pharmacology. [Link]

  • Gkeka, P. T., et al. (2025, November 27). Design and Synthesis of Structurally Modified Analogs of 24Z-Isomasticadienonic Acid with Enhanced Anti-Proliferative Activity. MDPI. [Link]

Sources

Validation

Comparative Solubility Studies: Spirocyclic vs. Cyclic Amines in Drug Discovery

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds have become a primary bottleneck. The pharmaceutical industry's paradigm shift toward "escaping...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds have become a primary bottleneck. The pharmaceutical industry's paradigm shift toward "escaping from flatland"—increasing the fraction of sp3-hybridized carbons (


)—has spotlighted spirocyclic amines as superior alternatives to traditional monocyclic amines like piperidine, piperazine, and morpholine [[1]].

As a Senior Application Scientist, I frequently guide teams through the hit-to-lead optimization process. A recurring critical decision is scaffold selection. This guide provides an in-depth, objective comparison of the solubility profiles of spirocyclic versus cyclic amines, detailing the thermodynamic causality behind their performance and providing a self-validating experimental framework for accurate solubility determination.

The Mechanistic Causality of Spirocyclic Solubility

To understand why spirocyclic amines generally outperform their monocyclic counterparts in aqueous solubility, we must examine the thermodynamics of dissolution. Solubility is governed by the equation:


 

Where true equilibrium solubility requires overcoming the crystal lattice enthalpy (


) and maximizing the hydration enthalpy (

).
  • Disruption of Crystal Lattice Energy (

    
    ):  Traditional monocyclic amines, especially when appended to aromatic systems, tend to pack tightly into crystal lattices due to their relative planarity. Spirocycles inherently possess a three-dimensional, orthogonal ring structure. This steric bulk prevents tight intermolecular packing, significantly lowering the lattice energy required to dissolve the solid [[2]].
    
  • Optimized Hydration Enthalpy (

    
    ):  Incorporating heteroatoms into spiro-systems (e.g., oxa-spirocycles) locks the dipole moments into highly specific vectors. Unlike flexible monocycles that may adopt conformations shielding their polar surface area, rigid spirocycles project their heteroatoms outward, forming stronger, more stable hydrogen-bond networks with water molecules [[3]].
    
  • pKa and LogD Modulation: Spiro-fusion alters the basicity of the amine. For instance, replacing a piperidine with a 2-azaspiro[3.3]heptane often lowers the lipophilicity (LogD) while fine-tuning the pKa, resulting in a higher proportion of ionized, highly soluble species at physiological pH (7.4) [[4]].

G A Monocyclic Amines (Planar Tendencies) C Reduced Crystal Lattice Energy A->C Escape from Flatland B Spirocyclic Amines (High Fsp3) B->C D Optimized Dipole Orientation B->D E pKa & LogD Modulation B->E F Enhanced Aqueous Solubility C->F D->F E->F

Logical framework connecting spirocyclic structural features to enhanced aqueous solubility.

Comparative Physicochemical Data

The following table synthesizes experimental data comparing standard monocyclic amines with their spirocyclic bioisosteres. Notice how the introduction of the spiro-oxetane motif drastically increases the solubility limit compared to the metabolically vulnerable morpholine ring [[3]].

Amine ClassRepresentative ScaffoldFraction sp3 (

)
LogD (pH 7.4)Thermodynamic Solubility (µM)Metabolic Stability
Monocyclic Morpholine0.80-0.8~5,000Low (Prone to oxidation)
Spirocyclic 2-Oxa-6-azaspiro[3.3]heptane1.00-1.5>100,000High
Monocyclic Piperidine1.001.1~1,200Moderate
Spirocyclic 2-Azaspiro[3.3]heptane1.000.4~15,000High

Data reflects generalized trends observed in matched-molecular pair analyses during hit-to-lead optimization.

Experimental Protocol: Self-Validating Thermodynamic Solubility

A common pitfall in early drug discovery is relying on kinetic solubility (DMSO-dilution methods). Kinetic solubility measures the precipitation point of an amorphous dispersion, which temporarily supersaturates the solution and artificially inflates the solubility value. This leads to severe predictive failures for in vivo oral absorption.

To accurately assess spirocyclic vs. cyclic amines, we must measure Thermodynamic Solubility via the Shake-Flask method. To ensure scientific integrity, I mandate a self-validating protocol that internally checks for false positives caused by pH drift or solid-state polymorphic transformations.

Step-by-Step Methodology
  • Solid Dispensing (Over-saturation): Accurately weigh 2–5 mg of crystalline API (cyclic or spirocyclic amine) into a glass vial. The goal is to ensure a visible solid pellet remains at the end of the assay to guarantee equilibrium with the solid state.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and incubate in a thermoshaker at 37°C and 300 rpm for 24 to 48 hours. Causality: 24 hours is the minimum time required for the hydration and dissolution kinetics to reach a true thermodynamic equilibrium between the crystal lattice and the solvated molecules.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and ultracentrifuge at 15,000 rpm for 15 minutes. Avoid syringe filters, as highly lipophilic cyclic amines can non-specifically bind to filter membranes, artificially lowering the measured concentration.

  • Quantification (Supernatant): Dilute the clear supernatant and quantify the dissolved API using LC-UV/MS against a pre-established standard calibration curve.

  • Self-Validation Checks (Critical):

    • pH Drift Check: Measure the pH of the remaining supernatant. Basic amines can sequester protons, shifting the buffer pH upwards. If the pH shifts by >0.1 units, the solubility value corresponds to the new pH, not 7.4, and must be flagged.

    • Solid-State Verification: Recover the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). If the spirocyclic amine formed a hydrate or disproportionated from a salt to a free base during incubation, the PXRD pattern will change. This validates whether the measured solubility belongs to the original polymorph.

Workflow Step1 1. Solid Dispensing (Excess API in Vial) Step2 2. Buffer Addition (pH 7.4, 37°C) Step1->Step2 Step3 3. Shake-Flask Equilibration (24-48 hrs @ 300 rpm) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Sub1 Supernatant: LC-UV/MS Quantitation & pH Drift Check Step4->Sub1 Sub2 Pellet: PXRD Solid-State Check Step4->Sub2 Valid Self-Validation: Confirm No Form Change & No pH Shift Sub1->Valid Sub2->Valid

Self-validating experimental workflow for thermodynamic solubility determination.

Conclusion

The integration of spirocyclic amines is not merely a structural novelty; it is a thermodynamically sound strategy to rescue poorly soluble pipelines. By disrupting planar crystal packing and optimizing the spatial vectors of polar heteroatoms, spirocycles offer a robust mechanism to enhance aqueous solubility without sacrificing target affinity [[5]]. However, realizing these benefits requires rigorous, self-validating thermodynamic assays to ensure that the observed solubility gains will translate reliably into in vivo pharmacokinetic success.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Oxaspiro[3.4]octan-3-amine;hydrochloride

Comprehensive Safety and Operational Guide: Handling 5-Oxaspiro[1]octan-3-amine Hydrochloride Executive Summary & Chemical Rationale 5-Oxaspiro[1]octan-3-amine hydrochloride (CAS: 2309444-38-8 / 1803602-25-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-Oxaspiro[1]octan-3-amine Hydrochloride

Executive Summary & Chemical Rationale

5-Oxaspiro[1]octan-3-amine hydrochloride (CAS: 2309444-38-8 / 1803602-25-6) is a highly valuable spirocyclic scaffold utilized in modern drug discovery to improve metabolic stability and increase the fraction of sp³ carbons (Fsp³) in lead compounds. However, as an aliphatic amine hydrochloride salt, it presents as a fine, potentially hygroscopic powder that poses specific irritation hazards.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheet (SDS) warnings. This document provides a self-validating procedural framework, explaining the physicochemical causality behind each safety measure to ensure scientific integrity and maximum operator safety.

Hazard Profile & Physicochemical Causality

Understanding the why behind a hazard is critical for effective mitigation. Based on the chemical behavior of analogous spirocyclic amine hydrochlorides[2], the following hazard profile dictates our operational approach:

GHS ClassificationHazard StatementPhysicochemical Causality
Skin Irritation (Cat 2) H315: Causes skin irritationThe hydrochloride salt can dissociate in the presence of skin moisture (sweat), releasing the free amine which locally raises pH and disrupts the lipid bilayer of the stratum corneum.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationHigh aqueous solubility of the salt allows rapid dissolution in tear fluid, causing immediate hyperosmotic stress and localized corrosive damage to the cornea.
STOT SE (Cat 3) H335: May cause respiratory irritationThe compound is synthesized as a milled, fine powder. Its low bulk density makes it highly prone to aerosolization. Inhalation deposits the salt directly into the moist mucosal lining of the respiratory tract[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The PPE selected below is specifically calibrated for the physical properties of 5-Oxaspiro[1]octan-3-amine hydrochloride.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides superior resistance to polar organic salts compared to latex. Double-gloving ensures the inner glove remains uncontaminated during outer glove removal post-weighing.
Eye Protection Tight-fitting Safety Goggles (EN 166 / ANSI Z87.1)Standard safety glasses with side shields are insufficient against fine, aerosolized powders. A continuous facial seal is required to prevent dust ingress[2].
Body Protection Flame-resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate gaps where fine powder could contact the wrists.
Respiratory N95/FFP2 Mask or PAPRRequired only if handling outside a Vented Balance Enclosure (VBE). Filters out particulate matter <5 microns, preventing mucosal deposition.

Operational Workflow & Logical Relationships

The following diagram illustrates the self-validating workflow for handling this compound, ensuring containment is maintained at every step of the process.

G Start Risk Assessment & PPE Donning Weighing Weighing in Vented Enclosure Start->Weighing Proceed Transfer Closed Transfer to Reaction Vessel Weighing->Transfer Success Spill Spill Detected? Transfer->Spill Monitor Decon Decontamination Protocol Spill->Decon Yes Disposal Hazardous Waste Disposal Spill->Disposal No Decon->Disposal Clear

Operational workflow for handling 5-Oxaspiro[1]octan-3-amine hydrochloride safely.

Step-by-Step Methodologies: Handling & Weighing

Standard chemical fume hoods generate high face velocities (typically ~0.5 m/s) that create turbulence, scattering fine powders like 5-Oxaspiro[1]octan-3-amine hydrochloride. The following protocol utilizes a Vented Balance Enclosure (VBE) to ensure accurate weighing while protecting the user from inhalation hazards.

Protocol: Precision Weighing and Closed Transfer

  • Airflow Verification: Verify the VBE is operational with a face velocity between 0.35 - 0.45 m/s. This specific range provides containment without creating aerodynamic lift on the fine powder.

  • Static Mitigation: Spirocyclic amine salts often carry a static charge, causing them to cling to spatulas and fly out of weigh boats. Pass an anti-static bar (e.g., a polonium-210 ionizer) over the weigh boat and the sealed chemical bottle for 5 seconds before opening.

  • Tare & Weigh: Use a conductive, V-shaped anti-static weigh boat. Using a micro-spatula, transfer the required mass of 5-Oxaspiro[1]octan-3-amine hydrochloride.

  • Closed Transfer (Critical Step): Do not carry the open weigh boat across the lab. Transfer the powder into a pre-tared vial inside the VBE. Seal the vial with a PTFE-lined septum cap before removing it from the enclosure.

  • In-Situ Solubilization: Transport the sealed vial to the reaction fume hood. Inject the reaction solvent (e.g., DCM, DMF, or aqueous buffer) directly through the septum to dissolve the salt before exposing the vessel to the open atmosphere.

Spill Response & Disposal Plan

Because this compound is an irritant and highly water-soluble, improper spill cleanup can exacerbate the hazard by spreading the chemical into porous surfaces.

Protocol: Dry-to-Wet Decontamination

  • Isolate & Assess: Evacuate personnel from the immediate vicinity. Don full PPE, including an N95 respirator, if the spill occurred outside a ventilated area.

  • Dry Cleanup (Do NOT use water initially): Adding water to the raw powder will create a concentrated, corrosive amine solution. Use a HEPA-filtered vacuum dedicated to chemical spills to remove the bulk powder. Alternatively, cover the spill with a dry, inert absorbent (e.g., sand or vermiculite) and sweep it gently into a chemical waste bag[3].

  • Wet Decontamination: Once the bulk solid is removed, wipe the area with a disposable cloth dampened with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual free amine. Follow this with a final wipe using 70% isopropanol to clear residual organics.

  • Disposal: Place all contaminated wipes, weigh boats, and PPE into a clearly labeled hazardous waste container designated for "Halogenated Organic/Amine Solid Waste." Do not mix with strong oxidizing agents, as amine hydrochlorides can react exothermically.

References

1. Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". fishersci.es.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXOLLrEYKEB0N4i0dP-YmqrACVn39S6fv_gB0I-sbE6VBlfmCmZcjhd95SG6_KqD5iJM6NSYLcs1KQkI5dG9hhaZvCrzlXWlxUN2ejYS2tCpseNYrLgGSRDLlaKXXuFg1ASVRRHM2C8uIww_CUFLLw7swvXSeDaX42Q2qN7BF8pyNOy_s2wwQZK54iX8M=] 2.[2] AK Scientific, Inc. "2-Methyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride - AK Scientific, Inc.". aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFREhSurXTnS9cXjfYbnfefDZ_1Ss-ExXIWCnkHEKAIYLYiZDpRHS9JIC7f-Xeq7W0B4KPRkV211rWi9R9pzswItzVLUbdwAODmAPBMt2-TecBteSwBwdu2RxHdKeL_qg==] 3.[3] CymitQuimica. "Safety Data Sheet - CymitQuimica". cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-UjdSAaKP99VWVyVeVfJdXkfCVNGObjynPBawrraNCqJxTb9Fe2VM2K3shcCtyJt7HnhJxW9ECjt1FVqoyLN4g3rSpfvvY9tQ-cuRreWnbzvuApLwlUPSXdl3mmM_zqW1W-I0A2TK6fUmQz7KD5Ueooqzn_xxBd11Kg==] 4. Sigma-Aldrich. "spiro[4.5]decan-2-amine hydrochloride | 2126-95-6 - Sigma-Aldrich". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH02BUVsHwKRU3qoxQeARebWPXc_buO7J1fVnSilLQMHH5Rd43Q_Ce6HqpgZ_ZZxTH5hwtBG7UwiXIGWcHlXce4ink0xl-eXtLa8YJoIGgcthLmPJTnvBo8bPWunMMfl5NVr0zPYsobuJeWwH-dWCuWZTKRAVMTFOugIaPznkRKst4N7LWSOg==]

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